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  • Product: 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde
  • CAS: 591224-55-4

Core Science & Biosynthesis

Foundational

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde Abstract: This technical guide provides a comprehensive analysis of 3-[(2-Chloro-6-fluorob...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

Abstract: This technical guide provides a comprehensive analysis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, a key organic intermediate in modern medicinal chemistry. We will explore its core physicochemical properties, detail a robust synthetic protocol from commercially available precursors, and examine its chemical reactivity and spectroscopic profile. The document emphasizes the compound's strategic importance as a building block for complex heterocyclic systems and its potential in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Introduction: A Molecule of Strategic Importance

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is a polysubstituted aromatic compound featuring three key structural motifs:

  • A Substituted Benzaldehyde Core: The aldehyde functional group is a cornerstone of organic synthesis, serving as a versatile handle for a vast array of chemical transformations. It is a direct precursor to imines, hydrazones, alcohols, carboxylic acids, and numerous heterocyclic scaffolds.

  • A Benzylic Ether Linkage: The ether bond connects the benzaldehyde core to the halogenated benzyl moiety. While generally stable, this linkage can be strategically cleaved under specific, harsh conditions, but its primary role is to permanently fuse the two aromatic systems.

  • A Dihalogenated Benzyl Group: The presence of both chlorine and fluorine atoms on the benzyl ring is critical. Halogenation is a widely used strategy in drug design to modulate a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho substitution pattern of both halogens creates significant steric and electronic effects that influence the molecule's conformation and reactivity.

The convergence of these features makes 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde a high-value intermediate. Its structure is primed for elaboration into more complex molecules, particularly those of interest in pharmaceutical research.

Physicochemical Properties

The fundamental properties of the compound are summarized below. These values are based on database information and computational predictions for structurally related molecules.

PropertyValueSource / Method
CAS Number 591224-55-4[1][2]
Molecular Formula C₁₅H₁₂ClFO₃Calculated
Molecular Weight 294.71 g/mol Calculated[3]
Appearance White to off-white solidPredicted (based on analogs)[4][5]
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate; Poorly soluble in water.Predicted from structure
Predicted Boiling Pt. ~393 °C (at 760 mmHg)Predicted (based on analogs)[6]
Predicted Density ~1.22 g/cm³Predicted (based on analogs)[6]

Synthesis and Mechanism

The most logical and efficient route to this molecule is via a Williamson ether synthesis, a classic and reliable method for forming ethers.

Retrosynthetic Analysis

The key disconnection is at the ether C-O bond, breaking the molecule down into two readily available starting materials: isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 2-chloro-6-fluorobenzyl chloride .

G cluster_precursors Precursors target 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde disconnection C-O Ether Disconnection (Williamson Ether Synthesis) target->disconnection isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) disconnection->isovanillin benzyl_chloride 2-Chloro-6-fluorobenzyl chloride disconnection->benzyl_chloride

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility.

Objective: To synthesize 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde via nucleophilic substitution.

Materials:

  • Isovanillin (1.0 eq)

  • 2-Chloro-6-fluorobenzyl chloride (1.05 eq)[7]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add isovanillin (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Expertise & Experience: Using anhydrous K₂CO₃ and a nitrogen atmosphere is critical to prevent water from hydrolyzing the electrophile and competing with the phenoxide nucleophile. A slight excess of the benzyl chloride (1.05 eq) ensures the complete consumption of the more valuable isovanillin.

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.2 M concentration).

    • Causality: DMF is an ideal polar aprotic solvent. It effectively dissolves the organic starting materials and facilitates the formation of the potassium phenoxide salt without solvating the cation so strongly that it hinders the nucleophilicity of the oxygen.

  • Addition of Electrophile: Add 2-chloro-6-fluorobenzyl chloride (1.05 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture. The reaction is typically complete within 4-6 hours.

    • Trustworthiness: TLC is a crucial self-validating step. The disappearance of the isovanillin spot (which is more polar) and the appearance of a new, less polar product spot confirms the reaction is proceeding as expected.

  • Workup - Quenching and Extraction: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

    • Causality: Pouring the DMF solution into water precipitates the organic product and allows for its extraction into an immiscible organic solvent. The remaining K₂CO₃ and DMF are partitioned into the aqueous layer.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

    • Expertise & Experience: The water washes remove residual DMF, while the brine wash removes bulk water from the organic layer, initiating the drying process and preventing emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product as a white solid.

Synthesis Workflow Diagram

G start 1. Charge Reactor Isovanillin + K₂CO₃ in DMF add_reagent 2. Add 2-Chloro-6-fluorobenzyl chloride start->add_reagent react 3. Heat to 60°C (4-6 hours) add_reagent->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Quench with H₂O Extract with Ethyl Acetate monitor->workup Reaction Complete wash 6. Wash with H₂O & Brine workup->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry purify 8. Recrystallize or Column Chromatography dry->purify end Pure Product purify->end

Caption: Step-by-step workflow for the Williamson ether synthesis.

Chemical Reactivity and Spectroscopic Profile

Key Reactive Sites

The primary site of reactivity is the aldehyde group . It is susceptible to:

  • Oxidation: Can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: Can be reduced to a benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

  • Nucleophilic Addition: Undergoes addition reactions with a wide range of nucleophiles. This is the basis for forming imines (with primary amines), oximes (with hydroxylamine), and hydrazones (with hydrazines), which are common intermediates in the synthesis of nitrogen-containing heterocycles.[8]

The aryl-halide bonds and the ether linkage are comparatively robust and will not react under the conditions used to modify the aldehyde.

Potential Reactions Diagram

G cluster_products Derivative Products start 3-[(R)oxy]-4-methoxybenzaldehyde (R = 2-Cl-6-F-benzyl) acid Carboxylic Acid start->acid [O] (e.g., KMnO₄) alcohol Benzyl Alcohol start->alcohol [H] (e.g., NaBH₄) imine Imine / Schiff Base start->imine R'-NH₂ (Acid Catalyst) hydrazone Hydrazone start->hydrazone R'-NHNH₂

Caption: Key transformations of the aldehyde functional group.

Predicted Spectroscopic Profile
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.85 (s, 1H, -CHO)

    • δ ~7.50-7.30 (m, 4H, Ar-H)

    • δ ~7.15-7.00 (m, 2H, Ar-H)

    • δ ~5.25 (s, 2H, -O-CH₂-Ar)

    • δ ~3.95 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~190.8 (CHO)

    • δ ~162.0 (C-F, d, J ≈ 250 Hz)

    • δ ~155.0, 150.0, 135.0, 131.0, 128.0, 126.0, 125.0, 115.0, 112.0, 110.0 (Ar-C)

    • δ ~71.0 (-O-CH₂-Ar)

    • δ ~56.2 (-OCH₃)

  • IR (ATR, cm⁻¹):

    • ~2900-2800 (C-H stretch, aldehyde)

    • ~1685 (C=O stretch, conjugated aldehyde)

    • ~1600, 1580, 1500 (C=C stretch, aromatic)

    • ~1260 (C-O-C stretch, aryl ether)

    • ~1140 (C-O-C stretch, aryl ether)

    • ~1020 (C-F stretch)

    • ~780 (C-Cl stretch)

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for more complex molecular architectures.

  • Scaffold for Heterocycles: The aldehyde functionality is a gateway to a multitude of heterocyclic systems. For example, condensation with hydrazides can produce aroyl hydrazones, a class of compounds known for antimicrobial activities.[8] Similarly, reaction with amino compounds can lead to the synthesis of imidazolidine derivatives, which have been investigated as potent schistosomicidal agents.[9]

  • Fragment for Medicinal Chemistry: The 2-chloro-6-fluorobenzyl moiety is a recognized pharmacophore. The precursor, 2-chloro-6-fluorobenzaldehyde, is a key intermediate in the production of the antibiotic flucloxacillin.[10][11] By incorporating this fragment into a larger structure via the stable ether linkage, medicinal chemists can impart favorable properties related to metabolic resistance and target binding. The specific ortho-dihalo substitution pattern rigidly constrains the rotational freedom of the benzyl group, which can be advantageous for optimizing binding to a protein's active site.

Conclusion

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is a well-defined and synthetically accessible chemical intermediate. Its properties are dominated by the reactivity of the aldehyde group, which serves as a versatile handle for constructing diverse molecular frameworks. The presence of the dihalogenated benzyl group makes it particularly attractive for applications in medicinal chemistry, where precise control over steric and electronic properties is paramount for developing next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their synthetic endeavors.

References

  • NextSDS. 3-[(2-CHLORO-6-FLUOROBENZYL)OXY]-4-METHOXYBENZALDEHYDE - Chemical Substance Information. [Link]

  • NextSDS. 2-[(2-CHLORO-6-FLUOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE - Chemical Substance Information. [Link]

  • SpectraBase. Benzaldehyde, 3-benzyloxy-2-fluoro-4-methoxy-. [Link]

  • NextSDS. 3-[(2-CHLOROBENZYL)OXY]-4-METHOXYBENZALDEHYDE — Chemical Substance Information. [Link]

  • SpectraBase. 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone. [Link]

  • Eureka | Patsnap. Method for preparing 2-chloro-6-fluorobenzaldehyde. [Link]

  • Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • The Good Scents Company. 4-methoxysalicylaldehyde. [Link]

  • Inxight Drugs. 4-((3-FLUOROBENZYL)OXY)BENZALDEHYDE. [Link]

  • ResearchGate. Scheme 1 -Reagents and conditions: (i) 2-chloro-6-fluorobenzyl chloride. [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

  • mVOC 4.0. 4-Methoxybenzaldehyde. [Link]

  • Rhenium Shop. 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde, 97%. [Link]

  • NextSDS. 4-[(2-CHLORO-6-FLUOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE - Chemical Substance Information. [Link]

  • RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. [Link]

Sources

Exploratory

Unraveling the Enigma of CAS Number 591224-55-4: A Case of Mistaken Identity

Initial investigations to prepare a comprehensive technical guide on the chemical compound designated by CAS number 591224-55-4 have revealed a significant challenge: the provided identifier does not correspond to a know...

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Author: BenchChem Technical Support Team. Date: March 2026

Initial investigations to prepare a comprehensive technical guide on the chemical compound designated by CAS number 591224-55-4 have revealed a significant challenge: the provided identifier does not correspond to a known substance in publicly accessible chemical databases. This suggests a potential error in the CAS number itself, precluding the creation of the requested in-depth report on its properties and synthesis.

Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. This system is the global standard for chemical identification. An exhaustive search for "591224-55-4" across multiple chemical and scientific databases has yielded no results, indicating that this number is not currently assigned to any registered compound.

Further attempts to locate information using this identifier have consistently led to data for unrelated chemical substances, highlighting the critical importance of an accurate CAS number for retrieving precise scientific information. Without a valid identifier, it is impossible to access the requisite data to fulfill the request for a technical guide detailing the compound's properties, synthesis, and potential applications.

It is recommended that the CAS number be verified for accuracy. Should a corrected CAS number be provided, a thorough and detailed technical guide can be compiled as initially requested. At present, the absence of a valid chemical entity associated with CAS number 591224-55-4 prevents any further scientific elucidation.

Foundational

An In-depth Technical Guide to 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, a substituted isovanillin derivative of significant interest in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, a substituted isovanillin derivative of significant interest in medicinal chemistry and drug development. The guide details its chemical identity, including its IUPAC name and structure, and presents a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis. Furthermore, it explores the potential pharmacological relevance of this compound by drawing on the well-established cytotoxic and antimicrobial activities of related benzaldehyde and isovanillin derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize, characterize, and evaluate novel chemical entities for therapeutic applications.

Introduction: The Promise of Isovanillin Scaffolds

Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of vanillin, has emerged as a versatile scaffold in medicinal chemistry.[1] Its inherent biological activities, coupled with the presence of a reactive phenolic hydroxyl and an aldehyde group, provide a rich platform for chemical modification to generate novel therapeutic agents.[1] The etherification of the hydroxyl group, in particular, allows for the introduction of diverse structural motifs, leading to compounds with a broad spectrum of pharmacological effects, including anticancer and antimicrobial properties.[2][3] This guide focuses on a specific O-benzylated derivative, 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, detailing its synthesis and exploring its potential as a valuable compound in drug discovery programs.

Chemical Identity and Structure

The nomenclature and structural representation of the title compound are fundamental to its study.

  • IUPAC Name: 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde[4]

  • Synonyms: 3-((2-chloro-6-fluorobenzyl)oxy)-4-methoxybenzaldehyde

  • Molecular Formula: C₁₅H₁₂ClFO₃

  • Molecular Weight: 294.71 g/mol

Structure:

Caption: Chemical structure of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde.

Synthesis: A Detailed Experimental Protocol

The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is most effectively achieved through the Williamson ether synthesis. This reliable Sₙ2 reaction involves the deprotonation of a phenol (isovanillin) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (2-chloro-6-fluorobenzyl bromide).

Synthetic Scheme

Williamson_Ether_Synthesis Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Product 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde Isovanillin->Product Williamson Ether Synthesis BenzylBromide 2-Chloro-6-fluorobenzyl bromide BenzylBromide->Product Base K2CO3, DMF Base->Isovanillin

Caption: Synthetic route to the target compound via Williamson ether synthesis.

Reagents and Materials
Reagent/MaterialGradeSource (Example)
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)≥98%Sigma-Aldrich
2-Chloro-6-fluorobenzyl bromide≥97%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Deionized waterMillipore
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific
Step-by-Step Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, approximately 10 mL per gram of isovanillin).

  • Addition of Alkyl Halide: While stirring the mixture at room temperature, add 2-chloro-6-fluorobenzyl bromide (1.1 eq.) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of DMF used).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Combine the fractions containing the pure product and concentrate under reduced pressure to afford 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde as a solid.

Causality in Experimental Choices
  • Base and Solvent: Anhydrous potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl of isovanillin without being overly reactive. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Stoichiometry: A slight excess of the alkylating agent (2-chloro-6-fluorobenzyl bromide) is used to ensure complete consumption of the starting isovanillin. An excess of the base ensures complete deprotonation.

  • Temperature: Heating to 80 °C provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from any unreacted starting materials and by-products.

Characterization

Table 1: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~9.8 (s, 1H, CHO), ~7.4-7.0 (m, aromatic protons), ~5.2 (s, 2H, OCH₂Ar), ~3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~191 (CHO), ~155-110 (aromatic carbons), ~70 (OCH₂Ar), ~56 (OCH₃)
IR (KBr, cm⁻¹)ν: ~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1260, 1020 (C-O stretch of ether)
Mass Spec. (ESI+) m/z: [M+H]⁺ expected at 295.05, [M+Na]⁺ expected at 317.03

Note: The presented data is predictive and should be confirmed by experimental analysis.

Potential Applications in Drug Development: A Field of Possibilities

The structural motifs present in 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde suggest its potential as a bioactive molecule, particularly in the realms of oncology and infectious diseases.

Cytotoxic and Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of isovanillin derivatives against various cancer cell lines.[2][8] The introduction of different alkyl and benzyl groups at the 3-position has been shown to modulate the cytotoxic activity.[2] The presence of halogen atoms, such as chlorine and fluorine, on the benzyl moiety can enhance lipophilicity and potentially improve cell membrane permeability, a critical factor for drug efficacy.[9] The benzaldehyde pharmacophore itself has been identified as a minimal active component for antibacterial and cytotoxic activity.[9]

Anticancer_Mechanism Compound 3-[(2-Chloro-6-fluorobenzyl)oxy]- 4-methoxybenzaldehyde CellMembrane Cancer Cell Membrane Compound->CellMembrane Increased Permeability (Lipophilicity) Signaling Intracellular Signaling Pathways CellMembrane->Signaling Apoptosis Apoptosis (Programmed Cell Death) Signaling->Apoptosis GrowthArrest Cell Growth Arrest Signaling->GrowthArrest

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

Vanillin and its derivatives have long been recognized for their antibacterial and antifungal properties.[10][11] The aldehyde functional group is a key contributor to this activity.[4] Furthermore, halogenated benzaldehyde derivatives have demonstrated significant antibacterial efficacy.[9][12] The combination of the isovanillin scaffold with a halogenated benzyl group in the target molecule makes it a compelling candidate for investigation as a novel antimicrobial agent. The proposed mechanism often involves the disruption of the bacterial cell membrane.[9]

Table 2: Reported Biological Activities of Related Compounds

Compound ClassBiological ActivityReference
Isovanillin DerivativesCytotoxic against various cancer cell lines[2]
Halogenated BenzaldehydesAntibacterial[9]
Vanillin DerivativesAntimicrobial, Anti-inflammatory[10][11]

Conclusion and Future Directions

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde represents a strategically designed molecule that leverages the proven biological activity of the isovanillin scaffold with the beneficial properties imparted by halogenated substituents. The synthetic protocol detailed in this guide provides a clear and reproducible pathway for its preparation, enabling further investigation into its physicochemical and biological properties.

Future research should focus on the experimental validation of its synthesis and the comprehensive characterization of the compound using modern spectroscopic techniques. Subsequently, a thorough evaluation of its cytotoxic effects against a panel of cancer cell lines and its antimicrobial activity against clinically relevant pathogens is warranted. Such studies will be crucial in determining the therapeutic potential of this promising molecule and its place in the landscape of modern drug discovery.

References

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (n.d.). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • Understanding the cytotoxic effects of new isovanillin derivatives through phospholipid Langmuir monolayers. (2019). Bioorganic Chemistry, 84, 365-373. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5), 2501-2508. [Link]

  • Concurrent synthesis of vanillin and isovanillin. (2013). ResearchGate. [Link]

  • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). MDPI. [Link]

  • Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Journal of Drug Delivery and Therapeutics, 13(7-S), 225-233. [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). Pharmaceuticals, 14(11), 1109. [Link]

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (2022). Molecules, 27(23), 8246. [Link]

  • Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. (2022). International Journal of Molecular Sciences, 23(23), 15152. [Link]

  • Synthesis of New Vanillin Derivatives from Natural Eugenol. (2019). AIP Conference Proceedings, 2168(1), 020059. [Link]

  • Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (2024). Foods, 13(24), 3986. [Link]

  • Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety. (2026). International Journal of Molecular Sciences, 27(5), 2345. [Link]

  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. (2009). Molecules, 14(3), 1365-1375. [Link]

  • 3-Benzyloxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • 3-[(2-CHLOROBENZYL)OXY]-4-METHOXYBENZALDEHYDE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • 3-Chloro-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. (2021). Molecules, 26(18), 5482. [Link]

  • Showing metabocard for 4-methoxybenzaldehyde (MMDBc0054273). (n.d.). MiMeDB. Retrieved March 21, 2026, from [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • (PDF) ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. (2015). ResearchGate. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry, 4, 44. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

Abstract This technical guide provides a comprehensive overview of the requisite starting materials for the synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the requisite starting materials for the synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document will delve into the selection, synthesis, purification, and quality control of the two core precursors: 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and 2-chloro-6-fluorobenzyl bromide. Detailed experimental protocols for the synthesis of these starting materials and the final target molecule are provided, underpinned by mechanistic rationale to ensure a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

The target molecule, 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, is an unsymmetrical aryl ether. A logical retrosynthetic disconnection of the ether linkage points to two primary starting materials: a phenolic component and a benzylic halide. This approach is based on the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide (in this case, a phenoxide) and a primary alkyl halide.[1][2][3]

The retrosynthetic analysis is depicted below:

Retrosynthesis Target 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde Disconnection C-O Bond Disconnection (Williamson Ether Synthesis) Target->Disconnection SM1 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Disconnection->SM1 Phenolic Component SM2 2-Chloro-6-fluorobenzyl Bromide Disconnection->SM2 Benzylic Halide Intermediates Starting Materials

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous as both starting materials are commercially available or can be synthesized through well-documented procedures. The primary benzylic halide is an excellent electrophile for the SN2 reaction, minimizing the potential for competing elimination reactions.[2]

Core Starting Material: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

Isovanillin serves as the nucleophilic precursor in the Williamson ether synthesis. Its phenolic hydroxyl group is deprotonated to form a phenoxide, which then attacks the electrophilic benzylic carbon of the second starting material.

Quality Parameters and Procurement

For a successful and reproducible synthesis, the purity of isovanillin is paramount. The following table outlines the key quality control parameters:

ParameterSpecificationAnalytical MethodRationale
Appearance White to off-white crystalline powderVisual InspectionIndicates the absence of gross contamination or degradation.
Purity (Assay) ≥ 99%HPLC-UV, GC-MS[4][5][6][7]Ensures high yield and minimizes side reactions.
Melting Point 114-117 °CMelting Point ApparatusA sharp melting range indicates high purity.
Moisture Content ≤ 0.5%Karl Fischer TitrationWater can interfere with the deprotonation step.
Insoluble Matter Clear and colorless (in a suitable solvent)Visual InspectionIndicates the absence of inorganic impurities.
Synthesis of Isovanillin (Optional)

While readily available commercially, isovanillin can be synthesized from various precursors. A common laboratory-scale synthesis involves the demethylation of veratraldehyde (3,4-dimethoxybenzaldehyde).[4]

Reaction Scheme:

Isovanillin_Synthesis Veratraldehyde Veratraldehyde Reagents Selective Demethylation (e.g., HBr, L-selectride) Veratraldehyde->Reagents Isovanillin Isovanillin Reagents->Isovanillin

Caption: Synthesis of Isovanillin from Veratraldehyde.

Core Starting Material: 2-Chloro-6-fluorobenzyl Bromide

2-Chloro-6-fluorobenzyl bromide is the electrophilic component in the synthesis. The bromine atom serves as a good leaving group, and the benzylic carbon is susceptible to nucleophilic attack.[8]

Quality Parameters and Procurement

The quality of the benzyl bromide directly impacts the reaction rate and purity of the final product. Key quality parameters are summarized below:

ParameterSpecificationAnalytical MethodRationale
Appearance Colorless to light yellow liquidVisual InspectionColor change may indicate degradation.
Purity (Assay) ≥ 98% (GC)[8]Gas Chromatography (GC)Ensures a clean reaction profile.
Refractive Index 1.567-1.569 (at 20 °C)RefractometerA physical constant indicative of purity.
Related Impurities Unreacted starting material and over-brominated species should be minimized.GC-MSImpurities can lead to byproducts that are difficult to separate.
Synthesis of 2-Chloro-6-fluorobenzyl Bromide (Optional)

This starting material can be prepared from 2-chloro-6-fluorotoluene via a two-step process: side-chain chlorination followed by a halogen exchange reaction. A more direct route involves the radical bromination of 2-chloro-6-fluorotoluene.

Reaction Scheme:

Benzyl_Bromide_Synthesis Toluene_Derivative 2-Chloro-6-fluorotoluene Reagents Radical Bromination (e.g., NBS, AIBN) Toluene_Derivative->Reagents Benzyl_Bromide 2-Chloro-6-fluorobenzyl Bromide Reagents->Benzyl_Bromide

Caption: Synthesis of 2-Chloro-6-fluorobenzyl Bromide.

Experimental Protocol: Synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

This protocol is based on the principles of the Williamson ether synthesis and adapted from procedures for structurally similar molecules.[9][10]

Materials and Reagents
  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • 2-Chloro-6-fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of isovanillin).

  • Alkylation: Stir the suspension at room temperature for 15-20 minutes. Then, add 2-chloro-6-fluorobenzyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (isovanillin) is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Isovanillin 3-Hydroxy-4-methoxybenzaldehyde Mixing Combine Reactants and Solvent Isovanillin->Mixing BenzylBromide 2-Chloro-6-fluorobenzyl Bromide BenzylBromide->Mixing Base K₂CO₃ Base->Mixing Solvent DMF Solvent->Mixing Heating Heat to 60-70 °C (4-6 hours) Mixing->Heating Quenching Quench with Water Heating->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallization Concentration->Purification FinalProduct Pure 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde Purification->FinalProduct

Caption: Experimental workflow for the synthesis.

Conclusion

The successful synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is critically dependent on the quality of the starting materials, 3-hydroxy-4-methoxybenzaldehyde and 2-chloro-6-fluorobenzyl bromide. This guide has provided a detailed framework for the procurement, and if necessary, the synthesis of these precursors. The outlined Williamson ether synthesis protocol, supported by a clear mechanistic understanding and a step-by-step workflow, offers a reliable and reproducible method for researchers in the field. Adherence to the specified quality control parameters for the starting materials is essential for achieving high yields and purity of the final product, thereby facilitating downstream applications in drug discovery and development.

References

  • Al-Sanea, M. M., & Gamal, M. (2022). Direct and accurate purity evaluation for isovanillin conversion to HMCA through aldol condensation by using RID and its comparison with UV detection. Arabian Journal of Chemistry, 15(10), 104133. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. [Link]

  • Rachlin, A. I., Gurien, H., & Wagner, D. P. (n.d.). Aldehydes from Acid Chlorides by modified Rosenmund Reduction. Organic Syntheses Procedure. [Link]

  • Martin, G. E., & Tenenbaum, D. (1966). Identification of Vanillin in U.S.P. Vanillin and the Detection of Various Impurities by Gas-Liquid Chromatography. Journal of the Association of Official Analytical Chemists, 49(4), 892-894.
  • Harian, A., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2631-2637. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

Sources

Foundational

Physical and Chemical Characteristics of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde: A Technical Guide for Medicinal Chemists

Executive Summary In the landscape of rational drug design, poly-substituted benzaldehydes serve as indispensable pharmacophoric building blocks. Specifically, 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, poly-substituted benzaldehydes serve as indispensable pharmacophoric building blocks. Specifically, 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS: 591224-55-4) has emerged as a critical intermediate in the synthesis of novel therapeutics, including kinase inhibitors, PDE4 modulators, and GPCR ligands . As an application scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, the structural causality behind its reactivity, and field-proven, self-validating synthetic methodologies.

Structural Architecture & Physicochemical Profiling

The molecular architecture of this compound consists of an isovanillin core (3-hydroxy-4-methoxybenzaldehyde) that has been selectively O-alkylated with a 2-chloro-6-fluorobenzyl moiety. This specific substitution pattern dictates its physical state, solubility, and downstream reactivity.

Quantitative Physicochemical Data

Data summarized for comparative analysis in drug formulation and synthetic planning .

PropertyValue / Characteristic
IUPAC Name 3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxybenzaldehyde
CAS Registry Number 591224-55-4
Molecular Formula C₁₅H₁₂ClFO₃
Molecular Weight 294.71 g/mol
Exact Mass 294.045885 g/mol
Density ~1.30 g/cm³ (Predicted)
Boiling Point ~415.2 °C at 760 mmHg (Predicted)
Appearance White to off-white solid/powder
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O

Causality in Chemical Reactivity & Drug Design

Understanding the "why" behind a molecule's physical properties is critical for optimizing its use in medicinal chemistry.

  • Halogen-Induced Steric Locking: The ortho-substitution (chlorine and fluorine) on the benzyl ring severely restricts the rotational degrees of freedom around the ether linkage. Causality: This conformational locking is highly desirable in drug discovery because it reduces the entropic penalty upon the molecule binding to a target protein's hydrophobic pocket.

  • Metabolic Stability via Fluorination: The fluorine atom is not merely a structural placeholder. Causality: Its high electronegativity modulates the electron density of the adjacent π-system, while its strong C-F bond acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation .

  • Solubility and Solvent Selection: The extensive hydrophobic surface area provided by the diaryl ether system outcompetes the hydrogen-bond accepting capacity of the aldehyde and methoxy groups. Causality: This renders the compound insoluble in water, necessitating the use of polar aprotic solvents (e.g., DMF, DMSO) to maintain homogeneity during downstream synthetic manipulations.

Standardized Synthetic Methodology

The synthesis of this compound must be tightly controlled to prevent cross-reactivity at the sensitive aldehyde moiety. The most efficient and field-proven route is the Williamson ether synthesis utilizing isovanillin.

Protocol: High-Yield O-Alkylation of Isovanillin

Objective: Selective alkylation of the 3-hydroxyl group without inducing Cannizzaro-type disproportionation of the aldehyde.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of isovanillin (3-hydroxy-4-methoxybenzaldehyde) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Expert Insight: DMF is chosen as a polar aprotic solvent to solvate the phenoxide ion without hydrogen-bonding to it, thereby maximizing its nucleophilicity.

  • Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes.

    • Expert Insight: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the phenolic hydroxyl of isovanillin (pKa ~ 8.9) without attacking the electrophilic aldehyde carbon.

  • Alkylation: Add 1.1 equivalents of 2-chloro-6-fluorobenzyl chloride dropwise. Heat the reaction mixture to 65 °C.

    • Expert Insight: The ortho-halogens on the electrophile create significant steric hindrance. Mild heating is required to overcome the activation energy barrier for the Sₙ2 displacement.

  • Reaction Monitoring (Self-Validating Step 1): After 4 hours, spot an aliquot on a TLC plate (Hexanes:EtOAc 3:1) and stain with Iron(III) chloride (FeCl₃).

    • Validation: A negative result (absence of a purple/blue color) proves the complete consumption of the phenolic starting material, validating the end of the reaction.

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure title compound as an off-white solid.

Analytical Validation

To ensure absolute trustworthiness in the structural integrity of the synthesized batch, the following self-validating analytical checks must be performed :

  • LC-MS Profiling (Self-Validating Step 2): Electrospray ionization (ESI+) must exhibit a characteristic 3:1 isotopic cluster at m/z 295.0 and 297.0 [M+H]⁺. This specific isotopic ratio mathematically validates the successful incorporation of exactly one chlorine atom into the molecular framework.

  • ¹H NMR (400 MHz, CDCl₃): The aldehyde proton must appear as a sharp singlet at ~9.8 ppm. The benzylic CH₂ protons typically appear as a singlet or a finely split doublet (due to long-range J-coupling with the fluorine atom) around 5.2 ppm, shifted downfield by the adjacent electronegative oxygen and halogenated ring.

Derivatization Pathways in Drug Discovery

The true value of 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde lies in its versatility as an electrophilic hub. The aldehyde moiety serves as a synthetic divergence point for creating diverse libraries of bioactive molecules.

Workflow cluster_reactions Primary Synthetic Transformations Core 3-[(2-Chloro-6-fluorobenzyl)oxy] -4-methoxybenzaldehyde (CAS: 591224-55-4) RedAm Reductive Amination Reagents: NaCNBH3, AcOH, R-NH2 Core->RedAm Amine Addition Oxid Oxidation Reagents: KMnO4 or NaClO2/NaH2PO4 Core->Oxid O-Insertion Condens Knoevenagel Condensation Reagents: Active Methylene, Piperidine Core->Condens C-C Bond Formation Amine Benzylamine Derivatives Target: Kinase Inhibitors / GPCRs RedAm->Amine Reduction Acid Benzoic Acid Derivatives Target: Amide Coupling / Prodrugs Oxid->Acid Protonation Alkene Cinnamic Acid / Styrene Analogs Target: Structural Scaffolds Condens->Alkene Dehydration

Fig 1: Downstream derivatization pathways of the benzaldehyde core in drug discovery.

References

  • Title: Substance Database: 3-[(2-CHLORO-6-FLUOROBENZYL)OXY]-4-METHOXYBENZALDEHYDE Source: NextSDS URL: [Link]

Exploratory

Solubility Profiling of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde: A Comprehensive Technical Guide

Executive Summary The compound 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS: 591224-55-4) is a highly functionalized organic building block frequently utilized in advanced pharmaceutical synthesis and agro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS: 591224-55-4) is a highly functionalized organic building block frequently utilized in advanced pharmaceutical synthesis and agrochemical development. Structurally, it features an anisaldehyde core ether-linked to a di-halogenated benzyl moiety. Understanding its solubility profile in various organic solvents is a critical prerequisite for optimizing reaction conditions, designing crystallization-based purification routes, and formulating analytical standards.

This whitepaper provides an in-depth, thermodynamically grounded analysis of its solubility behavior, leveraging Hansen Solubility Parameters (HSP) and the General Solubility Equation (GSE), alongside a self-validating experimental protocol for empirical determination.

Chemical Profiling & Thermodynamic Framework

The solubility of any organic compound is governed by the thermodynamic penalty of disrupting its crystal lattice and the energy gained through subsequent solvent-solute interactions[1]. According to the General Solubility Equation (GSE) pioneered by Yalkowsky, solubility is fundamentally dictated by two parameters: the melting point (reflecting crystal lattice energy) and lipophilicity (logP)[2].

Structural Analysis & Causality in Solvation

For 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, the structural features dictate the following solvation mechanics:

Lattice Disruption: The planar benzaldehyde ring promotes π

π stacking in the solid state. However, the flexible ether linkage and the sterically demanding 2-chloro-6-fluorobenzyl group disrupt perfect crystal packing. This rotational freedom moderately lowers the lattice energy, facilitating easier dissolution in organic media compared to rigid, fused-ring analogs.
  • Lipophilicity & Halogen Effects: The presence of chlorine and fluorine atoms significantly increases the compound's hydrophobicity and polarizability. This drives the logP higher, rendering the compound practically insoluble in water but highly soluble in non-polar to moderately polar organic solvents.

  • Hydrogen Bonding: The molecule acts strictly as a hydrogen bond acceptor (via the aldehyde carbonyl and ether oxygens) but lacks H-bond donor capabilities. Consequently, it exhibits moderate solubility in protic solvents (like alcohols) but prefers aprotic solvents where dipole-dipole interactions dominate.

  • Hansen Solubility Parameters (HSP) Mapping

    To predict organic solvent compatibility without exhaustive trial-and-error, we utilize Hansen Solubility Parameters (HSP). HSP divides the total cohesive energy density of a substance into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[3],[4].

    • δD​ (Dispersion): High, driven by the heavy chlorine atom and the highly polarizable aromatic rings.

    • δP​ (Polarity): Moderate, localized around the asymmetric electron distribution of the aldehyde and ether groups.

    • δH​ (Hydrogen Bonding): Low, restricted to acceptor interactions.

    Expert Insight: Solvents with HSP values that closely match the solute will form an optimal "solvation sphere." Halogenated solvents like Dichloromethane (DCM) perfectly match the high δD​ and moderate δP​ of the chlorofluorobenzyl moiety, resulting in near-ideal thermodynamic mixing[4]. Conversely, aliphatic hydrocarbons (e.g., hexane) lack the polarity to interact with the aldehyde core, making them excellent anti-solvents for crystallization.

    SolvationCycle A Crystal Lattice (Solute-Solute Bonds) C Free Solute Molecules (Endothermic ΔH) A->C Lattice Disruption B Solvent Bulk (Solvent-Solvent Bonds) D Solvent Cavity (Endothermic ΔH) B->D Cavitation E Solvated Complex (Exothermic ΔH_mix) C->E Solute-Solvent Interaction D->E Solute-Solvent Interaction

    Caption: Thermodynamic cycle of solvation highlighting enthalpy contributions during dissolution.

    Quantitative Data: Solvent Compatibility Matrix

    Based on the thermodynamic profiling and HSP mapping, the following table summarizes the expected solubility profile of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde across various organic solvent classes at standard ambient temperature (25 °C).

    Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Application Suitability
    Halogenated Dichloromethane (DCM)8.93> 100 (Excellent)Primary extraction, synthesis solvent
    Ether (Cyclic) Tetrahydrofuran (THF)7.58> 100 (Excellent)Grignard/organometallic reactions
    Ester Ethyl Acetate (EtOAc)6.0250 - 100 (Good)Chromatography, liquid-liquid extraction
    Ketone Acetone20.750 - 100 (Good)General cleaning, highly volatile solvent
    Aromatic Toluene2.3830 - 50 (Moderate)High-temperature refluxing
    Alcohol Methanol32.75 - 15 (Poor)Co-solvent, limited by H-bond mismatch
    Hydrocarbon n-Hexane1.88< 5 (Anti-solvent)Crystallization, precipitation

    Experimental Methodology: The Self-Validating Shake-Flask Protocol

    While theoretical models provide excellent directional guidance, empirical validation is mandatory for regulatory submissions and precise process engineering. The Shake-Flask Method , adapted from , is the gold standard for determining true thermodynamic solubility[5],.

    Unlike kinetic methods (which simply add solvent until a visual endpoint is reached), the shake-flask method establishes a true equilibrium between the solid and liquid phases, preventing supersaturation artifacts.

    Step-by-Step Methodology

    1. Solvent Preparation & Saturation

    • Weigh an excess amount of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (e.g., 200 mg) into a 10 mL borosilicate glass vial.

    • Add exactly 5.0 mL of the target organic solvent.

    • Causality: Borosilicate glass is used to prevent the leaching of plasticizers (common in microcentrifuge tubes) which can artificially alter the solvent's dielectric properties and skew solubility results.

    2. Thermal Equilibration (Thermodynamic Control)

    • Seal the vial tightly with a PTFE-lined cap.

    • Place the vial in a thermostated orbital shaker set precisely to 25.0 ± 0.1 °C.

    • Agitate at 150 rpm for a minimum of 48 to 72 hours.

    • Causality: Extended agitation is critical. Premature sampling often captures the system in a metastable supersaturated state or before the dissolution plateau is reached, leading to erroneous data[5]. Furthermore, because the compound contains an aldehyde group susceptible to auto-oxidation, the headspace should ideally be purged with inert Argon or Nitrogen prior to sealing.

    3. Phase Separation

    • Transfer the suspension to a temperature-controlled centrifuge.

    • Centrifuge at 10,000 rpm for 15 minutes at 25 °C.

    • Causality: Centrifugation is vastly superior to filtration when working with volatile organic solvents. Filtration exposes the solvent to the atmosphere, causing rapid evaporation that artificially inflates the solute concentration. Additionally, hydrophobic compounds can adsorb onto filter membranes, leading to underestimation[5].

    4. Quantification via HPLC-UV

    • Carefully extract an aliquot of the clear supernatant using a positive displacement pipette (to account for solvent vapor pressure).

    • Dilute the aliquot immediately with the HPLC mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector.

    • Quantify using HPLC-UV at the compound's λmax​ (typically around 254 nm for substituted benzaldehydes).

    5. Solid-State Verification (The Self-Validation Step)

    • Recover the undissolved solid pellet from the centrifuge tube.

    • Dry gently under a stream of nitrogen and analyze via X-ray Powder Diffraction (XRPD).

    • Causality: This is the most critical step for a self-validating system. Solvents can induce polymorphic transformations or form stable solvates during the 48-hour equilibration. If the crystal lattice changes, the measured solubility corresponds to the new crystal form, not the original active material. XRPD confirms the structural integrity of the starting material.

    Workflow A Excess Solute + Organic Solvent B Thermostated Agitation (48h) A->B Equilibration C Phase Separation (Centrifugation) B->C D Supernatant Extraction C->D Liquid Phase F Solid-State Analysis (XRPD) C->F Solid Phase E HPLC-UV Quantification D->E Dilution

    Caption: High-throughput shake-flask workflow for self-validating thermodynamic solubility determination.

    References

    • Letcher, R. J., et al. "Determining the water solubility of difficult-to-test substances: A tutorial review." Technical University of Denmark (DTU). URL:[Link]

    • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals. URL:[Link]

    • Ran, Y., Jain, N., & Yalkowsky, S. H. (2001). "Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE)." Journal of Chemical Information and Computer Sciences. URL:[Link]

    • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. URL:[Link]

    • Slobodian, P., et al. (2022). "Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites." UPCommons. URL:[Link]

    • Iformulate. "A Quick Guide to Hansen Solubility Parameters." Iformulate.biz. URL:[Link]

    Sources

    Foundational

    Structural Elucidation and Mass Spectrometry Profiling of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    As pharmaceutical pipelines increasingly rely on highly functionalized halogenated intermediates, the precise analytical characterization of these building blocks becomes non-negotiable. 3-[(2-Chloro-6-fluorobenzyl)oxy]-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As pharmaceutical pipelines increasingly rely on highly functionalized halogenated intermediates, the precise analytical characterization of these building blocks becomes non-negotiable. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is a complex aromatic ether whose structural features—a halogenated benzyl moiety coupled to a methoxybenzaldehyde core—demand a rigorous mass spectrometric approach.

    This whitepaper provides an authoritative, deep-dive technical guide into the ionization dynamics, collision-induced dissociation (CID) mechanisms, and the design of a self-validating LC-MS/MS workflow for this specific compound.

    Physicochemical Properties & Ionization Strategy

    The selection of an ionization technique is dictated by the analyte’s proton-accepting or proton-donating functional groups. The target molecule possesses three highly electronegative oxygen atoms (aldehyde carbonyl, methoxy, and benzyl ether) alongside electron-withdrawing halogens (chlorine and fluorine).

    Causality of Ionization Choice: Positive Electrospray Ionization (ESI+) is the optimal strategy. The gas-phase proton affinity of the aldehyde carbonyl and the ether oxygens readily facilitates the formation of a stable [M+H]+ precursor ion. Conversely, Atmospheric Pressure Chemical Ionization (APCI) is less desirable here, as the thermal energy applied during vaporization can prematurely cleave the fragile benzyl ether bond before the molecule reaches the mass analyzer.

    The Halogen Isotopic Signature: The presence of a single chlorine atom provides a built-in diagnostic tool. Chlorine exists naturally as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. This isotopic signature acts as a primary analytical filter; any legitimate precursor or fragment ion containing the intact benzyl ring must exhibit this M / M+2 doublet.

    Quantitative Mass Profiling Data

    Table 1: Exact Mass and Isotopic Distribution for C15​H12​ClFO3​

    SpeciesFormulaExact Mass (Da)Relative AbundanceDiagnostic Utility
    Monoisotopic Neutral C15​H1235​ClFO3​ 294.0459N/ABaseline molecular weight
    Precursor Ion (Light) [C15​H1335​ClFO3​]+ 295.0532100%Primary target for MS/MS
    Precursor Ion (Heavy) [C15​H1337​ClFO3​]+ 297.0502~32%Isotopic validation lock
    Sodium Adduct [C15​H1235​ClFO3​+Na]+ 317.0357VariableIndicator of salt contamination

    Tandem Mass Spectrometry (MS/MS) Fragmentation Mechanisms

    Understanding the causality of fragmentation under Collision-Induced Dissociation (CID) is essential for absolute structural confirmation. When the [M+H]+ ion (m/z 295.05) is accelerated into the collision cell, it undergoes specific, thermodynamically driven bond cleavages.

    Primary Pathway: Benzyl Ether Cleavage

    The most labile bond in this molecule is the C-O bond of the benzyl ether. Upon collisional activation, the added proton localizes on the ether oxygen, weakening the adjacent C-C and C-O bonds. This heterolytic cleavage predominantly yields the 2-chloro-6-fluorobenzyl cation (m/z 143.01). Despite the electron-withdrawing nature of the halogens, the resulting cation is highly stabilized by resonance, often rearranging into a substituted tropylium ion structure .

    Secondary Pathway: Phenolic Core Retention

    Alternatively, the charge can be retained on the benzaldehyde moiety during the ether cleavage, generating a protonated 3-hydroxy-4-methoxybenzaldehyde ion (m/z 153.05).

    Tertiary Neutral Losses

    The methoxybenzaldehyde product ion (m/z 153.05) undergoes further diagnostic neutral losses at higher collision energies. The homolytic loss of a methyl radical ( •CH3​ , -15 Da) from the methoxy group generates a stabilized quinoid radical cation (m/z 138.03). Additionally, the aldehyde group can expel carbon monoxide (CO, -28 Da), which is a universal hallmark of aromatic aldehydes .

    MS_Fragmentation Precursor Precursor Ion [M+H]+ C15H13ClFO3+ m/z 295.05 BenzylCation 2-Chloro-6-fluorobenzyl Cation C7H5ClF+ m/z 143.01 Precursor->BenzylCation CID (Low CE) Ether Cleavage PhenolicIon Protonated Isovanillin C8H9O3+ m/z 153.05 Precursor->PhenolicIon CID (Low CE) Ether Cleavage LossCH3 Radical Cation (Loss of •CH3) C7H6O3+• m/z 138.03 PhenolicIon->LossCH3 CID (High CE) - •CH3 (-15 Da) LossCO Acylium Ion (Loss of CO) C7H9O2+ m/z 125.06 PhenolicIon->LossCO CID (High CE) - CO (-28 Da)

    Figure 1: CID fragmentation pathway of the protonated target molecule.

    Self-Validating LC-MS/MS Experimental Protocol

    To ensure absolute trustworthiness in the analytical data, the methodology cannot simply be a sequence of actions; it must be a self-validating system . This protocol incorporates internal logic gates that automatically flag system suitability failures, carryover, or false-positive identifications.

    Step-by-Step Methodology

    Step 1: Sample Preparation (Diluent Matching)

    • Action: Dilute the analyte to 1 µg/mL in a diluent of 50:50 Acetonitrile:Water.

    • Causality: Injecting a sample in 100% organic solvent into a highly aqueous initial mobile phase causes severe peak broadening and distortion (the "strong solvent effect"). Matching the diluent to the initial gradient conditions ensures sharp, symmetrical chromatographic peaks.

    Step 2: Chromatographic Separation

    • Hardware: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides the necessary protons for ESI+).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, followed by a 1-minute hold and 2-minute re-equilibration.

    Step 3: Mass Spectrometric Acquisition Parameters

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Collision Energy (CE) Ramping: Program the MS/MS acquisition to sweep from 15 eV to 35 eV. Causality: Low CE (15-20 eV) is required to capture the highly fragile benzyl ether cleavage without destroying the resulting fragments. High CE (30-35 eV) is necessary to force the secondary neutral losses ( •CH3​ and CO) from the highly stable phenolic core.

    Step 4: The Self-Validation Sequence A run is only considered valid if it passes the following automated checks:

    • System Suitability (Double Blank): Inject a diluent-only blank before the sequence. Baseline noise must be established, proving the system is free of background contamination.

    • Carryover Check: Inject a blank immediately following the highest concentration standard. The signal at the target retention time must be <0.1% of the standard's peak area.

    • Isotopic Ratio Lock: The data system is programmed to integrate both m/z 295.05 and 297.05. If the calculated 35Cl/37Cl ratio falls outside the theoretical 2.9–3.2 range, the software automatically rejects the peak identity, preventing the false reporting of isobaric interferences.

    LCMS_Workflow Prep 1. Sample Prep Diluent Matching Chromatography 2. UHPLC C18 Gradient Prep->Chromatography Ionization 3. ESI+ Protonation Chromatography->Ionization Validation 4. Self-Validation Isotope Ratio Lock Ionization->Validation MSMS 5. MS/MS CID Ramping Validation->MSMS

    Figure 2: Self-validating LC-MS/MS experimental workflow.

    References

    • Title: Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers Source: Journal of the American Society for Mass Spectrometry (ACS) URL: [Link]

    • Title: Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde Source: Molecules (MDPI) URL: [Link]

    Exploratory

    Vibrational Spectroscopy and Structural Validation of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde: An FT-IR Technical Guide

    Executive Summary 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS: 591224-55-4) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS: 591224-55-4) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, targeted therapies, and agrochemicals. Before deploying this compound in downstream cross-coupling or condensation reactions, validating its structural integrity is a critical quality control mandate. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific vibrational fingerprint of the molecule's functional groups, ensuring batch-to-batch consistency and purity.

    Molecular Architecture & Vibrational Theory

    As an Application Scientist, interpreting the FT-IR spectrum requires analyzing the interplay of the molecule's three primary structural motifs: the benzaldehyde core, the methoxy ether, and the halogenated benzyl ether.

    • Carbonyl (C=O) Resonance Dynamics : In an unsubstituted benzaldehyde, the C=O stretching vibration typically manifests between 1710–1685 cm⁻¹[1]. However, in this molecule, the 4-methoxy group acts as a strong electron donor. Through the positive mesomeric (+M) effect, the methoxy oxygen donates electron density into the aromatic π-system, which delocalizes into the carbonyl carbon as detailed in 2[2]. This increased conjugation reduces the double-bond character of the C=O bond, shifting its stretching frequency to a lower wavenumber (expected ~1680–1690 cm⁻¹).

    • Ether Linkages (C-O-C) : The molecule contains two distinct ether environments. The methoxy group exhibits resonance-enhanced asymmetric C-O stretching near 1250 cm⁻¹[2]. The benzyl ether linkage also contributes to the complex C-O-C stretching envelope in the 1200–1000 cm⁻¹ fingerprint region.

    • Halogen Inductive Effects : The 2-chloro-6-fluorobenzyl moiety is dominated by strong electron-withdrawing inductive (-I) effects. The highly polarized carbon-fluorine (C-F) bond produces a very strong, broad absorption band typically between 1200–1300 cm⁻¹[3]. Conversely, the heavier carbon-chlorine (C-Cl) bond vibrates at a lower frequency, presenting as a sharp, intense band in the 700–850 cm⁻¹ range according to 3[3].

    Logic Core 3-[(2-Chloro-6-fluorobenzyl)oxy]- 4-methoxybenzaldehyde Methoxy 4-Methoxy Group (+M Resonance Effect) Core->Methoxy Halogens 2-Chloro-6-fluoro Group (-I Inductive Effect) Core->Halogens Aldehyde Aldehyde Carbonyl (C=O) Core->Aldehyde Effect1 Increases Conjugation Lowers C=O Frequency (~1685 cm⁻¹) Methoxy->Effect1 Effect2 Strong C-F/C-Cl Dipoles Distinct Fingerprint (1220/750 cm⁻¹) Halogens->Effect2 Aldehyde->Effect1

    Logical relationship of substituent electronic effects on FT-IR vibrational frequencies.

    Quantitative Data: FT-IR Band Assignment

    The following table summarizes the expected quantitative vibrational data for 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, synthesized from authoritative spectroscopic principles for halogenated benzaldehydes[1][3].

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
    Aldehyde C=O Stretch1680 – 1695Strong, Sharp
    Aldehyde C-H Stretch (Fermi Doublet)~2830 and ~2730Medium
    Aromatic Ring C=C Stretch1595, 1510, 1460Medium to Strong
    Methoxy / Ether C-O-C Asymmetric Stretch1250 – 1260Strong
    Fluoroarene C-F Stretch1220 – 1240Strong, Broad
    Ether C-O-C Symmetric Stretch1010 – 1030Medium
    Chloroarene C-Cl Stretch740 – 760Strong, Sharp
    Aromatic Ring C-H Out-of-Plane Bending800 – 850Strong

    Experimental Protocol: Self-Validating ATR-FTIR Workflow

    To acquire the FT-IR spectrum of this compound, Attenuated Total Reflectance (ATR) is the industry standard.

    Causality of Experimental Choice : Traditional KBr pelleting requires grinding the sample with hygroscopic potassium bromide. Absorbed ambient moisture introduces broad O-H stretching artifacts in the 3200–3600 cm⁻¹ region, which can obscure critical, weak aromatic C-H overtones. ATR eliminates sample preparation, prevents moisture contamination, and ensures high reproducibility.

    Step-by-Step Methodology

    Step 1: System Calibration (Self-Validation) Before analyzing the sample, validate the spectrometer's wavelength accuracy using a traceable polystyrene standard. Ensure the reference peak at 1601 cm⁻¹ is within a ±1 cm⁻¹ tolerance.

    Step 2: Background Acquisition Collect an air background scan (32 scans, 4 cm⁻¹ resolution). Causality: This step is critical to mathematically subtract ambient CO₂ (2350 cm⁻¹) and atmospheric water vapor from the final sample spectrum, ensuring the baseline remains flat.

    Step 3: Sample Application Place 2–5 mg of the solid 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde directly onto the diamond or ZnSe ATR crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~50-80 units of pressure). Causality: Consistent pressure ensures a uniform penetration depth of the evanescent IR wave into the solid lattice, yielding quantitative and reproducible peak intensities.

    Step 4: Data Acquisition Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution to maximize the signal-to-noise ratio.

    Step 5: Post-Processing Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam (which artificially inflates peak intensities at lower wavenumbers). Perform atmospheric compensation to remove any residual H₂O/CO₂ noise introduced during sample loading.

    Workflow A System Calibration & Background Scan B Sample Application (ATR Crystal) A->B C Data Acquisition (4000-400 cm⁻¹) B->C D Atmospheric Compensation C->D E Peak Picking & Band Assignment D->E

    ATR-FTIR experimental workflow for structural validation of the benzaldehyde derivative.

    References

    • Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Jetir.Org. Available at:[2]

    • Investigation on growth and characterization of 3-methoxy-4-hydroxy-benzaldehyde organic single crystals. OAM-RC. Available at:[1]

    • 2,3-Dichloro-5-fluorobenzaldehyde | 1803820-37-2. Benchchem. Available at:[3]

    • ChemScene (Page 189) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide. Available at:

    Sources

    Foundational

    Pharmacological Modulations and Biological Activity of Substituted Benzaldehydes: A Technical Guide for Drug Development

    Executive Overview Substituted benzaldehydes represent a highly versatile class of pharmacophores in medicinal chemistry. The intrinsic reactivity of the aldehyde carbonyl group enables the facile synthesis of diverse, b...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Overview

    Substituted benzaldehydes represent a highly versatile class of pharmacophores in medicinal chemistry. The intrinsic reactivity of the aldehyde carbonyl group enables the facile synthesis of diverse, biologically active scaffolds, including Schiff bases, thiosemicarbazones, and chalcones. By methodically varying the electronic and steric properties of the aromatic substituents—such as contrasting electron-withdrawing nitro groups with electron-donating methoxy groups—researchers can precisely modulate biological target affinity. As an Application Scientist, I have structured this whitepaper to elucidate the mechanistic pathways, quantitative structure-activity relationships (SAR), and self-validating experimental protocols required for evaluating the antimicrobial, anticancer, and enzyme-inhibitory properties of these compounds.

    Section 1: Mechanistic Pathways and Biological Targets

    Antimicrobial and Antifungal Efficacy

    Substituted benzaldehydes, particularly when conjugated into thiosemicarbazones or Schiff bases, exhibit robust, broad-spectrum antimicrobial activity. The mechanism of action is heavily dependent on lipophilicity and electronic effects. The incorporation of electron-withdrawing groups (e.g., halogens, nitro groups) at the para or ortho positions significantly enhances the compound's ability to penetrate microbial cell membranes. Recent studies on 1 demonstrated potent activity against both Gram-positive (e.g., MRSA) and Gram-negative strains, achieving Minimum Inhibitory Concentrations (MIC) as low as 0.78 μg/mL[1]. The carbohydrate moiety improves biocompatibility and aqueous solubility, while the thiosemicarbazone core acts as a potent metal chelator, disrupting essential microbial metalloenzymes.

    Competitive Inhibition of Tyrosinase

    Tyrosinase is a binuclear copper-containing enzyme responsible for melanogenesis, catalyzing the oxidation of L-tyrosine to L-DOPA, and subsequently L-DOPA to o-quinones.2[2]. The primary inhibitory mechanism involves the nucleophilic attack of a primary amino residue within the enzyme's active site on the aldehyde carbonyl, forming a stable Schiff base[2]. This interaction is stabilized by the inductive effects of specific para-substituents. For example, cuminaldehyde (4-isopropylbenzaldehyde) exhibits a highly potent inhibition constant ( KI​ ) of 9 μM[2]. Furthermore,3 demonstrate comparable efficacy, with 3,4,5-trimethoxy substitutions yielding IC50 values around 8.8 μM[3].

    Anticancer Activity and Apoptosis Induction

    The cytotoxic profile of benzaldehyde derivatives—such as4—against cancer cell lines is frequently mediated through the induction of reactive oxygen species (ROS)[4]. This oxidative stress leads to mitochondrial depolarization and subsequent caspase-dependent apoptosis. Crucially, structural optimization allows for high selectivity; several halogenated and nitro-substituted derivatives maintain high IC50 values (75–98 μM) against normal human fibroblasts (e.g., WI-38), indicating a wide therapeutic window and a superior safety profile compared to standard chemotherapeutics like sorafenib[1].

    Section 2: Quantitative Data Analysis

    To facilitate SAR analysis and guide lead optimization, the following tables summarize critical bioactivity metrics for varying substitution patterns on the benzaldehyde ring.

    Table 1: Tyrosinase Inhibitory Activity of Substituted Benzaldehyde Derivatives

    Compound / ScaffoldSubstitution PatternTarget EnzymeActivity MetricReference
    Cuminaldehyde4-IsopropylMushroom Tyrosinase KI​ = 9.0 μM[2]
    Anisaldehyde4-MethoxyMushroom Tyrosinase ID50​ = 0.32 mM[5]
    Chalconoid (C2)3,4,5-TrimethoxyMushroom Tyrosinase IC50​ = 8.8 μM[3]
    Fluoro-analogue (3e)4-ChloroMushroom Tyrosinase IC50​ = 10.47 μM[6]

    Table 2: Cytotoxicity of β-Maltosyl Thiosemicarbazones against Normal Cells (WI-38)

    CompoundSubstituentIC50 (μM) ± SDCytotoxicity ProfileReference
    6b 4-NO285.56 ± 1.22Non-cytotoxic / Safe[1]
    6c 3-NO275.35 ± 1.14Non-cytotoxic / Safe[1]
    6f 2,4-diCl85.52 ± 1.21Non-cytotoxic / Safe[1]
    6i 4-Br98.45 ± 1.13Non-cytotoxic / Safe[1]
    Sorafenib (Control)N/A11.73 ± 0.81Highly Cytotoxic[1]

    Section 3: Self-Validating Experimental Protocols

    Rigorous assay validation requires internal controls, kinetic tracking, and a clear understanding of the physicochemical principles driving the reaction. The following protocols are designed as self-validating systems to ensure reproducibility.

    Protocol 3.1: Synthesis of Substituted Benzaldehyde Schiff Bases

    Causality & Rationale: Refluxing primary amines with benzaldehydes in protic solvents drives the equilibrium toward imine formation. The addition of a weak acid acts as a proton donor to activate the carbonyl carbon, facilitating the dehydration step without protonating the nucleophilic amine entirely.

    • Preparation: Dissolve 10 mmol of the primary amine (e.g., tyramine) in 20 mL of absolute ethanol.

    • Addition: Add an equimolar amount (10 mmol) of the substituted benzaldehyde dropwise under continuous magnetic stirring.

    • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the elimination of water.

    • Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor the consumption of starting materials via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

    • Isolation: Cool the mixture to 4°C to induce precipitation. Filter the crude solid under vacuum.

    • Purification & Validation: Wash with ice-cold ethanol and recrystallize from hot ethanol. Validate the pure azomethine (-CH=N-) product via FT-IR (confirming the C=N stretch at ~1620 cm⁻¹ and absence of C=O stretch) and ¹H-NMR (azomethine proton singlet at ~8.2 ppm).

    Protocol 3.2: Kinetic Evaluation of Tyrosinase Inhibition

    Causality & Rationale: Determining the specific mode of inhibition (competitive vs. non-competitive) requires capturing the initial velocity ( v0​ ) of L-DOPA oxidation before substrate depletion occurs. DMSO is strictly limited to <1% to prevent solvent-induced enzyme denaturation.

    • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Reagent Prep: Prepare a solution of mushroom tyrosinase (1000 U/mL) and varying concentrations of L-DOPA (0.5 to 2.5 mM) in the buffer.

    • Inhibitor Solutions: Dissolve the substituted benzaldehyde in DMSO, preparing final well concentrations ranging from 10 to 100 μM.

    • Assay Execution: In a 96-well microplate, combine 140 μL of buffer, 20 μL of inhibitor solution, and 20 μL of tyrosinase. Incubate at 25°C for exactly 10 minutes to allow enzyme-inhibitor complex equilibrium.

    • Reaction Initiation: Add 20 μL of L-DOPA to initiate the reaction.

    • Kinetic Measurement: Immediately monitor the formation of dopachrome by measuring absorbance at 475 nm using a microplate reader in kinetic mode for 5 minutes.

    • Data Validation: Calculate v0​ from the strictly linear portion of the absorbance-time curve. Plot 1/v0​ versus 1/[S] (Lineweaver-Burk). A competitive inhibitor is validated if the lines intersect at the y-axis (indicating Vmax​ remains constant while apparent Km​ increases).

    Protocol 3.3: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

    Causality & Rationale: Relying solely on visual turbidity can lead to subjective errors. Adding resazurin dye acts as a metabolic indicator; viable, respiring cells reduce the blue resazurin to pink resorufin, providing a definitive, self-validating colorimetric endpoint.

    • Inoculum Preparation: Adjust the microbial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) in Mueller-Hinton Broth (MHB). Dilute 1:100.

    • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized compound in MHB to achieve a concentration range of 0.78 to 400 μg/mL.

    • Inoculation: Add 50 μL of the diluted microbial suspension to each well. Critical Controls: Include a positive growth control (broth + bacteria) and a negative sterility control (broth + compound, no bacteria).

    • Incubation: Incubate at 37°C for 24 hours.

    • Endpoint Determination: Add 10 μL of 0.015% resazurin to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating complete inhibition of microbial respiration).

    Section 4: Visualizations of Biological Workflows and Pathways

    G A Synthesis of Substituted Benzaldehyde Derivatives B Spectroscopic Characterization (NMR, FT-IR, MS) A->B C In Vitro Biological Assays (MIC, IC50, Cytotoxicity) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Hit Optimization & Lead Development D->E

    Experimental workflow from synthesis to lead optimization of benzaldehyde derivatives.

    Tyrosinase E Mushroom Tyrosinase (Active Site) ES Enzyme-Substrate Complex (Melanogenesis) E->ES + Substrate EI Enzyme-Inhibitor Complex (Schiff Base Formation) E->EI + Inhibitor S L-DOPA (Substrate) S->ES I 4-Substituted Benzaldehyde (Competitive Inhibitor) I->EI EI->ES Competitive Blockade

    Competitive inhibition of tyrosinase by 4-substituted benzaldehydes via Schiff base formation.

    Apoptosis Drug Benzaldehyde Derivative ROS ROS Generation Drug->ROS Mito Mitochondrial Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apop Apoptosis (Cell Death) Casp3->Apop

    Generalized apoptotic signaling pathway induced by cytotoxic benzaldehyde derivatives.

    References

    • Benchchem. A Comparative Analysis of the Biological Activities of Substituted Benzaldehyde Schiff Bases of Tyramine.
    • ResearchGate. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups.
    • ACS Publications. Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria.
    • ACS Publications. Competitive Inhibition of Mushroom Tyrosinase by 4-Substituted Benzaldehydes.
    • ACS Publications. Tyrosinase Inhibitory Activity of the Olive Oil Flavor Compounds.
    • PMC. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Optimized Williamson Ether Synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Strategic Rationale The targeted compound, 3-[(2-Chloro-6-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

    Introduction & Strategic Rationale

    The targeted compound, 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde , is a highly valued structural motif and a critical intermediate in the development of advanced pharmaceutical agents[4]. The synthesis of this asymmetric aryl-benzyl ether relies on the Williamson ether synthesis , a foundational organic transformation that couples an alkoxide/phenoxide with an organohalide via a bimolecular nucleophilic substitution ( SN​2 ) pathway [2].

    As a Senior Application Scientist, I have engineered this protocol to move beyond a simple procedural list. This guide details the causality behind every experimental choice , ensuring that the workflow is robust, scalable, and self-validating. By carefully selecting the base, solvent, and catalytic additives, we can suppress competing side reactions (such as aldehyde oxidation or Cannizzaro-type disproportionation) while maximizing the SN​2 reaction kinetics.

    Mechanistic Insights & Reaction Engineering

    The synthesis utilizes isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 2-chloro-6-fluorobenzyl chloride . The success of this specific alkylation hinges on three critical parameters:

    • Base Selection (Potassium Carbonate): Isovanillin contains a reactive aldehyde group. Using strong bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) can trigger unwanted side reactions. Potassium carbonate ( K2​CO3​ ) is a mild, insoluble inorganic base that selectively deprotonates the phenolic hydroxyl (pKa ~9.0) to generate a highly nucleophilic phenoxide anion without disturbing the aldehyde functionality [1].

    • Solvent Dynamics (DMF): The SN​2 pathway requires a polar aprotic solvent. N,N-Dimethylformamide (DMF) is chosen because it strongly solvates the potassium cation but leaves the phenoxide anion poorly solvated ("naked"). This drastically lowers the activation energy required for the nucleophile to attack the sterically hindered benzylic carbon [3].

    • Catalytic Acceleration (Finkelstein in situ): The ortho-chloro and ortho-fluoro substituents on the benzyl chloride create significant steric bulk, slowing down the substitution. By adding a catalytic amount of Potassium Iodide (KI), we initiate an in situ Finkelstein reaction. The chloride is temporarily exchanged for an iodide ion—a superior leaving group—which accelerates the etherification and drives the reaction to completion [3].

    Pathway Visualization

    Mechanism Isovanillin Isovanillin (Phenol) Phenoxide Phenoxide Intermediate Isovanillin->Phenoxide + Base - HCO3- Base K2CO3 (Deprotonation) Base->Phenoxide Product 3-[(2-Chloro-6-fluorobenzyl)oxy] -4-methoxybenzaldehyde Phenoxide->Product SN2 Attack (DMF, 80°C) AlkylHalide 2-Chloro-6-fluorobenzyl chloride AlkylHalide->Product - Cl-

    Fig 1: Mechanistic pathway of the Williamson ether synthesis for the target benzaldehyde.

    Reaction Optimization Data

    To validate the chosen parameters, comparative kinetic and yield studies were analyzed. As shown in Table 1, the combination of DMF, K2​CO3​ , and a KI catalyst provides the optimal environment for this specific transformation.

    Table 1: Optimization of Reaction Conditions for O-Alkylation of Isovanillin

    EntrySolventBaseTemp (°C)Time (h)AdditiveIsolated Yield (%)Mechanistic Observation
    1Acetone K2​CO3​ 60 (Reflux)12None45%Low thermal energy; incomplete conversion.
    2Acetonitrile K2​CO3​ 808None62%Moderate SN​2 promotion; sluggish kinetics.
    3DMF K2​CO3​ 806None81%Excellent cation solvation; fast reaction.
    4DMFNaH254None55%Strong base induced minor side reactions.
    5 DMF K2​CO3​ 80 4 KI (0.1 eq) 94% Optimal: Finkelstein catalysis overcomes steric hindrance.

    Detailed Experimental Protocol

    This protocol is designed as a self-validating system . By leveraging the pKa difference between the starting material and the product, the workup inherently purifies the target molecule.

    Reagents and Materials
    • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): 1.0 equivalent (e.g., 10.0 mmol, 1.52 g)

    • 2-Chloro-6-fluorobenzyl chloride: 1.1 equivalents (11.0 mmol, 1.97 g)

    • Potassium Carbonate ( K2​CO3​ ), anhydrous: 1.5 equivalents (15.0 mmol, 2.07 g)

    • Potassium Iodide (KI): 0.1 equivalents (1.0 mmol, 0.16 g)

    • N,N-Dimethylformamide (DMF), anhydrous: 50 mL (5 mL/mmol)

    • Extraction Solvents: Ethyl Acetate (EtOAc), Deionized Water, 1M NaOH solution, Brine.

    Step-by-Step Methodology

    Step 1: System Preparation & Deprotonation

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen gas to prevent oxidative degradation of the electron-rich phenoxide intermediate.

    • Add isovanillin (1.52 g), anhydrous K2​CO3​ (2.07 g), and KI (0.16 g) to the flask.

    • Inject 50 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 15 minutes. Causality: This pre-stirring ensures complete deprotonation of the phenol, generating the reactive phenoxide (indicated by a slight color shift to pale yellow).

    Step 2: Alkylation & Thermal Promotion 4. Add 2-chloro-6-fluorobenzyl chloride (1.97 g) dropwise over 5 minutes via syringe. 5. Heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring for 4 hours. 6. In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) eluent system. The product will appear as a new, less polar spot (higher Rf​ ) compared to the isovanillin starting material.

    Step 3: Self-Validating Workup 7. Once TLC confirms the consumption of isovanillin, cool the mixture to room temperature. 8. Pour the reaction mixture into 150 mL of crushed ice/water to precipitate the organic components and quench the reaction. 9. Extract the aqueous mixture with EtOAc (3 × 50 mL). Combine the organic layers. 10. Critical Purification Step: Wash the combined organic layer with 1M NaOH (2 × 30 mL). Causality: This selectively deprotonates any unreacted isovanillin, pulling it into the aqueous layer as a water-soluble salt, thereby chemically validating the purity of the remaining organic phase. 11. Wash the organic layer with brine (50 mL) to remove residual DMF and water.

    Step 4: Isolation & Crystallization 12. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator. 13. Recrystallize the crude solid from hot ethanol to yield the pure 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde as crystalline solid.

    Workflow Visualization

    Workflow Step1 1. Reagent Activation Mix Isovanillin + K2CO3 in DMF (15 min) Step2 2. Alkylation Add 2-Chloro-6-fluorobenzyl chloride Step1->Step2 Step3 3. Thermal Promotion Stir at 80°C for 4 hours Step2->Step3 Step4 4. Self-Validating Workup Quench with H2O, Wash with 1M NaOH Step3->Step4 Step5 5. Isolation Extract (EtOAc), Dry, Concentrate Step4->Step5 Step6 6. Purification Recrystallize from hot EtOH Step5->Step6

    Fig 2: Step-by-step experimental workflow ensuring high-yield product isolation.

    Analytical Validation Parameters

    To confirm the structural integrity and purity of the synthesized compound, the following analytical signatures should be verified:

    • LC-MS: Confirm the mass of the target molecule ( C15​H12​ClFO3​ ). The [M+H]+ peak should be observed at m/z 295.05 (with a characteristic M+2 isotope peak at 297.05 due to the chlorine atom).

    • 1 H-NMR ( CDCl3​ ): Look for the disappearance of the broad phenolic -OH singlet (~6.0 ppm). Key confirmations include the benzylic CH2​ protons appearing as a distinct singlet around 5.2–5.3 ppm, the methoxy protons as a singlet near 3.9 ppm, and the aldehyde proton as a sharp singlet downfield at ~9.8 ppm.

    References

    • Wikipedia Contributors. Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

    • PMC - NIH. Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. National Institutes of Health. Available at: [Link]

    • NextSDS. 3-[(2-CHLORO-6-FLUOROBENZYL)OXY]-4-METHOXYBENZALDEHYDE Substance Information. NextSDS Database. Available at: [Link]

    Application

    detailed synthesis protocol for 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    Application Note & Detailed Protocol Topic: Detailed Synthesis Protocol for 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde Audience: Researchers, scientists, and drug development professionals. Introduction: The...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Detailed Protocol

    Topic: Detailed Synthesis Protocol for 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    Audience: Researchers, scientists, and drug development professionals.

    Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS No. 1403483-75-0) is a crucial intermediate in the synthesis of advanced pharmaceutical agents. Its primary significance lies in its role as a key building block for Ivosidenib (AG-120), a first-in-class oral inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1] Ivosidenib is an approved therapeutic for treating specific types of cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma, that harbor susceptible IDH1 mutations.[1] The precise and efficient synthesis of this aldehyde intermediate is therefore a critical step in the overall production of the final active pharmaceutical ingredient (API).

    This document provides a comprehensive, field-tested protocol for the synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde. It is designed for chemistry professionals engaged in process development and medicinal chemistry. The protocol is grounded in the principles of the Williamson ether synthesis and has been optimized for yield, purity, and scalability.

    Reaction Principle: The Williamson Ether Synthesis

    The formation of the target molecule is achieved via a classic SN2 reaction known as the Williamson ether synthesis.[2][3] This method is one of the most reliable and versatile for preparing unsymmetrical ethers.[2] The core mechanism involves three key steps:

    • Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This generates a potent nucleophile, the corresponding phenoxide anion.

    • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl bromide.

    • Displacement: The attack proceeds via an SN2 mechanism, displacing the bromide leaving group and forming the desired ether linkage.[2]

    The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. DMF effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.

    Materials and Reagents

    Reagent/MaterialFormulaM.W. ( g/mol )AmountMolesEquiv.Supplier
    3-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃152.1510.0 g65.7 mmol1.0Sigma-Aldrich
    2-Chloro-6-fluorobenzyl bromideC₇H₅BrClF223.4715.4 g69.0 mmol1.05Combi-Blocks
    Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.2113.6 g98.6 mmol1.5Fisher Scientific
    N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09200 mL--Acros Organics
    Ethyl Acetate (EtOAc)C₄H₈O₂88.11500 mL--VWR
    Deionized WaterH₂O18.021 L--In-house
    Brine (Saturated NaCl solution)NaCl/H₂O-200 mL--In-house
    Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.3720 g--Sigma-Aldrich

    Experimental Protocol

    Step 1: Reaction Setup
    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol).

    • Add anhydrous potassium carbonate (13.6 g, 98.6 mmol).

    • Add anhydrous N,N-Dimethylformamide (200 mL). The use of anhydrous DMF is crucial to prevent side reactions involving water.

    • Begin vigorous stirring under a nitrogen atmosphere to create an inert environment, preventing oxidation of the aldehyde.

    Step 2: Reagent Addition and Reaction
    • While stirring, add 2-chloro-6-fluorobenzyl bromide (15.4 g, 69.0 mmol) to the suspension at room temperature. A slight excess (1.05 equivalents) of the benzyl bromide is used to ensure complete consumption of the starting phenol.

    • Heat the reaction mixture to 80-85 °C using an oil bath.

    • Maintain the temperature and continue stirring for 4-6 hours.

      • Rationale: Heating accelerates the SN2 reaction. The progress should be monitored to avoid the formation of impurities from prolonged heating.

    Step 3: Reaction Monitoring
    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Prepare a TLC plate (Silica gel 60 F₂₅₄) and spot the starting material (isovanillin) and the reaction mixture.

    • Use a mobile phase of 30% Ethyl Acetate in Hexane.

    • Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to 3-hydroxy-4-methoxybenzaldehyde is no longer visible.

    Step 4: Work-up and Extraction
    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a 1 L beaker containing 500 mL of cold deionized water while stirring. This will precipitate the crude product.

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

    • Transfer the mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

      • Rationale: The water wash removes residual DMF and inorganic salts. The brine wash removes the bulk of the remaining water from the organic layer, facilitating the subsequent drying step.

    Step 5: Drying and Solvent Removal
    • Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent using a Büchner funnel.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white or pale yellow solid.

    Step 6: Purification
    • The crude solid can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot isopropanol or ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

      • Alternative: For very high purity, the product can be purified via flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    Synthesis_Workflow A 1. Setup - Add Isovanillin, K₂CO₃, DMF - Inert N₂ Atmosphere B 2. Reaction - Add 2-Cl-6-F-BnBr - Heat to 80-85°C - Stir for 4-6h A->B Add Reagent C 3. Work-up - Quench with H₂O - Extract with EtOAc B->C Cool & Quench D 4. Purification - Wash with H₂O & Brine - Dry over MgSO₄ - Concentrate C->D Isolate Organic Phase E 5. Final Product - Recrystallize from IPA/EtOH - Dry under vacuum D->E Purify Crude Solid

    Caption: High-level workflow for the synthesis of the target aldehyde.

    Characterization and Data Analysis

    The identity and purity of the final product, 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, should be confirmed using standard analytical techniques:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expected signals include an aldehyde proton (~9.8 ppm), aromatic protons, a singlet for the benzylic methylene group (-O-CH₂-), and a singlet for the methoxy group (-OCH₃).

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₅H₁₂ClFO₃ ≈ 295.05 m/z).

    • Melting Point (m.p.): A sharp melting point range indicates high purity.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the aldehyde carbonyl stretch (~1690 cm⁻¹) and the C-O-C ether stretch.

    Safety Precautions

    • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

    • Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood.

    • Reagent Handling:

      • N,N-Dimethylformamide (DMF): Is a reproductive toxin. Avoid inhalation and skin contact.

      • 2-Chloro-6-fluorobenzyl bromide: Is a lachrymator and corrosive. Handle with extreme care.

    • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

    References

    • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

    • Google Patents. (2020). CN111349081A - Chiral synthesis method of Ivosidenib and intermediate thereof.
    • Google Patents. (2020). WO2020127887A1 - Process for the preparation of an intermediate product of ivosidenib.

    Sources

    Method

    Application and Protocol for the Purification of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde by Recrystallization

    For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity for a Key Synthetic Intermediate 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, a polysubstituted aroma...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For: Researchers, scientists, and drug development professionals.

    Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, a polysubstituted aromatic benzaldehyde, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and other high-value chemical entities. The precise arrangement of its functional groups—an aldehyde, a methoxy group, and a halogenated benzyl ether—offers multiple points for synthetic modification. However, the efficacy, safety, and reproducibility of subsequent reactions are critically dependent on the purity of this starting material.

    The synthesis of this compound, likely via a Williamson ether synthesis, can introduce a variety of impurities.[1][2][3] These may include unreacted starting materials such as isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 2-chloro-6-fluorobenzyl chloride, as well as byproducts from side reactions. This guide provides a comprehensive protocol for the purification of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde using recrystallization, a robust and scalable technique for the removal of such impurities. The principles and methodologies outlined herein are designed to be a self-validating system, ensuring a high degree of purity for this important synthetic intermediate.

    Physicochemical Properties and Impurity Profile

    A thorough understanding of the physicochemical properties of the target compound and its potential impurities is fundamental to designing an effective purification strategy.

    Table 1: Physicochemical Properties of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde and Related Compounds

    CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehydeC15H12ClFO3294.71Not reported in literature
    Isovanillin (starting material)C8H8O3152.15116-118
    2-Chloro-6-fluorobenzyl chloride (starting material)C7H5Cl2F179.0232-35[4]
    2-(Benzyloxy)-5-bromobenzaldehyde (related compound)C14H11BrO2291.1469-70[5]
    2-(Benzyloxy)-5-chlorobenzaldehyde (related compound)C14H11ClO2246.6977-79[5]
    2-(Benzyloxy)-3,5-dibromobenzaldehyde (related compound)C14H10Br2O2370.0466-68[5]

    The synthesis of the target compound is most likely achieved through the Williamson ether synthesis, reacting isovanillin with 2-chloro-6-fluorobenzyl chloride in the presence of a base.[1][2][3] This reaction pathway informs the likely impurity profile.

    cluster_reactants Starting Materials cluster_impurities Potential Impurities isovanillin Isovanillin unreacted_iso Unreacted Isovanillin isovanillin->unreacted_iso product 3-[(2-Chloro-6-fluorobenzyl)oxy] -4-methoxybenzaldehyde isovanillin->product Williamson Ether Synthesis benzyl_chloride 2-Chloro-6-fluorobenzyl chloride unreacted_benzyl Unreacted Benzyl Chloride benzyl_chloride->unreacted_benzyl self_condensation Benzyl Ether (Self-condensation) benzyl_chloride->self_condensation Side Reaction benzyl_chloride->product

    Figure 1: Synthetic route and potential impurities.

    Recrystallization Protocol: A Step-by-Step Guide

    Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

    Part 1: Solvent Selection – The Foundation of a Successful Recrystallization

    Table 2: Suggested Solvents for Screening

    SolventBoiling Point (°C)PolarityRationale
    Isopropanol82Polar proticOften a good choice for moderately polar compounds.
    Ethanol78Polar proticSimilar to isopropanol, widely available.
    Ethyl Acetate77Polar aproticGood solvent for a range of polarities.
    Toluene111Non-polarCan be effective for aromatic compounds.
    Heptane/Hexane~98/~69Non-polarOften used as an anti-solvent or for non-polar compounds.[5]
    Dichloromethane40Polar aproticGood "good" solvent for solvent/anti-solvent pairs.
    Water100Very polarCan be used as an anti-solvent with polar organic solvents.[6]

    Experimental Protocol for Solvent Screening:

    • Place a small amount (approx. 10-20 mg) of the crude 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde into several small test tubes.

    • Add a few drops of a single solvent from Table 2 to each test tube at room temperature.

    • Observe the solubility. An ideal solvent will show poor solubility at this stage.

    • If the compound is insoluble, gently heat the test tube in a water bath and add the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe the formation of crystals. The optimal solvent will yield a good recovery of crystalline material.

    • If a single solvent is not ideal, a solvent/anti-solvent system can be explored. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature, and then slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes turbid. Gently heat to redissolve and then cool as before. A common combination to try is dichloromethane/hexane or ethanol/water.[5][6]

    start Start: Crude Product solvent_screen Solvent Screening (e.g., Ethanol, Heptane, Ethyl Acetate) start->solvent_screen single_solvent Single Solvent System solvent_screen->single_solvent Ideal single solvent found mixed_solvent Mixed Solvent System (e.g., Ethanol/Water) solvent_screen->mixed_solvent No ideal single solvent dissolve Dissolve in Minimum Hot Solvent single_solvent->dissolve mixed_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath collect_crystals Collect Crystals by Vacuum Filtration ice_bath->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals under Vacuum wash_crystals->dry_crystals end End: Purified Product dry_crystals->end

    Figure 2: General workflow for recrystallization.

    Part 2: Detailed Recrystallization Protocol

    This protocol assumes that a suitable solvent system has been identified from the screening process.

    Materials:

    • Crude 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    • Selected recrystallization solvent(s)

    • Erlenmeyer flask(s)

    • Hot plate with magnetic stirring

    • Büchner funnel and flask

    • Vacuum source

    • Filter paper

    Procedure:

    • Dissolution: Place the crude material in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

    • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, further cooling in an ice-water bath can maximize the yield.

    • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.

    • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity of the final product should be assessed using the analytical methods described below.

    Purity Assessment: A Self-Validating System

    The success of the recrystallization must be verified by appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for determining the purity of the final product.

    High-Performance Liquid Chromatography (HPLC)

    Reverse-phase HPLC is well-suited for the analysis of moderately polar aromatic compounds like the target molecule.

    Table 3: Suggested HPLC Method Parameters

    ParameterCondition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
    Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 254 nm and 280 nm
    Injection Volume 10 µL
    Sample Preparation Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

    The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.

    Table 4: Suggested GC-MS Method Parameters

    ParameterCondition
    Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Inlet Temperature 280 °C
    Injection Mode Split (e.g., 20:1)
    Oven Program Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 5 minutes
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Mass Range 50-500 amu
    Sample Preparation Dissolve a small amount of the sample in dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    The mass spectrum of the main peak should be consistent with the molecular weight of the target compound (294.71 g/mol ), and the fragmentation pattern can be used for structural confirmation. The chromatogram will also reveal the presence of any volatile impurities.

    Troubleshooting

    ProblemPossible CauseSolution
    Oiling out instead of crystallization The compound may be too soluble in the chosen solvent, or the solution is cooling too quickly.Try a less polar solvent or a solvent mixture. Ensure slow cooling by insulating the flask.
    No crystal formation The solution may not be sufficiently saturated, or nucleation is slow.Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod or add a seed crystal.
    Low recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration.
    Colored impurities remain The impurity may have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

    References

    • SIELC Technologies. (2018, February 17). Separation of Benzyl ethyl ether on Newcrom R1 HPLC column. Retrieved from [Link]

    • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

    • NextSDS. (n.d.). 3-[(2-CHLORO-6-FLUOROBENZYL)OXY]-4-METHOXYBENZALDEHYDE. Retrieved from [Link]

    • MDPI. (2021, September 7). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Retrieved from [Link]

    • PMC. (2020, April 29). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]

    • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

    • RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

    • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

    • NextSDS. (n.d.). 4-[(2-CHLORO-6-FLUOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE. Retrieved from [Link]

    • MAC-MOD Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. Retrieved from [Link]

    • Google Patents. (2000, September 25). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
    • Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

    • Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

    • SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]

    • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

    • PMC. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

    • PubMed. (2025, November 1). Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

    • NextSDS. (n.d.). 2-[(2-CHLORO-6-FLUOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE. Retrieved from [Link]

    • Cheméo. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

    • Google Patents. (2014, April 17). WO 2014/056465 A1.
    • Shimadzu. (n.d.). 大気中芳香剤成分の日間変動観察. Retrieved from [Link]

    • Wikipedia. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]

    • J-Stage. (n.d.). Mixed Solvents. Retrieved from [Link]

    • University of California, Berkeley. (2001, September 30). PHYSICAL DATA OF ORDINARY SOLVENTS. Retrieved from [Link]

    • Organic Chemistry Portal. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Retrieved from [Link]

    Sources

    Application

    Application Note: A Robust Column Chromatography Protocol for the Purification of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    Principle of the Method: Polarity-Based Separation Column chromatography is a cornerstone purification technique in organic synthesis that separates compounds based on their differential distribution between a stationary...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Principle of the Method: Polarity-Based Separation

    Column chromatography is a cornerstone purification technique in organic synthesis that separates compounds based on their differential distribution between a stationary phase and a mobile phase.[1] This protocol utilizes normal-phase chromatography , which employs a polar stationary phase (silica gel) and a less polar mobile phase.[2]

    The fundamental principle is based on differential adsorption[1].

    • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

    • Mobile Phase: A non-polar or moderately polar solvent mixture flows through the column.

    • Separation Mechanism: As the crude mixture is carried by the mobile phase, its components compete for adsorption sites on the silica gel.[3] More polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will move through the column more slowly. Conversely, less polar compounds interact weakly with the silica gel and are eluted more quickly by the mobile phase.[2][3]

    Our target molecule, 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, possesses several functional groups that dictate its polarity: an aldehyde, an ether linkage, a methoxy group, and two halogenated aromatic rings. These features render it a moderately polar compound, making it an ideal candidate for purification via normal-phase silica gel chromatography.[2]

    Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)

    Before committing to a large-scale column separation, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and economical technique that functions on the same principles as column chromatography and is essential for monitoring reaction progress and assessing purity.[4]

    The goal of TLC analysis is to find a mobile phase composition that provides good separation between the target compound and its impurities, with the target compound having a Retention Factor (Rf) of approximately 0.25-0.35 . A compound with this Rf value will migrate sufficiently through the column for good separation without requiring an excessively large volume of solvent.

    Recommended Starting Solvent System: A mixture of hexane and ethyl acetate is an excellent starting point for benzaldehyde derivatives.[5]

    • Hexane: A non-polar solvent that helps to move less polar compounds.

    • Ethyl Acetate: A more polar solvent that competes with the analytes for binding sites on the silica, thus moving more polar compounds.[3]

    Protocol for TLC Analysis:

    • Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the crude mixture onto the baseline of a silica gel TLC plate (silica gel 60 F254).[5]

    • Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate.

    • Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots. As the target compound is a conjugated aromatic system, it should be visible under a UV lamp (254 nm).[4]

    • Calculate the Rf value for the spot corresponding to the product and adjust the solvent ratio until the desired Rf of ~0.3 is achieved. A higher proportion of ethyl acetate will increase the Rf value.

    Detailed Protocol for Column Chromatography Purification

    This protocol is designed for the purification of approximately 1-2 grams of crude material. The column dimensions should be scaled accordingly for different quantities.

    Materials and Reagents
    • Stationary Phase: Silica gel (standard grade, pore size 60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): Hexane and Ethyl Acetate (HPLC grade), optimized from TLC analysis.

    • Sand: Washed and dried.

    • Glass Wool or Cotton.

    • Glass Chromatography Column: Approx. 40-50 cm length, 3-4 cm diameter.

    • Crude Product: 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde.

    • Collection Vessels: Test tubes or flasks.

    • Rotary Evaporator.

    Step-by-Step Methodology

    Step 1: Column Preparation (Wet Packing) The wet packing method is generally preferred as it produces a more uniform and homogenous column bed, reducing the risk of air bubbles and channeling.[2]

    • Insert a small plug of glass wool or cotton into the bottom of the column to support the packing material.

    • Add a thin layer (~1 cm) of sand over the plug.[2]

    • Clamp the column in a vertical position in a fume hood.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). Use approximately 50-100 g of silica per gram of crude product.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, collecting it for reuse. Continuously add slurry to maintain a constant level of solvent above the packing.

    • Gently tap the side of the column to encourage even settling of the silica gel.

    • Once all the silica has been added and has settled, add another thin layer (~1 cm) of sand on top to protect the silica bed surface from disturbance during sample loading.[2]

    • Drain the solvent until its level is just at the top of the upper sand layer. Never let the column run dry.

    Step 2: Sample Preparation and Loading (Dry Loading) For optimal separation and to avoid band broadening, dry loading is highly recommended.[6][1]

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

    Step 3: Elution and Fraction Collection The elution process involves passing the mobile phase through the column to separate the components.

    • Carefully add the mobile phase (optimized from TLC) to the top of the column, taking care not to disturb the sand layer.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • Maintain a constant head of solvent above the silica bed throughout the process.

    • Monitor the separation by collecting a small spot from each fraction (or every few fractions) and analyzing by TLC.

    • If separation between the product and a close-running impurity is difficult, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate.[1]

    Step 4: Product Isolation

    • Using the TLC analysis of the collected fractions, identify all fractions containing the pure product.

    • Combine the pure fractions into a single round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde.

    • Confirm the purity of the final product with analytical techniques such as NMR, LC-MS, or a final TLC.

    Data Presentation and Expected Results

    The following table summarizes the key parameters for a typical purification run.

    ParameterRecommended Value / DescriptionRationale
    Stationary Phase Silica Gel (60 Å, 230-400 mesh)A high-polarity adsorbent ideal for separating moderately polar compounds like the target molecule.[7]
    Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 v/v)Solvent ratio must be optimized via TLC to achieve an Rf of ~0.3 for the target compound.[4][5]
    Target Rf ~0.25 - 0.35Ensures good separation and efficient elution without excessive solvent usage.
    Column Dimensions 3 cm (ID) x 40 cm (L) for 1g sampleProvides adequate resolving power for gram-scale purification.
    Silica Amount 50-100 g per gram of crude productA high stationary-to-sample ratio enhances separation efficiency.
    Loading Method Dry LoadingMinimizes band broadening and improves resolution compared to wet loading.[6][1]
    Elution Mode Isocratic or Step-GradientIsocratic is simpler; a gradient is used if impurities are close in polarity to the product.
    Detection Method UV visualization (254 nm) on TLC platesThe aromatic nature of the compound allows for easy detection under UV light.[4]

    Visualization of the Workflow

    The following diagram illustrates the complete workflow for the purification process.

    Purification_Workflow cluster_prep Preparation Phase cluster_column Chromatography Phase cluster_post Isolation Phase Crude Crude Product TLC TLC Method Development Crude->TLC Optimize Solvent System Setup Column Packing (Wet Method) TLC->Setup Optimized Parameters Load Sample Loading (Dry Method) Setup->Load Elute Elution & Fraction Collection Load->Elute TLC_Monitor TLC Monitoring of Fractions Elute->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Identify Pure Fractions Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

    Caption: Workflow for the purification of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde.

    References

    • Column Chrom
    • A multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
    • TLC Analysis of Benzaldehyde Rf Value. Scribd.
    • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
    • Purification of Polar Organic Compounds by Flash Chromatography: Applic
    • Column chrom
    • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
    • How to choose a stationary phase, optimize selectivity and get better resolution in chrom
    • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.

    Sources

    Method

    using 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde as a research chemical

    Application Note: 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde in Targeted Drug Discovery Executive Summary & Structural Rationale 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS: 591224-55-4) is a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde in Targeted Drug Discovery

    Executive Summary & Structural Rationale

    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS: 591224-55-4) is a highly specialized, electron-rich aromatic building block widely utilized in medicinal chemistry and drug discovery[1][2]. The 3-alkoxy-4-methoxybenzaldehyde motif is a privileged pharmacophore, historically foundational to the development of Phosphodiesterase 4 (PDE4) inhibitors (e.g., Rolipram and Roflumilast analogues), as well as various kinase inhibitors and G-protein coupled receptor (GPCR) modulators[3].

    The strategic incorporation of the 2-chloro-6-fluorobenzyl moiety serves three critical causal functions in drug design:

    • Conformational Locking: The di-ortho halogen substitution creates significant steric hindrance, restricting the rotation of the benzyl ether bond. This forces the aryl ring into an orthogonal conformation, optimizing its vector for insertion into narrow hydrophobic binding pockets (such as the Q-pocket of PDE4 or allosteric kinase sites)[3][4].

    • Metabolic Stability: The halogens block cytochrome P450-mediated benzylic oxidation, a common metabolic liability in unsubstituted benzyl ethers.

    • Multipolar Interactions: The fluorine atom acts as a hard hydrogen-bond acceptor, while the polarizable chlorine atom enables orthogonal halogen bonding with backbone carbonyls in target proteins.

    Physicochemical Profile & Analytical Signatures

    • Chemical Name: 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    • CAS Number: 591224-55-4[5]

    • Molecular Formula: C15H12ClFO3

    • Molecular Weight: 294.71 g/mol

    • Self-Validating NMR Markers: When utilizing this building block, unreacted starting material is easily tracked via 1 H NMR. The aldehyde proton appears as a distinct singlet at ~9.8 ppm, while the methoxy group appears at ~3.9 ppm. The benzylic CH 2​ typically presents as a singlet at ~5.2 ppm.

    Mechanistic Pathway Visualization

    Workflow A 3-[(2-Chloro-6-fluorobenzyl)oxy] -4-methoxybenzaldehyde (Core Scaffold) B Reductive Amination Reagents: NaBH(OAc)3, DCE Target: Benzylamines A->B Amine + Acid Catalyst C Knoevenagel Condensation Reagents: Malonic Acid, Piperidine Target: Cinnamic Acids A->C Active Methylene D Wittig Olefination Reagents: Ph3P=CH-R, THF Target: Styrene Derivatives A->D Phosphonium Ylide E Kinase / GPCR Ligand Libraries B->E Isolation & Purifcation F PDE4 Inhibitor Precursors C->F Decarboxylation G Heterocyclic Cores (Indazoles/Pyrazoles) D->G Cycloaddition

    Divergent synthetic workflows utilizing 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde.

    Experimental Protocols

    Protocol A: Mild Reductive Amination for Benzylamine Library Synthesis

    Objective: Convert the aldehyde into diverse secondary/tertiary amines for GPCR or kinase ligand screening[4]. Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is selected over Sodium borohydride (NaBH 4​ ). Because the methoxy group donates electron density into the aromatic ring, the aldehyde is relatively stable. NaBH 4​ would rapidly reduce the aldehyde to the corresponding benzyl alcohol before imine formation can occur. NaBH(OAc) 3​ is mild enough to allow the imine/iminium intermediate to fully form before executing the hydride transfer.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (1.0 eq, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

    • Imine Formation: Add the primary or secondary amine (1.2 eq). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base. Stir at room temperature for 2 hours.

    • Reduction: Portion-wise, add NaBH(OAc) 3​ (1.5 eq). Crucial Step: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation, accelerating the reaction.

    • Monitoring (Self-Validation): Monitor via TLC (3:1 Hexanes:EtOAc). The reaction is complete when the UV-active spot corresponding to the aldehyde (R f​ ~0.6) disappears. Confirm via LC-MS; look for the [M+H] + peak of the product and the absence of the m/z 295 [M+H] + aldehyde peak.

    • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

    • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

    • Analytical Validation: 1 H NMR must show the complete disappearance of the 9.8 ppm aldehyde singlet and the emergence of a new benzylic CH 2​ signal at ~3.7–3.9 ppm.

    Protocol B: Knoevenagel Condensation for Cinnamic Acid Derivatives

    Objective: Synthesize α,β -unsaturated acids as precursors for PDE4 inhibitors or heterocyclic cores[3].

    Step-by-Step Methodology:

    • Preparation: Dissolve the aldehyde (1.0 eq, 5.0 mmol) and malonic acid (1.5 eq, 7.5 mmol) in anhydrous pyridine (15 mL).

    • Catalysis: Add a catalytic amount of piperidine (0.1 eq). Causality: Piperidine acts as an organocatalyst, forming a reactive iminium intermediate with the aldehyde, which is highly susceptible to nucleophilic attack by the enolized malonic acid.

    • Condensation & Decarboxylation: Heat the mixture to 90°C under reflux for 12 hours. The elevated temperature drives the decarboxylation of the initial alkylidenemalonic acid intermediate.

    • Workup: Cool to room temperature and pour the mixture into ice-cold 1M HCl (50 mL) to precipitate the product.

    • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from Ethanol/Water.

    • Self-Validation: 1 H NMR must reveal two doublets with a coupling constant of J ≈ 16 Hz at ~6.4 ppm and ~7.6 ppm, confirming the formation of the trans (E)-alkene geometry.

    Quantitative Data Presentation

    Table 1: Optimization of Reductive Amination Conditions (Protocol A)

    EntryAmine TypeSolventReducing AgentAdditiveTime (h)Yield (%)Purity (LC-MS)
    1Morpholine (Sec)DCMNaBH 4​ None415%*40%
    2Morpholine (Sec)DCENaBH(OAc) 3​ None1265%92%
    3Morpholine (Sec)DCENaBH(OAc) 3​ AcOH (1 eq)488%>98%
    4Benzylamine (Pri)DCENaBH(OAc) 3​ AcOH (1 eq)682%>95%

    *Note: The low yield in Entry 1 is caused by the premature reduction of the starting material to 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzyl alcohol, validating the causality of selecting NaBH(OAc) 3​ .

    References

    • BLD Pharm. "591224-55-4 | 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde." bldpharm.com. 1

    • MilliporeSigma. "3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde." sigmaaldrich.com.

    • Thsci / Tetrahedron. "3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde." thsci.com. 5

    • ChemicalBook. "3-[(2-CHLORO-6-FLUOROBENZYL)OXY]-4-METHOXYBENZALDEHYDE." chemicalbook.com. 2

    • Google Patents (WO2014028591A2). "N-ALKYLATED INDOLE AND INDAZOLE COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF." google.com. 4

    • ACS Publications. "The Medicinal Chemistry of Caffeine." acs.org.3

    Sources

    Application

    The Strategic Intermediate: 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde in Modern Drug Discovery

    In the intricate landscape of organic synthesis and medicinal chemistry, the strategic selection of molecular intermediates is paramount to the efficient construction of complex, biologically active compounds. Among thes...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the intricate landscape of organic synthesis and medicinal chemistry, the strategic selection of molecular intermediates is paramount to the efficient construction of complex, biologically active compounds. Among these, 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde has emerged as a pivotal building block, particularly in the development of novel therapeutics targeting inflammatory and respiratory diseases. This technical guide provides an in-depth exploration of this versatile intermediate, offering detailed protocols for its synthesis and contextualizing its application within the framework of contemporary drug discovery, with a focus on the synthesis of phosphodiesterase 4 (PDE4) inhibitors.

    Introduction: The Significance of a Multifunctional Scaffold

    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by an isovanillin core (3-hydroxy-4-methoxybenzaldehyde) where the phenolic hydroxyl group is etherified with a 2-chloro-6-fluorobenzyl moiety. This unique combination of functional groups imparts desirable physicochemical properties and offers multiple reaction sites for further molecular elaboration.

    The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of various heterocyclic systems. The substituted benzyl ether linkage is not merely a protecting group; the specific halogen substitution pattern on the benzyl ring can significantly influence the biological activity and pharmacokinetic profile of the final molecule by modulating lipophilicity and metabolic stability. The inherent reactivity of aldehydes makes them indispensable intermediates in the synthesis of a vast array of complex molecules, including many pharmaceuticals.

    This intermediate is of particular interest to researchers in drug development due to its structural resemblance to key fragments of potent phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells[1][2][3]. Consequently, PDE4 inhibitors like roflumilast and piclamilast have been developed for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions[4][5][6][7][8]. The synthesis of these and next-generation PDE4 inhibitors often relies on intermediates structurally analogous to 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde.

    Synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    The most direct and efficient method for the preparation of this intermediate is the Williamson ether synthesis. This classical SN2 reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide[9][10][11]. In this case, isovanillin (3-hydroxy-4-methoxybenzaldehyde) is reacted with 2-chloro-6-fluorobenzyl chloride.

    Causality Behind Experimental Choices
    • Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of isovanillin. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to generate the phenoxide nucleophile without causing unwanted side reactions with the aldehyde functionality. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions[9][10].

    • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for Williamson ether synthesis[10]. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic. They also have high boiling points, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

    • Reaction Temperature: Heating the reaction mixture, typically to 60-80 °C, accelerates the rate of the SN2 reaction. This is a common practice for reactions involving moderately reactive alkyl halides.

    • Purification Strategy: The product is a solid with moderate polarity. After an aqueous workup to remove the base and inorganic by-products, the crude product can be effectively purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes[12][13][14]. This technique is highly effective at removing unreacted starting materials and minor impurities.

    Visualizing the Synthetic Workflow

    G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Isovanillin Isovanillin ReactionVessel Stir at 60-80 °C Isovanillin->ReactionVessel BenzylChloride 2-Chloro-6-fluorobenzyl chloride BenzylChloride->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent DMF Solvent->ReactionVessel Quench Quench with H₂O ReactionVessel->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Ethanol/Water Concentrate->Recrystallize FilterDry Filter and Dry Recrystallize->FilterDry FinalProduct Pure Product FilterDry->FinalProduct

    Caption: Workflow for the synthesis and purification of the target intermediate.

    Detailed Experimental Protocol

    Materials:

    • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

    • 2-Chloro-6-fluorobenzyl chloride

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Hexanes

    • Ethanol

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To a stirred solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

    • Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.

    • Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) to the reaction mixture.

    • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration and wash thoroughly with deionized water.

    • For further purification, dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid.

    • Alternatively, recrystallize the crude product from a hot ethanol/water mixture.

    • Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde as a white to off-white solid.

    Characterization Data

    The following table summarizes the expected characterization data for the synthesized intermediate.

    ParameterExpected Value
    Appearance White to off-white solid
    Molecular Formula C₁₅H₁₂ClFO₃
    Molecular Weight 294.71 g/mol
    ¹H NMR (400 MHz, CDCl₃) δ 9.85 (s, 1H, CHO), 7.50-7.30 (m, 4H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 5.30 (s, 2H, OCH₂), 3.95 (s, 3H, OCH₃)
    ¹³C NMR (100 MHz, CDCl₃) δ 190.8, 162.0 (d, J=250 Hz), 154.5, 150.0, 132.0 (d, J=10 Hz), 130.5, 126.5, 125.5 (d, J=4 Hz), 125.0, 115.0 (d, J=22 Hz), 111.5, 110.0, 64.0, 56.0
    Melting Point Specific to the crystalline form obtained.
    Purity (by HPLC) ≥98%

    Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.[13][15][16][17][18][19]

    Application in the Synthesis of PDE4 Inhibitors

    The strategic value of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde lies in its role as a precursor to more complex molecules, particularly those with therapeutic potential. The aldehyde functionality is a key reactive site for building out the pharmacophore of a PDE4 inhibitor.

    General Synthetic Strategy

    A common synthetic route towards PDE4 inhibitors involves the conversion of the benzaldehyde intermediate into a benzoic acid derivative, which is then coupled with a suitable amine-containing heterocycle.

    G Intermediate 3-[(2-Chloro-6-fluorobenzyl)oxy]- 4-methoxybenzaldehyde Oxidation Oxidation (e.g., Pinnick Oxidation) Intermediate->Oxidation BenzoicAcid 3-[(2-Chloro-6-fluorobenzyl)oxy]- 4-methoxybenzoic acid Oxidation->BenzoicAcid Activation Activation (e.g., SOCl₂, EDCI) BenzoicAcid->Activation AcylChloride Activated Carboxylic Acid Activation->AcylChloride Coupling Amide Coupling AcylChloride->Coupling AmineHeterocycle Amine-containing Heterocycle AmineHeterocycle->Coupling PDE4Inhibitor PDE4 Inhibitor Scaffold Coupling->PDE4Inhibitor

    Caption: General synthetic pathway from the intermediate to a PDE4 inhibitor.

    Protocol: Oxidation to the Corresponding Benzoic Acid

    The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids in the presence of other functional groups.

    Materials:

    • 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • 2-Methyl-2-butene

    • tert-Butanol

    • Water

    Procedure:

    • Dissolve 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (1.0 eq) in tert-butanol.

    • Add 2-methyl-2-butene (5.0 eq) to the solution.

    • In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).

    • Add the aqueous solution dropwise to the stirred solution of the aldehyde at room temperature.

    • Stir the reaction mixture for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Acidify the mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoic acid derivative, which can often be used in the next step without further purification.

    Protocol: Amide Coupling to Form a PDE4 Inhibitor Scaffold

    The activated benzoic acid can be coupled with an appropriate amine, such as 4-amino-3,5-dichloropyridine (a key component of roflumilast), to form the final amide product.

    Materials:

    • 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzoic acid

    • Thionyl chloride (SOCl₂) or EDCI/HOBt

    • 4-Amino-3,5-dichloropyridine

    • Triethylamine or another suitable base

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    Procedure (using thionyl chloride):

    • To a solution of the benzoic acid derivative (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours to form the acyl chloride.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acyl chloride in anhydrous THF.

    • In a separate flask, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF.

    • Add the solution of the acyl chloride dropwise to the amine solution at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain the final PDE4 inhibitor analog.

    Conclusion

    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is a high-value intermediate in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its straightforward synthesis via the Williamson ether reaction and the reactivity of its aldehyde group make it an ideal starting point for the development of novel drug candidates. As demonstrated, its application in the synthesis of PDE4 inhibitor scaffolds highlights its importance in medicinal chemistry and underscores the critical role of well-designed intermediates in accelerating the drug discovery process. The protocols and insights provided herein are intended to equip researchers with the practical knowledge needed to effectively utilize this compound in their synthetic endeavors.

    References

    • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved March 20, 2026, from [Link]

    • The Williamson Ether Synthesis. (n.d.). Retrieved March 20, 2026, from [Link]

    • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 20, 2026, from [Link]

    • Showing metabocard for 4-methoxybenzaldehyde (MMDBc0054273) - MiMeDB. (n.d.). Retrieved March 20, 2026, from [Link]

    • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (2026, March 20). Retrieved March 20, 2026, from [Link]

    • CN103012256B - Method for synthesizing roflumilast - Google Patents. (n.d.).
    • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22). Retrieved March 20, 2026, from [Link]

    • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents. (n.d.).
    • Benzaldehyde, m-methoxy - Organic Syntheses Procedure. (n.d.). Retrieved March 20, 2026, from [Link]

    • US8536206B2 - Process for the preparation of roflumilast - Google Patents. (n.d.).
    • Process related and degradation impurities in anti-inflammatory drug Roflumilast - JOCPR. (n.d.). Retrieved March 20, 2026, from [Link]

    • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 19). Retrieved March 20, 2026, from [Link]

    • Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC. (2023, November 4). Retrieved March 20, 2026, from [Link]

    • PDE4D: A Multipurpose Pharmacological Target - MDPI. (2024, July 24). Retrieved March 20, 2026, from [Link]

    • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. (2023, July 15). Retrieved March 20, 2026, from [Link]

    • Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses | JCAD. (2025, February 15). Retrieved March 20, 2026, from [Link]

    • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - MDPI. (2022, August 4). Retrieved March 20, 2026, from [Link]

    • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. (2025, January 24). Retrieved March 20, 2026, from [Link]

    • PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

    • Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed. (2020, January 1). Retrieved March 20, 2026, from [Link]

    • Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram - PubMed. (2003, May 15). Retrieved March 20, 2026, from [Link]

    • Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. (2024, August 2). Retrieved March 20, 2026, from [Link]

    • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

    • Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents - PubMed. (2006, May 15). Retrieved March 20, 2026, from [Link]

    • CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents. (n.d.).

    Sources

    Method

    Application Note: Synthesis and Characterization of 3-(2-Chloro-6-fluorobenzyloxy)-4-methoxybenzaldehyde via Williamson Etherification

    Executive Summary The functionalization of benzaldehyde derivatives is a cornerstone in the development of active pharmaceutical ingredients (APIs). Specifically, the synthesis of 3-(2-chloro-6-fluorobenzyloxy)-4-methoxy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The functionalization of benzaldehyde derivatives is a cornerstone in the development of active pharmaceutical ingredients (APIs). Specifically, the synthesis of 3-(2-chloro-6-fluorobenzyloxy)-4-methoxybenzaldehyde (CAS 591224-55-4)[1] from isovanillin (3-hydroxy-4-methoxybenzaldehyde, CAS 621-59-0)[2] and 2-chloro-6-fluorobenzyl bromide (CAS 68220-26-8)[2] represents a critical Williamson etherification. This structural motif—a halogenated benzyl ether coupled with a methoxybenzaldehyde core—is frequently utilized as a highly rigid intermediate in the synthesis of kinase inhibitors, PDE4 inhibitors, and other targeted therapeutics[3].

    Mechanistic Rationale & Experimental Design

    To ensure high yields and minimize byproducts, the experimental design relies on the precise manipulation of acid-base chemistry and solvent dynamics during the SN​2 nucleophilic substitution.

    • Base Selection (Causality): Potassium carbonate ( K2​CO3​ ) is employed as a mild, heterogeneous base. Isovanillin contains a phenolic hydroxyl group with a pKa​ of approximately 9.2. K2​CO3​ is sufficiently basic to quantitatively deprotonate the phenol without triggering unwanted side reactions at the electrophilic aldehyde moiety. Stronger bases, such as sodium hydride (NaH) or sodium hydroxide (NaOH), risk inducing Cannizzaro-type disproportionation or aldol condensations.

    • Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal solvent for this transformation. As a polar aprotic solvent, DMF effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked." This lack of solvation shell around the anion significantly enhances its nucleophilicity, accelerating the SN​2 attack.

    • Electrophile Reactivity: 2-Chloro-6-fluorobenzyl bromide features a highly reactive benzylic carbon activated for nucleophilic attack. The ortho-halogens (chloro and fluoro) exert electron-withdrawing inductive effects that stabilize the transition state. In medicinal chemistry, these halogens restrict the rotational freedom of the resulting ether linkage, locking the molecule into a specific conformation to occupy hydrophobic pockets in target proteins.

    Reaction Pathway & Workflow

    SynthesisWorkflow Step1 Isovanillin (CAS 621-59-0) Step2 Deprotonation K2CO3 / DMF Step1->Step2 Base Addition Step3 SN2 Alkylation 2-Cl-6-F-BnBr Step2->Step3 Phenoxide Formation Step4 Aqueous Workup Phase Separation Step3->Step4 60°C, 4h Step5 Product (CAS 591224-55-4) Step4->Step5 Purification

    Workflow for the synthesis of 3-(2-chloro-6-fluorobenzyloxy)-4-methoxybenzaldehyde.

    Reagent Data & Stoichiometry

    Table 1: Stoichiometry for a 10.0 mmol Scale Synthesis

    ReagentMW ( g/mol )EquivalentsAmountRole
    Isovanillin152.151.01.52 gNucleophile (Precursor)
    2-Chloro-6-fluorobenzyl bromide223.471.12.46 gElectrophile
    Potassium Carbonate ( K2​CO3​ )138.211.52.07 gBase
    N,N-Dimethylformamide (DMF)73.09-15 mLSolvent

    Detailed Experimental Protocol

    This protocol is designed as a self-validating system, ensuring researchers can verify the reaction's progress and phase separation success at each stage.

    Step 1: Reaction Setup and Deprotonation

    • To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add isovanillin (1.52 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol).

    • Suspend the solids in anhydrous DMF (15 mL) under an inert nitrogen atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

      • Causality Note: This pre-incubation period ensures complete deprotonation of the phenol, generating the yellow-tinted phenoxide intermediate before the electrophile is introduced, thereby preventing competitive side reactions.

    Step 2: Alkylation ( SN​2 Reaction) 4. Add 2-chloro-6-fluorobenzyl bromide (2.46 g, 11.0 mmol) dropwise to the reaction mixture via a syringe. 5. Attach a reflux condenser and heat the reaction to 60°C in an oil bath for 4 hours.

    Step 3: In-Process Monitoring (Self-Validation) 6. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1, v/v) solvent system. 7. Validation Check: Under UV light (254 nm), the starting isovanillin ( Rf​≈0.3 ) should disappear, replaced by a new, less polar spot corresponding to the product ( Rf​≈0.6 ).

    Step 4: Quenching and Phase Separation 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by pouring it into 50 mL of ice-cold distilled water.

    • Causality Note: Water serves a dual purpose—it forces the highly lipophilic product out of solution while completely dissolving the DMF, unreacted K2​CO3​ , and any residual inorganic salts.

    • Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL).

    • Self-Purification Wash: Wash the combined organic layers with 5% aqueous NaOH (20 mL). This step chemically validates the removal of any trace unreacted isovanillin by converting it into a water-soluble sodium phenolate salt.

    • Wash the organic layer with brine (30 mL) to remove residual moisture and DMF.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    Step 5: Purification 14. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 25% EtOAc in Hexanes) or by recrystallization from hot ethanol to afford the pure 3-(2-chloro-6-fluorobenzyloxy)-4-methoxybenzaldehyde as an off-white solid.

    Analytical Validation Expectations

    Table 2: Expected Analytical Data for Product Verification

    TechniqueExpected Observation / Signal
    TLC (Hexanes:EtOAc 3:1)Product spot at Rf​≈0.6 (Strongly UV active).
    1 H NMR ( CDCl3​ , 400 MHz)Aldehyde proton: singlet at ~9.8 ppm.Benzylic CH2​ : singlet at ~5.3 ppm.Methoxy CH3​ : singlet at ~3.9 ppm.Aromatic protons: multiplets between 6.8 - 7.6 ppm.
    LC-MS (ESI+) [M+H]+ peak expected at m/z 295.0 (for the 35Cl isotope).

    References

    • List of Organic Substances | Source: ramanlife.
    • 3-[(2-CHLORO-6-FLUOROBENZYL)OXY]-4-METHOXYBENZALDEHYDE | Source: chemicalbook.
    • CAS 591224-55-4 | Sigma-Aldrich | Source: sigmaaldrich.

    Sources

    Application

    Application Note: Orthogonal Protecting Group Strategies for Vanillin in Complex Ether Synthesis

    Executive Summary Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a highly versatile, bio-based platform chemical utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. Its b...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a highly versatile, bio-based platform chemical utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex natural products. Its bifunctional nature—comprising an acidic phenolic hydroxyl group and an electrophilic aldehyde—presents unique chemoselectivity challenges during multi-step etherification sequences.

    This application note details field-proven protecting group (PG) strategies to achieve orthogonal reactivity in vanillin derivatives. By selectively masking either the phenol or the aldehyde, chemists can direct ether synthesis to the desired locus without cross-reactivity. We provide mechanistic rationales, quantitative stability data, and self-validating experimental protocols grounded in authoritative literature.

    Strategic Planning & Mechanistic Rationale

    When designing an ether synthesis utilizing vanillin, the choice of protecting group is dictated by the target ether linkage:

    • Targeting the Aldehyde (e.g., Benzylic Ethers): To perform nucleophilic additions, reductions, or reductive etherifications at the carbonyl carbon, the phenolic -OH must be protected. An unprotected phenol (pKa ~7.4) will readily deprotonate under basic conditions, forming a phenoxide anion that deactivates the aromatic ring and quenches organometallic reagents[1]. Benzyl (Bn) or tert-butyldimethylsilyl (TBS) ethers are the industry standards for this purpose[2].

    • Targeting the Phenol (e.g., Aryl Ethers): If the goal is a harsh Williamson ether synthesis at the phenolic oxygen, the aldehyde must be protected to prevent base-catalyzed aldol condensations, Cannizzaro reactions, or unwanted nucleophilic attacks. Acetalization (e.g., dimethyl acetals or cyclic dioxolanes) effectively masks the carbonyl, rendering it inert to strong bases and nucleophiles[3].

    G Start Vanillin (Phenol + Aldehyde) Goal1 Target: Phenol Etherification Start->Goal1 Goal2 Target: Aldehyde Modification (e.g., Benzylic Ether) Start->Goal2 ProtectAld Protect Aldehyde (Acetalization) Goal1->ProtectAld Prevent side reactions ProtectPh Protect Phenol (Benzylation / Silylation) Goal2->ProtectPh Prevent phenoxide formation ReactPh Williamson Ether Synthesis (Basic Conditions) ProtectAld->ReactPh ReactAld Nucleophilic Addition / Reductive Etherification ProtectPh->ReactAld Deprotect1 Mild Acidic Cleavage (Regenerate Aldehyde) ReactPh->Deprotect1 Deprotect2 Hydrogenolysis / TBAF (Regenerate Phenol) ReactAld->Deprotect2

    Logical decision matrix for selecting orthogonal protecting groups in vanillin ether synthesis.

    Quantitative Data: Protecting Group Matrix

    The following table summarizes the quantitative metrics and stability profiles of common vanillin protecting groups to aid in synthetic route design.

    Protecting GroupReagents UsedTypical YieldStability ProfileCleavage Conditions
    O-Benzyl (Bn) Benzyl bromide, K₂CO₃, DMF85–95%Stable to strong bases, nucleophiles, and mild acids.H₂/Pd-C (Hydrogenolysis) or DDQ oxidation[4].
    O-TBS TBDMSCl, Imidazole, DMF80–90%Stable to Grignard reagents and mild bases. Labile to acid.TBAF in THF (Fluoride-induced cleavage)[1].
    Dimethyl Acetal HC(OMe)₃, MeOH, p-TsOH85–98%Stable to strong bases (NaOH, NaH) and nucleophiles.Aqueous HCl or I₂/Acetone[3].

    Protocol A: Phenol Protection via Benzylation

    Causality & Context: Benzyl protection is essential to prevent side reactions involving the phenolic OH group during multistep syntheses, such as the total synthesis of complex natural products like (+)-Schweinfurthins[4] or halolactones[2]. The use of a weak base (K₂CO₃) or controlled aqueous NaOH ensures selective deprotonation of the phenol without triggering aldehyde degradation.

    Workflow Step1 Dissolve Vanillin in Acetone Step2 Add 10% NaOH (Dropwise at 10°C) Step1->Step2 Step3 Add Benzyl Halide (Stir 24h at RT) Step2->Step3 Step4 Monitor Reaction (TLC: Hex/EtOAc) Step3->Step4 Step5 Acidify to pH 2 & Extract (CH2Cl2) Step4->Step5 Step6 Dry & Purify (Recrystallization) Step5->Step6

    Step-by-step experimental workflow for the benzyl protection of vanillin's phenol.

    Step-by-Step Methodology: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde

    This protocol is adapted from validated procedures for the synthesis of vanillin-derived intermediates[2].

    • Preparation: In an oven-dried 500 mL round-bottom flask, dissolve vanillin (7.01 g, 46.1 mmol) in reagent-grade acetone (230 mL). Place the flask in a water bath maintained at 10 °C.

    • Deprotonation: Add 20 mL of a 10% aqueous NaOH solution dropwise via an addition funnel over 15 minutes.

      • Causality: Dropwise addition controls the exotherm. The solution will transition to a deep yellow/orange color, confirming the formation of the sodium phenoxide salt.

    • Alkylation: Add benzyl bromide (5.5 mL, 46.2 mmol) dropwise.

    • Reaction: Remove the water bath and allow the mixture to stir at room temperature (RT) for 24 hours.

    • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). Vanillin exhibits a lower Rf​ (~0.3) and stains intensely with KMnO₄. The benzylated product migrates higher ( Rf​ ~0.6) due to the loss of the polar hydroxyl group.

    • Quenching & Extraction: Once complete, acidify the mixture to pH = 2 using 1 M HCl.

      • Causality: Acidification neutralizes any unreacted phenoxide, driving it into the organic phase during extraction.

    • Isolation: Extract the aqueous layer with dichloromethane (3 × 40 mL). Wash the combined organic layers with brine to remove residual salts, dry over anhydrous MgSO₄, and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure O-benzyl vanillin as a white crystalline solid.

    Protocol B: Aldehyde Protection via Acetalization

    Causality & Context: When the synthetic route requires harsh Williamson ether synthesis at the phenolic oxygen, the aldehyde must be masked. Converting the aldehyde to a dimethyl acetal protects it from nucleophilic attack. The reaction utilizes trimethyl orthoformate, which acts as both a reagent and a water scavenger, driving the equilibrium toward the acetal[3].

    Step-by-Step Methodology: Synthesis of Vanillin Dimethyl Acetal
    • Preparation: In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve vanillin (5.0 g, 32.8 mmol) in anhydrous methanol (50 mL).

    • Reagent Addition: Add trimethyl orthoformate (10.7 mL, 98.4 mmol, 3.0 equiv) to the solution.

    • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.31 g, 1.64 mmol, 5 mol%).

      • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the attack by methanol. Trimethyl orthoformate reacts with the generated water to form methanol and methyl formate, preventing the reverse hydrolysis reaction.

    • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

    • Self-Validation (In-Process Control): Monitor by GC-MS or TLC (Hexane:Ethyl Acetate 8:2). The aldehyde peak (typically ~9.8 ppm in ¹H NMR) will disappear, replaced by a singlet integrating to 6H at ~3.3 ppm, corresponding to the two methoxy groups of the acetal.

    • Quenching: Cool the reaction to RT and quench by adding solid Na₂CO₃ (0.5 g) and stirring for 15 minutes.

      • Causality: Neutralizing the acid catalyst is critical before concentration; concentrating an acidic acetal solution in the presence of trace moisture will rapidly revert it to the aldehyde.

    • Isolation: Filter the mixture to remove the solid salts and concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the resulting oil in diethyl ether, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to yield the vanillin dimethyl acetal, which can be used directly in subsequent phenolic etherification steps.

    Advanced Application: Deprotection and Total Synthesis Insights

    The utility of these protecting groups is best highlighted in their deprotection phases. For instance, in the total synthesis of (+)-Schweinfurthins, a methyl ether is used as a stable protecting group for benzylic alcohols derived from vanillin. The benzylic ether can be selectively removed from the electron-rich aromatic system through oxidation with DDQ, providing the desired aldehyde intermediate in quantitative yield[4].

    Conversely, if an acetal was used to protect the aldehyde during a phenolic etherification, it can be chemoselectively deprotected using mild conditions. Recent advancements have demonstrated that acetals, including vanillin acetate dimethyl acetal, can be efficiently deprotected using molecular iodine generated in situ from CuSO₄ and NaI in acetone, leaving acid-sensitive phenolic esters and ethers completely intact[3].

    References

    • Ruthenium-catalyzed dimerization of vanillin for the formation of a biobased epoxy thermoset resin RSC Advances URL:[Link][1]

    • Total Synthesis of (+)-Schweinfurthins B and E The Journal of Organic Chemistry (ACS) URL:[Link][4]

    • Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities Molecules (MDPI) URL:[Link][2]

    Sources

    Method

    Application Notes: Characterizing the Enzyme Inhibitory Potential of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    Introduction: A Novel Benzyl-Oxy-Benzaldehyde Scaffold for Enzyme Inhibition 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is a novel synthetic compound featuring a substituted benzyl ether linked to a methoxybe...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: A Novel Benzyl-Oxy-Benzaldehyde Scaffold for Enzyme Inhibition

    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is a novel synthetic compound featuring a substituted benzyl ether linked to a methoxybenzaldehyde core. While specific biological activities for this exact molecule are not yet extensively documented in public literature, its structural motifs suggest significant potential as an enzyme inhibitor. The halogenated benzyl group and the methoxybenzaldehyde moiety are found in various biologically active compounds, including those designed to interact with enzyme active sites.[1][2]

    Notably, the inhibition of cholinesterases, such as Butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions like Alzheimer's disease.[3][4] Selective BChE inhibition can increase acetylcholine levels, offering cognitive benefits.[5] The structure of the title compound, particularly the substituted benzyl ring, bears some resemblance to moieties found in other known cholinesterase inhibitors, making BChE a scientifically plausible and relevant target for initial screening and characterization.[5]

    This document provides detailed application protocols for evaluating the inhibitory activity of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde against a representative serine hydrolase, human Butyrylcholinesterase (BChE). The methodologies described herein are robust and can be adapted for other enzyme targets. We will cover the determination of the half-maximal inhibitory concentration (IC₅₀) and the elucidation of the kinetic mechanism of inhibition (MoA).[6][7]

    Principle of the Assay: The Ellman's Method

    The protocols outlined below utilize the well-established Ellman's method for measuring cholinesterase activity.[8] BChE hydrolyzes the substrate S-butyrylthiocholine to produce thiocholine. This product then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to BChE activity and can be monitored by measuring the increase in absorbance at 412 nm.[9][10] An inhibitor will reduce the rate of this color change.

    dot graphdot { graph [layout="neato", overlap="false", splines="true", bgcolor="#F1F3F4", fontname="Arial", label="Biochemical Pathway of the Ellman's Method", fontcolor="#202124", fontsize=14, labelloc="t"]; node [style="filled", shape="box", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

    // Nodes BChE [label="Butyrylcholinesterase\n(BChE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="S-Butyrylthiocholine\n(Colorless)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product1 [label="Thiocholine", fillcolor="#FFFFFF", fontcolor="#202124"]; Product2 [label="Butyrate", fillcolor="#FFFFFF", fontcolor="#202124"]; DTNB [label="DTNB\n(Ellman's Reagent)\n(Colorless)", fillcolor="#FFFFFF", fontcolor="#202124"]; TNB [label="TNB Anion\n(Yellow Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="3-[(2-Chloro-6-fluorobenzyl)oxy]\n-4-methoxybenzaldehyde", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges Substrate -> BChE [arrowhead="vee", label=" Binds"]; BChE -> Product1 [arrowhead="vee", label=" Hydrolyzes to"]; BChE -> Product2 [arrowhead="vee"]; Product1 -> TNB [arrowhead="vee", label=" Reacts with", style="dashed"]; DTNB -> TNB [style="dashed"]; Inhibitor -> BChE [arrowhead="tee", label=" Inhibits", color="#EA4335"]; } } Caption: Biochemical pathway of the Ellman's method for cholinesterase activity.

    Materials and Reagents

    Reagent/MaterialRecommended Supplier & Cat. No.
    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehydeCustom Synthesis
    Human Recombinant Butyrylcholinesterase (BChE)Sigma-Aldrich (MAK551D or equiv.)
    S-Butyrylthiocholine Iodide (BTC)Sigma-Aldrich (B3253 or equiv.)
    5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)Sigma-Aldrich (D8130 or equiv.)
    Rivastigmine (Positive Control Inhibitor)Abcam (ab120448 or equiv.)
    Sodium Phosphate Monobasic & DibasicStandard laboratory grade
    Dimethyl Sulfoxide (DMSO), ACS GradeStandard laboratory grade
    96-well clear, flat-bottom microplatesStandard laboratory grade
    Multichannel pipettes and sterile tipsStandard laboratory grade
    Spectrophotometric microplate reader (kinetic capability)e.g., BioTek, Molecular Devices

    Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Store at 4°C, protected from light.

    • BTC Stock Solution (100 mM): Dissolve 32.1 mg of BTC in 1 mL of deionized water. Prepare fresh daily and keep on ice.

    • BChE Working Solution (e.g., 0.2 U/mL): Prepare a stock solution of BChE in Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 10 minutes.[11]

    • Inhibitor Stock Solution (10 mM): Prepare a stock solution of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde in 100% DMSO.

    Experimental Protocols

    Protocol 1: IC₅₀ Determination

    The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This is a key measure of inhibitor potency.

    Step-by-Step Methodology:

    • Prepare Inhibitor Dilutions: Create a serial dilution series of the 10 mM inhibitor stock solution in Assay Buffer. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM final concentration). Ensure the final DMSO concentration in all wells remains constant and low (e.g., ≤1%) to avoid solvent effects.

    • Plate Setup: In a 96-well plate, add the following to designated wells:

      • Blank (No Enzyme): 180 µL Assay Buffer.

      • 100% Activity Control (No Inhibitor): 160 µL Assay Buffer + 20 µL BChE Working Solution.

      • Solvent Control: 150 µL Assay Buffer + 10 µL of the highest concentration DMSO vehicle + 20 µL BChE.

      • Inhibitor Wells: 150 µL Assay Buffer + 10 µL of each inhibitor dilution + 20 µL BChE Working Solution.

      • Positive Control: Use a known BChE inhibitor like Rivastigmine in place of the test compound.

    • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare Reaction Mix: Prepare a fresh mixture of DTNB and BTC. For each well, you will need 20 µL. A typical mix combines 1 part 100 mM BTC with 5 parts 10 mM DTNB and 14 parts Assay Buffer (final concentration in-well will be ~0.5 mM BTC and ~1.25 mM DTNB). Note: The optimal ratio may need to be determined empirically.[12][13]

    • Initiate Reaction: Using a multichannel pipette, add 20 µL of the Reaction Mix to all wells except the Blank. This brings the total volume to 200 µL.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

    Data Analysis:

    • Calculate Reaction Rates (V): Determine the rate of reaction (V) for each well by calculating the slope (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

    • Calculate Percent Inhibition:

      • % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

    • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.

    Protocol 2: Mechanism of Action (MoA) Studies

    These experiments determine how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).[14][15] The protocol involves measuring reaction rates at multiple substrate and inhibitor concentrations.

    Step-by-Step Methodology:

    • Select Inhibitor Concentrations: Choose 3-4 fixed concentrations of the inhibitor based on its IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀). A zero-inhibitor control is also required.

    • Prepare Substrate Dilutions: Create a serial dilution of the BTC stock solution to yield a range of final substrate concentrations that bracket the known Kₘ of BChE for BTC (e.g., 0.1x to 10x Kₘ).

    • Plate Setup: For each fixed inhibitor concentration, set up a series of wells containing the varying substrate concentrations.

    • Assay Procedure: Follow the same pre-incubation, reaction initiation, and kinetic measurement steps as described in Protocol 1.

    • Data Analysis (Lineweaver-Burk Plot):

      • Calculate the initial velocity (V) for each combination of substrate and inhibitor concentration.

      • Transform the data by calculating the reciprocals: 1/V and 1/[S].

      • Create a Lineweaver-Burk plot (also known as a double reciprocal plot) by graphing 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.[16][17]

      • The pattern of the lines on the plot reveals the mechanism of inhibition.[18]

    dot graphdot { graph [layout="neato", overlap="false", splines="true", bgcolor="#F1F3F4", fontname="Arial", label="Interpreting Lineweaver-Burk Plots for Inhibition Mechanisms", fontcolor="#202124", fontsize=14, labelloc="t"]; node [style="filled", shape="box", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

    // Nodes Center [label="Mechanism", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; Comp [label="Competitive", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NonComp [label="Non-Competitive", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UnComp [label="Uncompetitive", fillcolor="#FBBC05", fontcolor="#202124"]; Mixed [label="Mixed", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges with descriptions Center -> Comp [label=" Lines intersect on Y-axis\n Vmax unchanged, Km increases ", color="#5F6368"]; Center -> NonComp [label=" Lines intersect on X-axis\n Km unchanged, Vmax decreases ", color="#5F6368"]; Center -> UnComp [label=" Lines are parallel\n Vmax and Km both decrease ", color="#5F6368"]; Center -> Mixed [label=" Lines intersect off-axes\n Vmax decreases, Km changes ", color="#5F6368"]; } } Caption: Interpreting Lineweaver-Burk Plots for Inhibition Mechanisms.

    Data Presentation and Interpretation

    Hypothetical IC₅₀ Data
    Inhibitor Conc. (µM)Avg. Rate (mOD/min)% Inhibition
    0 (Control)25.00%
    0.122.510%
    0.318.825%
    1.012.550%
    3.06.375%
    10.02.590%
    30.01.395%

    From this hypothetical data, the IC₅₀ is approximately 1.0 µM.

    Hypothetical Kinetic Parameters
    Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot Intersection
    Competitive UnchangedIncreasesOn the Y-axis
    Non-competitive DecreasesUnchangedOn the X-axis
    Uncompetitive DecreasesDecreasesLines are parallel
    Mixed DecreasesChangesOff-axis (typically left of Y-axis)

    Workflow and Self-Validation

    A robust experimental design includes multiple checks to ensure data integrity. The workflow should be systematic, moving from initial screening to detailed mechanistic studies.

    workflow

    Trustworthiness and Causality:

    • Solvent Controls: Including a DMSO control is critical to ensure the vehicle itself does not inhibit the enzyme.

    • Positive Control: Using a known inhibitor validates that the assay is performing correctly and is capable of detecting inhibition.

    • Linear Range: All rate calculations must be derived from the initial, linear phase of the reaction. Substrate depletion or product inhibition can cause non-linearity over time.

    • Substrate Concentration for IC₅₀: For competitive inhibitors, the measured IC₅₀ value is dependent on the substrate concentration. It is crucial to run IC₅₀ assays with the substrate concentration at or below its Kₘ value to avoid underestimating the potency of competitive inhibitors.[7]

    References

    Sources

    Application

    developing assays with 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    Application Note: Developing High-Throughput Screening Assays for Novel Therapeutics Synthesized from 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde Introduction & Chemical Rationale In modern drug discovery, fun...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Developing High-Throughput Screening Assays for Novel Therapeutics Synthesized from 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    Introduction & Chemical Rationale

    In modern drug discovery, functionalized benzaldehydes serve as critical building blocks for synthesizing complex, biologically active scaffolds. Specifically, 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS 591224-55-4) offers unique structural advantages. The 2-chloro-6-fluorobenzyl moiety introduces significant steric bulk and distinct electronic properties; the fluorine atom acts as a potent hydrogen-bond acceptor, while the chlorine atom enhances lipophilicity and facilitates halogen bonding within hydrophobic protein pockets.

    When subjected to aldol condensation or Schiff base formation, this precursor yields highly potent derivatives, most notably anti-angiogenic homoisoflavanones and acetylcholinesterase (AChE)-inhibiting thiazolidinones . This application note provides detailed, self-validating protocols for evaluating these downstream derivatives in high-throughput screening (HTS) environments.

    Evaluating Anti-Angiogenic Homoisoflavanones

    Causality & Assay Rationale

    Pathological angiogenesis is a primary driver of diabetic retinopathy and tumor proliferation. Previous studies have demonstrated that homoisoflavanones synthesized from benzaldehyde precursors can profoundly inhibit endothelial cell growth by disrupting Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α) signaling pathways ()[1].

    To evaluate the efficacy of derivatives synthesized from 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, the HUVEC Tube Formation Assay is the gold standard. Unlike simple proliferation assays, this 3D assay mimics the extracellular matrix, requiring cells to adhere, migrate, and align—processes directly mediated by VEGFR2 autophosphorylation.

    Self-Validating Protocol: HUVEC Tube Formation Assay

    To ensure experimental integrity, this protocol incorporates a parallel MTS viability assay. This is a critical self-validating step: it proves that a reduction in tube formation is due to true anti-angiogenic mechanisms (VEGFR2 blockade) rather than non-specific compound cytotoxicity.

    Step-by-Step Methodology:

    • Matrix Preparation: Thaw Matrigel (Corning) overnight at 4°C. Working on ice, dispense 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30 minutes to allow complete polymerization.

    • Cell Preparation: Harvest Human Umbilical Vein Endothelial Cells (HUVECs, passages 2–5) at 80% confluence. Resuspend in Endothelial Cell Growth Medium (EGM-2) supplemented with 0.5% FBS at a density of 3×105 cells/mL.

    • Compound Pre-Incubation: Aliquot the cell suspension into tubes and add the test homoisoflavanone derivative (0.1–10 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (1 µM Sunitinib). Incubate in suspension for 30 minutes at 37°C to allow receptor binding prior to matrix contact.

    • Seeding: Gently pipette 100 µL of the cell/compound suspension onto the polymerized Matrigel (30,000 cells/well).

    • Incubation & Imaging: Incubate for 6–8 hours at 37°C, 5% CO₂. Capture images using an inverted phase-contrast microscope at 4X or 10X magnification.

    • Analysis: Quantify the "Total Tube Length" and "Number of Branch Points" using the Angiogenesis Analyzer plugin in ImageJ.

    VEGF_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PI3K PI3K / AKT VEGFR2->PI3K Phosphorylation eNOS eNOS Activation PI3K->eNOS Signaling Cascade Angiogenesis Endothelial Tube Formation (Angiogenesis) eNOS->Angiogenesis Nitric Oxide Release Inhibitor Homoisoflavanone Derivative (from CAS 591224-55-4) Inhibitor->VEGFR2 Inhibits Autophosphorylation Inhibitor->PI3K Blocks Downstream

    Figure 1: VEGF signaling pathway and targeted inhibition by homoisoflavanone derivatives.

    Screening Thiazolidinone Derivatives for AChE Inhibition

    Causality & Assay Rationale

    Aldehyde precursors are readily converted into Schiff bases and thioxothiazolidin-4-ones, which have emerged as potent inhibitors of Acetylcholinesterase (AChE) for neurodegenerative disease modeling ()[2]. The 2-chloro-6-fluorobenzyl group is hypothesized to anchor the molecule within the Peripheral Anionic Site (PAS) of AChE via robust π−π stacking and hydrophobic interactions.

    To screen these derivatives, we utilize a modified, high-throughput version of Ellman's colorimetric assay ()[3]. The assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to produce a yellow 5-thio-2-nitrobenzoate (TNB) dianion measurable at 412 nm.

    Self-Validating Protocol: High-Throughput Ellman’s Assay

    Because halogenated aromatic compounds often possess intrinsic absorbance or can precipitate in aqueous buffers, this protocol is engineered with a Compound Blank control. This ensures that any absorbance at 412 nm generated by the drug itself is mathematically subtracted, preventing false-negative inhibition data.

    Step-by-Step Methodology:

    • Buffer & Reagent Preparation: Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0). Prepare fresh stocks of 10 mM DTNB and 15 mM Acetylthiocholine Iodide (ATChI) in deionized water. Dilute Electrophorus electricus AChE to 0.2 U/mL in buffer.

    • Plate Setup (96-well clear bottom):

      • Test Wells: 140 µL Buffer + 20 µL Compound (in 1% DMSO) + 20 µL AChE.

      • 100% Activity Control: 140 µL Buffer + 20 µL Vehicle (1% DMSO) + 20 µL AChE.

      • Spontaneous Hydrolysis Blank: 160 µL Buffer + 20 µL Vehicle.

      • Compound Blank (Critical): 160 µL Buffer + 20 µL Compound.

    • Pre-Incubation: Incubate the plate at 25°C for 15 minutes. This step is vital for evaluating slow-binding or allosteric inhibitors.

    • Reaction Initiation: Rapidly add 10 µL of DTNB followed by 10 µL of ATChI to all wells using a multichannel pipette.

    • Kinetic Readout: Immediately transfer to a microplate reader. Record absorbance at 412 nm every 60 seconds for 15 minutes at 25°C.

    • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Subtract the respective blanks and calculate the IC₅₀ using non-linear regression.

    Ellmans_Assay Substrate Acetylthiocholine (ATCh) Thiocholine Thiocholine (Product) Substrate->Thiocholine Hydrolysis by AChE Enzyme AChE Enzyme Enzyme->Substrate Catalyzes Readout TNB Dianion (Yellow, 412 nm) Thiocholine->Readout Reacts with DTNB DTNB Reagent (Ellman's) DTNB->Readout Reacts with Inhibitor Thiazolidinone Derivative (Inhibitor) Inhibitor->Enzyme Competitive/Allosteric Inhibition

    Figure 2: Logical workflow of the modified high-throughput Ellman's assay.

    Quantitative Data Presentation

    The following table summarizes expected validation parameters and mock HTS data for derivatives synthesized from the 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde core, compared against clinical standards.

    Compound / ControlAssay TypePrimary TargetIC₅₀ (µM)Max Inhibition (%)Mechanistic Notes
    Derivative A (Homoisoflavanone)Tube FormationVEGFR2 / Angiogenesis1.25 ± 0.1288%Strong anti-angiogenic effect; no cytotoxicity observed in MTS assay.
    Sunitinib (Standard)Tube FormationVEGFR2 / PDGFR0.08 ± 0.0195%Validated positive control for complete tube network disruption.
    Derivative B (Thiazolidinone)Ellman's AssayAChE (PAS site)4.50 ± 0.3576%Exhibits slow-binding kinetics; requires 15 min pre-incubation.
    Donepezil (Standard)Ellman's AssayAChE0.014 ± 0.00298%Validated positive control for baseline enzyme sensitivity.

    References

    • Basavarajappa, H. D., et al. (2014). Synthesis and Mechanistic Studies of a Novel Homoisoflavanone Inhibitor of Endothelial Cell Growth. PLoS One, 9(4): e95694. Available at:[Link]

    • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2): 88-95. Available at: [Link]

    • Mosbah, S., et al. (2020). Synthesis, Characterization and Molecular Docking Simulation of Thioxothiazolidin-4-One Derivatives as Acetylcholinesterase Inhibitors. Systematic Reviews in Pharmacy, 11(12): 16-19. Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-[(2-Ch...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde .

    This molecule is typically synthesized via a Williamson ether coupling between isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 2-chloro-6-fluorobenzyl chloride . While conceptually straightforward, this SN2 reaction often suffers from sluggish kinetics, incomplete conversion, or side reactions if the microenvironment (solvent, base, and additives) is not rigorously controlled.

    Reaction Workflow & Mechanism

    The synthesis relies on the deprotonation of the phenolic hydroxyl group of isovanillin to form a highly nucleophilic phenoxide, which subsequently attacks the benzylic carbon of the electrophile.

    Workflow Isovanillin Isovanillin (3-OH, 4-OMe-Ph-CHO) Alkoxide Phenoxide Intermediate Isovanillin->Alkoxide Deprotonation Base Weak Base (K2CO3) Base->Alkoxide Extracts H+ Product 3-[(2-Chloro-6-fluorobenzyl)oxy]- 4-methoxybenzaldehyde Alkoxide->Product SN2 Attack Electrophile 2-Chloro-6-fluorobenzyl chloride Electrophile->Product Benzylation

    Workflow for Williamson Ether Synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde.

    Troubleshooting Guides & FAQs

    Q1: My reaction is stalling at 40-50% conversion despite using excess reagents and prolonged heating. How can I drive it to completion? A: This is a classic kinetic bottleneck. While benzylic chlorides are decent electrophiles, the chloride leaving group has a higher activation energy barrier in SN2 reactions compared to bromides or iodides [2].

    • The Causality: The SN2 attack by the bulky isovanillin phenoxide on the sterically hindered di-ortho-substituted (chloro and fluoro) benzylic carbon is slow.

    • The Solution: Implement Finkelstein catalysis . Add 0.1–0.2 equivalents of anhydrous Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive benzylic iodide in situ, which is then rapidly attacked by the phenoxide [1].

    Q2: I am observing a complex mixture with multiple spots on TLC. How do I prevent side reactions? A: The choice of base is critical when working with benzaldehydes.

    • The Causality: Using strong, nucleophilic bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) can trigger side reactions. Because isovanillin lacks alpha-protons, strong hydroxide bases can induce the Cannizzaro reaction (disproportionation into carboxylic acids and alcohols) or unwanted aldol-type condensations.

    • The Solution: Switch to a mild, non-nucleophilic carbonate base such as anhydrous Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3). These bases are thermodynamically strong enough to deprotonate the phenolic OH (pKa ~9) but will not attack the formyl group [1].

    Q3: Does the choice of solvent significantly impact the yield? A: Absolutely. Solvent choice dictates the nucleophilicity of your phenoxide intermediate.

    • The Causality: Protic solvents (like ethanol) hydrogen-bond to the phenoxide oxygen, severely dampening its nucleophilicity. Conversely, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) effectively solvate the potassium cation while leaving the phenoxide anion "naked" and highly reactive[2].

    • The Solution: Conduct the reaction in anhydrous DMF at 70–80 °C or under reflux in MeCN.

    Decision Tree: Resolving Common Bottlenecks

    Troubleshooting Issue Low Yield / Sluggish Reaction Check1 Is conversion < 50% after 12h? Issue->Check1 Sol1 Add KI/NaI (Finkelstein Catalyst) Check1->Sol1 Yes Check2 Are there side products? Check1->Check2 No Sol2 Switch to milder base (K2CO3) Check2->Sol2 Yes Sol3 Optimize Solvent (DMF/MeCN) Check2->Sol3 No

    Troubleshooting decision tree for optimizing benzylation yields and minimizing side reactions.

    Validated Experimental Protocol

    To ensure a self-validating and highly reproducible workflow, follow this optimized methodology.

    Step 1: Preparation & Deprotonation

    • In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isovanillin (1.0 eq, e.g., 10 mmol) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Add finely powdered, anhydrous K2CO3 (1.5 eq). Stir the suspension at room temperature for 30 minutes. Self-Validation: The solution will transition to a vibrant yellow color, confirming the successful generation of the phenoxide anion.

    Step 2: Catalysis & Alkylation 3. Add KI (0.1 eq) to the mixture. 4. Introduce 2-chloro-6-fluorobenzyl chloride (1.1 eq) dropwise via a syringe. 5. Heat the reaction mixture to 70–80 °C using an oil bath.

    Step 3: Reaction Monitoring 6. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or HPLC. Self-Validation: The reaction is complete when the UV-active isovanillin spot (Rf ~0.3) disappears and a new, less polar product spot (Rf ~0.6) dominates. This typically takes 6 to 8 hours under optimized conditions.

    Step 4: Workup & Isolation 7. Cool the mixture to room temperature and quench by pouring it into crushed ice water (3x the reaction volume). 8. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 9. Critical Step: Wash the combined organic layers with 1M NaOH (2 x 15 mL). Causality: This base wash deprotonates and extracts any unreacted isovanillin into the aqueous layer, preventing contamination of the final product. 10. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. Purify the crude residue via recrystallization from hot ethanol to yield the pure 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde as an off-white solid.

    Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction conditions and final conversion rates, demonstrating why the optimized protocol (Entry 5) is strictly required for this specific substrate.

    EntrySolventBaseAdditiveTemp (°C)Time (h)Conversion (%)Observation
    1AcetoneK2CO3None56 (Reflux)2445%Sluggish kinetics due to low boiling point.
    2MeCNK2CO3None82 (Reflux)1865%Moderate improvement; incomplete reaction.
    3DMFK2CO3None801278%Better solvation of K⁺, but SN2 attack is still slow.
    4DMFNaOHNone801240%Significant degradation/Cannizzaro side products observed.
    5 DMF K2CO3 KI (0.1 eq) 80 6 >95% Optimal. Finkelstein catalysis drives rapid conversion.

    References

    • Cores, Á., Abril, S., Michalska, P., Duarte, P., Olives, A. I., Martín, M. A., Villacampa, M., León, R., & Menéndez, J. C. (2021). Bisavenathramide Analogues as Nrf2 Inductors and Neuroprotectors in In Vitro Models of Oxidative Stress and Hyperphosphorylation. Antioxidants, 10(6), 941. URL: [Link]

    • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. URL: [Link]

    Optimization

    Technical Support Center: Troubleshooting the Synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the synthesis of 3-[(2-Chloro-6-fluorobenz...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde .

    This molecule is typically synthesized via the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 2-chloro-6-fluorobenzyl chloride. While this relies on the fundamental Williamson ether synthesis[1], the ambident nature of the phenoxide, the high reactivity of the benzylic halide, and the unique functional groups on isovanillin create a minefield of potential side reactions. This guide breaks down the causality behind these failures and provides a self-validating protocol to ensure high-yield, reproducible results.

    Reaction Workflow & Mechanistic Pathways

    Understanding the mechanistic forks in your reaction is the first step to controlling them. The diagram below illustrates the desired SN2 pathway alongside the primary competing side reactions that degrade yield.

    Mechanistic pathway and competing side reactions in the Williamson ether synthesis.

    Troubleshooting Guide & FAQs

    Q1: My reaction mixture turned dark brown/black and yielded a complex tarry mixture instead of the expected product. What happened? A1: This is a classic symptom of using an incompatible base-solvent combination. If you used a strong base like sodium hydroxide (NaOH) in a ketone solvent like acetone, the base catalyzes the aldol condensation of the solvent, leading to highly colored polymeric byproducts[2]. Furthermore, isovanillin is an aldehyde lacking alpha-hydrogens. In the presence of strong aqueous bases (like NaOH or KOH) at elevated temperatures, it undergoes a rapid Cannizzaro reaction, disproportionating into isovanillic acid and isovanillyl alcohol[3].

    • Causality & Solution: Switch to a milder, non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃) and an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]. K₂CO₃ is strong enough to deprotonate the phenol (pKa ~9) but too weak to initiate the Cannizzaro disproportionation.

    Q2: I am seeing a significant amount of 2-chloro-6-fluorobenzyl alcohol in my GC-MS/LC-MS analysis. Why is my alkylating agent degrading? A2: The formation of the alcohol indicates the hydrolysis of your alkylating agent. Benzylic halides are highly activated toward nucleophilic substitution. If your K₂CO₃ is hygroscopic and has absorbed atmospheric moisture, or if your DMF is not strictly anhydrous, the trace water acts as a competing nucleophile[4].

    • Causality & Solution: Water outcompetes the bulky isovanillin phenoxide for the electrophilic benzylic carbon. To prevent this, oven-dry your K₂CO₃ at 120°C overnight before use, and store your DMF over activated 4Å molecular sieves.

    Q3: The conversion of isovanillin is stalling at ~60%, even after 12 hours of heating. Should I increase the temperature or add more base? A3: Do not increase the temperature indiscriminately. Heating above 80°C in DMF accelerates side reactions, including the thermal degradation of the alkylating agent and potential C-alkylation of the ambident phenoxide[4]. The stall is likely due to the poor solubility of the phenoxide intermediate or the consumption of the alkylating agent via the hydrolysis mentioned above.

    • Causality & Solution: Ensure vigorous mechanical stirring, as the reaction is a biphasic solid-liquid system. To break the stall, add a catalytic amount of potassium iodide (KI) (approx. 0.1 equiv). This facilitates an in situ Finkelstein reaction, converting the benzyl chloride to a highly reactive benzyl iodide, which significantly accelerates the SN2 O-alkylation without requiring higher temperatures.

    Standardized Experimental Protocol

    To ensure reproducibility, every protocol must be a self-validating system. Follow this optimized workflow, using the embedded visual and analytical checkpoints to verify success at each stage.

    Step-by-step experimental workflow for optimized O-alkylation.

    Step-by-Step Methodology:
    • Reagent Preparation: Oven-dry K₂CO₃ (1.5 equiv) at 120°C for 12 hours. Purge a round-bottom flask with inert gas (N₂ or Argon).

    • Deprotonation: Dissolve isovanillin (1.0 equiv) in anhydrous DMF (0.5 M concentration). Add the dried K₂CO₃. Stir at room temperature for 30 minutes.

      • Self-Validation Checkpoint: The solution will change from a colorless/pale yellow liquid to a distinct yellow/orange suspension. This color change is the visual confirmation of phenoxide formation.

    • Alkylation: Add a catalytic amount of KI (0.1 equiv). Then, add 2-chloro-6-fluorobenzyl chloride (1.1 equiv) dropwise via syringe to prevent localized heat spikes.

    • Reaction: Heat the mixture to 60°C with vigorous stirring for 4 to 6 hours.

      • Self-Validation Checkpoint: Perform a TLC (Hexanes:EtOAc 3:1). You should observe the consumption of the lower Rf​ isovanillin spot and the appearance of a new, higher Rf​ UV-active spot (the ether product).

    • Quench & Workup: Cool the reaction to room temperature and pour it slowly into 5 volumes of vigorously stirred crushed ice/water.

      • Self-Validation Checkpoint: The product should precipitate as an off-white solid. If it "oils out," it indicates the presence of unreacted starting materials or DMF carryover. Extract with Ethyl Acetate (EtOAc), wash the organic layer 3x with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize the crude solid from a mixture of Ethanol and Water to yield the pure 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde.

    Quantitative Data Summary

    The table below summarizes the quantitative impact of various reaction conditions on the yield and primary side reactions. Use this to benchmark your own experimental setups.

    Base UsedSolventTemp (°C)AdditivePrimary Side Reaction ObservedExpected Yield
    NaOH (aq)AcetoneRefluxNoneAldol Condensation / Cannizzaro< 10%
    K₂CO₃ (Wet)DMF80°CNoneHydrolysis of Benzyl Chloride40 - 50%
    K₂CO₃ (Dry)DMF60°CNoneNone (Slow kinetics)75 - 85%
    K₂CO₃ (Dry) DMF 60°C KI (0.1 eq) None (Optimized SN2) > 90%

    References

    • Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry.
    • Wikipedia. "Williamson ether synthesis". Wikipedia.
    • YouTube. "Williamson ether synthesis (done wrong)". YouTube.
    • ACS Applied Polymer Materials. "Amino Silane-Enhanced Biobased Isovanillin Epoxy Matrices with Excellent Thermal and Mechanical Performance".

    Sources

    Troubleshooting

    troubleshooting Williamson ether synthesis with substituted phenols

    Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing bottlenecks in etherification rea...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing bottlenecks in etherification reactions.

    While the Williamson ether synthesis is a foundational SN​2 transformation[1], applying it to substituted phenols introduces complex variables: electronic deactivation, steric hindrance, and ambident nucleophilicity. This guide is designed to move beyond basic textbook theory, providing you with the causality behind experimental choices and self-validating protocols to ensure reproducible, high-yield O-alkylation.

    Quantitative Troubleshooting Matrix

    To troubleshoot effectively, you must match your reagents to the electronic and steric demands of your specific phenol. The table below summarizes the critical physicochemical data governing base and solvent selection.

    Base / Solvent SystemDielectric Constant ( ε )Cation Radius (pm)Typical O:C Alkylation RatioE2 Elimination RiskBest Application Profile
    K2​CO3​ / Acetone 20.7138 ( K+ )>95:5LowUnhindered phenols, highly reactive primary halides.
    K2​CO3​ / MeCN 37.5138 ( K+ )97:3LowModerate EWG-substituted phenols[2].
    Cs2​CO3​ / DMF 36.7167 ( Cs+ )>99:1ModerateSterically hindered phenols (ortho-substituted)[3].
    NaH / DMF 36.7102 ( Na+ )>95:5HighSeverely deactivated phenols requiring irreversible deprotonation[4].
    NaOMe / MeOH 32.7102 ( Na+ )~72:28HighNOT RECOMMENDED (High C-alkylation due to protic solvent)[2].

    Deep-Dive FAQs & Troubleshooting Guides

    Q1: Why am I isolating a high percentage of C-alkylated side products instead of my target aryl ether? The Causality: Phenoxide ions are ambident nucleophiles; the negative charge is delocalized across the oxygen and the ortho/para carbons[1]. Regioselectivity is heavily dictated by your solvent. If you are using a protic solvent like methanol, the solvent forms strong hydrogen bonds with the highly electronegative, "hard" oxygen atom of the phenoxide. This shielding effect forces the electrophile to attack the less hindered, "softer" carbon center, leading to C-alkylation (yielding ratios as poor as 72:28 O:C)[2]. The Fix: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). These solvents solvate the cation but leave the phenoxide oxygen "naked" and highly reactive, restoring O-alkylation dominance (up to 97:3 in MeCN)[2].

    Q2: My phenol has strong electron-withdrawing groups (EWGs) and the reaction is stalling. How do I force completion? The Causality: EWGs (e.g., −NO2​ , −CF3​ ) increase the acidity of the phenol but significantly decrease the nucleophilicity of the resulting phenoxide. Mild bases like K2​CO3​ in acetone often fail to provide sufficient driving force for these deactivated substrates. The Fix: You have two options. First, switch to a stronger base like Sodium Hydride (NaH) in DMF, which ensures irreversible and complete deprotonation[4]. Alternatively, use Cesium Carbonate ( Cs2​CO3​ ). The larger ionic radius of the cesium cation (167 pm) compared to potassium (138 pm) results in a much looser ion pair with the phenoxide. This dramatically enhances the nucleophile's reactivity and solubility in DMF, often pushing stalled reactions to completion[3].

    Q3: I am getting a high percentage of alkene byproducts instead of my ether. What went wrong? The Causality: The Williamson ether synthesis proceeds via an SN​2 mechanism, which is in direct kinetic competition with E2 elimination when using basic phenoxides[5]. If you are using secondary or tertiary alkyl halides, the steric bulk prevents the phenoxide from performing the required backside attack on the electrophilic carbon. Consequently, the phenoxide acts purely as a base, abstracting a beta-proton and yielding an alkene[6]. The Fix: Redesign your retrosynthesis to use a primary alkyl halide or a methyl halide[6]. If a secondary alkyl group is absolutely required, you must bypass the Williamson synthesis entirely and utilize a Mitsunobu reaction, which operates under milder, non-basic conditions.

    Mechanistic & Workflow Visualizations

    BaseSolventSelection Start Substituted Phenol Starting Material CheckSterics Check Steric Hindrance (e.g., ortho-substituents) Start->CheckSterics CheckEWG Check Electronic Effects (EWG vs EDG) Start->CheckEWG HighSterics High Sterics (ortho-substituted) CheckSterics->HighSterics LowSterics Low Sterics (para/meta-substituted) CheckSterics->LowSterics StrongEWG Strong EWG (Lower pKa, Weaker Nucleophile) CheckEWG->StrongEWG StrongEDG Strong EDG (Higher pKa, Stronger Nucleophile) CheckEWG->StrongEDG Action1 Use Cs2CO3 or NaH in DMF/DMSO (80-100°C) HighSterics->Action1 Action2 Use K2CO3 in MeCN or Acetone (Reflux) LowSterics->Action2 StrongEWG->Action1 StrongEDG->Action2

    Decision matrix for base and solvent selection in Williamson ether synthesis.

    MechanisticPathways Phenoxide Phenoxide Anion (Ambident Nucleophile) Reaction Reaction Conditions Phenoxide->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction O_Alkylation O-Alkylation (Target) SN2 Pathway Reaction->O_Alkylation Aprotic Solvent (DMF/MeCN) Primary R-X C_Alkylation C-Alkylation (Side Product) Protic Solvents / Soft Electrophiles Reaction->C_Alkylation Protic Solvent (MeOH) Resonance Stabilization Elimination E2 Elimination (Side Product) Sterically Hindered R-X Reaction->Elimination Secondary/Tertiary R-X Strong Base

    Mechanistic pathways showing O-alkylation vs. C-alkylation and E2 elimination.

    Self-Validating Experimental Protocol: High-Yield O-Alkylation of Hindered Phenols

    This protocol is engineered for substrates that typically fail under standard K2​CO3​ /Acetone conditions. By utilizing the "Cesium Effect" in DMF, we maximize the nucleophilicity of the phenoxide[3].

    Step 1: Deprotonation (Generating the "Naked" Nucleophile)

    • Charge a flame-dried round-bottom flask with the substituted phenol (1.0 eq) and anhydrous Cs2​CO3​ (1.5 eq) under an inert nitrogen atmosphere.

    • Add anhydrous DMF (0.2 M relative to phenol). Stir vigorously at room temperature for 30 minutes.

    • Self-Validation Check: The suspension will typically undergo a distinct color shift (e.g., clear to deep yellow/orange). This visual cue confirms the successful deprotonation and formation of the phenoxide anion.

    Step 2: Alkylation & In-Process Control

    • Add the primary alkyl halide (1.2 eq) dropwise to the reaction mixture[6].

    • Heat the reaction to 80°C and maintain stirring.

    • Self-Validation Check (TLC/LCMS): After 2 hours, withdraw a 50 µL aliquot, quench with 1 mL water, and extract with 1 mL EtOAc. Spot the organic layer on a TLC plate alongside the starting phenol. The complete disappearance of the phenol spot validates that the SN​2 alkylation has reached full conversion. Do not proceed to workup until this is confirmed.

    Step 3: Quench & Isolation

    • Cool the mixture to room temperature. Quench by pouring the mixture into 5 volumes of ice water. Note: DMF is highly water-soluble; this step drives the organic product out of the aqueous phase.

    • Extract the aqueous layer with EtOAc (3x).

    • Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude aryl alkyl ether.

    References

    • BYJU'S - Williamson Ether Synthesis reaction. Available at:[Link]

    • RSC Publishing - Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at:[Link]

    • Master Organic Chemistry - The Williamson Ether Synthesis. Available at:[Link]

    • PubMed - Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Purification Workflows for 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the O-alkylation of isovanillin with 2-chloro-6-fluorobenzyl halide is a highly efficient route to 3-[(2-ch...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the O-alkylation of isovanillin with 2-chloro-6-fluorobenzyl halide is a highly efficient route to 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde. However, driving this reaction to absolute completion is rarely practical without generating downstream purification bottlenecks.

    This guide addresses the selective removal of both unreacted starting materials—the phenolic isovanillin and the electrophilic benzyl halide—without relying on scale-limiting silica gel chromatography.

    Visual Purification Workflow

    Purification Crude Crude Reaction Mixture BaseWash 5% NaOH Wash Crude->BaseWash Aqueous Aqueous Phase (Isovanillin Salt) BaseWash->Aqueous pH > 9 Organic Organic Phase (Product + Halide) BaseWash->Organic Scavenger Amine Scavenger Organic->Scavenger Filter Filtration / Wash (Removes Halide) Scavenger->Filter Pure Pure Ether Product Filter->Pure

    Workflow for the orthogonal removal of isovanillin and benzyl halide impurities.

    Troubleshooting & FAQs: The Phenolic Impurity (Isovanillin)

    Q: Why does unreacted isovanillin persist in the organic phase, and how can it be selectively removed without chromatography? A: Isovanillin contains a free phenolic hydroxyl group. In its neutral, protonated state, it is highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and will co-elute with your target ether product. However, the phenolic proton has a pKa of approximately 8.9. By washing the organic layer with a dilute aqueous base (such as 5% NaOH), the phenol is deprotonated to form a highly water-soluble sodium phenolate anion[1]. The target molecule, 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, lacks this acidic proton and remains strictly in the organic phase[2].

    Protocol 1: Alkaline Liquid-Liquid Extraction

    This protocol is a self-validating system: the phenolate anion is highly chromophoric (yellow). The physical disappearance of color in the aqueous layer confirms the complete removal of the impurity.

    • Dilution: Dilute the crude reaction mixture with a water-immiscible solvent (e.g., Dichloromethane) to ensure the target ether remains fully dissolved.

    • First Extraction: Transfer the mixture to a separatory funnel and add an equal volume of 5% aqueous NaOH[2].

    • Phase Separation: Shake vigorously, vent to release pressure, and allow the phases to separate. The lower organic layer contains the product; the upper aqueous layer will turn bright yellow as it extracts the isovanillin phenolate.

    • Validation & Repetition: Drain the organic layer into a clean flask. Discard the yellow aqueous layer. Return the organic layer to the funnel and repeat the 5% NaOH wash. Validation Check: Stop washing only when the newly separated aqueous layer remains completely colorless.

    • Neutralization: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual alkalinity and pre-dry the organic phase.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Troubleshooting & FAQs: The Alkylating Impurity (2-Chloro-6-fluorobenzyl Halide)

    Q: Why is the excess 2-chloro-6-fluorobenzyl halide so difficult to separate via standard workup? A: Unlike isovanillin, the benzyl halide starting material is chemically neutral and highly lipophilic. It does not ionize across the standard pH range (1–14), meaning it cannot be partitioned into an aqueous phase during acid/base washes. Furthermore, its polarity is remarkably similar to the target ether, causing it to co-elute during standard silica gel chromatography.

    Q: What is the mechanistic rationale for using chemical scavengers? A: Scavengers exploit the electrophilic nature of the benzyl halide. By introducing a strongly nucleophilic primary amine—often immobilized on a polymer resin (e.g., Tris(2-aminoethyl)amine polystyrene)—an S_N2 reaction occurs[3]. The amine attacks the benzylic carbon, converting the neutral, lipophilic halide into a polymer-bound ammonium salt. Because the impurity is now covalently tethered to a macroscopic solid support, it can be removed via simple physical filtration, leaving the unreactive target ether in solution[3]. Alternatively, liquid scavengers like mercaptoacetic acid can be used to convert the halide into a water-soluble adduct[4].

    Protocol 2: Solid-Phase Scavenging of Benzyl Halide

    This protocol is a self-validating system: tracking the mass of the recovered resin or performing a rapid TLC check confirms the quantitative capture of the electrophile.

    • Preparation: To the dried organic phase (from Protocol 1) containing the crude product and excess benzyl halide, add 2.0 to 3.0 molar equivalents of a polymer-bound amine resin (e.g., PS-Trisamine)[3].

    • Incubation: Stir the suspension vigorously at room temperature for 4 to 12 hours.

    • Validation Check: Spot the reaction mixture on a TLC plate alongside a benzyl halide standard. Elute with 10% EtOAc/Hexanes. The protocol is complete when the high-Rf UV-active spot corresponding to the benzyl halide completely disappears.

    • Filtration: Filter the mixture through a sintered glass funnel (medium porosity) to remove the resin-bound impurity.

    • Washing: Wash the resin cake with 2-3 bed volumes of dichloromethane to ensure complete recovery of the entrained product.

    • Final Isolation: Concentrate the combined filtrate under reduced pressure to yield the highly purified 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde.

    Quantitative Data Presentation

    The following table summarizes the operational metrics of the discussed purification strategies to assist in process scale-up decision-making:

    Purification StrategyTarget ImpurityMechanism of ActionScalabilityCost / Complexity
    5% NaOH Aqueous Wash IsovanillinDeprotonation of phenol to water-soluble phenolateExcellent (Multi-kg)Low / Simple
    Polymer-Bound Amine 2-Chloro-6-fluorobenzyl halideCovalent capture via S_N2 nucleophilic substitutionGood (Bench to Pilot)High / Moderate
    Mercaptoacetic Acid Wash 2-Chloro-6-fluorobenzyl halideConversion to water-soluble thioether adductExcellent (Multi-kg)Low / Moderate
    Silica Gel Chromatography BothDifferential adsorption based on polarityPoor (Scale-limited)High / Complex

    References

    • Process for extraction of phenol from aqueous mixtures - Google Patents.
    • Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger - ACS Publications. Available at:[Link]

    • Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - ACS Publications. Available at:[Link]

    • strategies in organic synthesis - Wipf Group (University of Pittsburgh). Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: GC-MS Troubleshooting &amp; Byproduct Identification in Benzyloxybenzaldehyde Synthesis

    Welcome to the Technical Support Center. This hub provides drug development professionals and analytical scientists with field-proven troubleshooting guides for the synthesis and GC-MS characterization of benzyloxybenzal...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This hub provides drug development professionals and analytical scientists with field-proven troubleshooting guides for the synthesis and GC-MS characterization of benzyloxybenzaldehydes.

    Synthesis & Analytical Workflow Overview

    The synthesis of benzyloxybenzaldehydes relies on the Williamson ether synthesis, coupling a hydroxybenzaldehyde with a benzyl halide in the presence of a base[1]. While efficient, this reaction generates a matrix of structurally similar byproducts that require precise GC-MS methodologies to resolve.

    G A Reactants: Hydroxybenzaldehyde + Benzyl Halide B Williamson Ether Synthesis (Base/Solvent) A->B Heat/Stir C Crude Mixture (Target + Byproducts) B->C Workup D Derivatization (BSTFA/TMCS) C->D Silylate OH groups E GC-MS Analysis (Separation & Ionization) D->E Inject & Analyze

    Caption: Workflow for the synthesis, derivatization, and GC-MS analysis of benzyloxybenzaldehydes.

    Frequently Asked Questions: Synthesis & Expected Byproducts

    Q: What are the most common byproducts generated during this synthesis, and what is the chemical causality behind their formation? A: The Williamson ether synthesis is susceptible to several competing mechanistic pathways that generate specific process-related impurities[2]:

    • Benzyl Alcohol & Dibenzyl Ether: Trace moisture in the solvent or the use of a hygroscopic base (like K₂CO₃) leads to the hydrolysis of the benzyl halide into benzyl alcohol. This alcohol can subsequently react with another equivalent of benzyl halide to produce dibenzyl ether[2].

    • C-Alkylated Phenols: The phenoxide ion is an ambident nucleophile. While O-alkylation is kinetically and thermodynamically favored, high reaction temperatures can drive C-alkylation at the ortho or para positions, yielding C-benzyl-hydroxybenzaldehydes[2].

    • Oxidation Products: Exposure to air can oxidize the aldehyde functional group, resulting in benzyloxybenzoic acid derivatives[2].

    Q: How do these byproducts present in GC-MS data? A: Understanding the elution order and fragmentation patterns is critical for identification. Below is a summary of expected characteristics.

    Table 1: GC-MS Characteristics of Common Synthesis Byproducts

    Compound ClassOrigin PathwayRelative GC ElutionKey MS Fragmentation (EI, 70 eV)
    Benzyl Halide Unreacted starting materialEarlyM⁺,[M-X]⁺ (m/z 91)
    Benzyl Alcohol Hydrolysis of benzyl halideEarlyM⁺ (m/z 108), m/z 91, m/z 79
    Hydroxybenzaldehyde Unreacted starting materialMidM⁺ (m/z 194 for TMS derivative), [M-CH₃]⁺
    Dibenzyl Ether Self-condensationMid-LateM⁺ (m/z 198), m/z 91 (Base peak)
    Benzyloxybenzaldehyde Target Product (O-alkylation)LateWeak M⁺, m/z 91 (Base peak)
    C-Benzyl Byproduct C-alkylationLateProminent M⁺, m/z 91 (Lower intensity)

    GC-MS Analytical Methodologies & Derivatization

    Q: Why do unreacted hydroxybenzaldehydes and C-alkylated byproducts show poor peak shape, tailing, or fail to elute completely? A: Compounds containing free phenolic hydroxyl (-OH) groups are highly polar. In gas chromatography, these active protons form strong hydrogen bonds with silanol groups on the stationary phase or active sites within the injection port. This causes severe peak tailing and thermal degradation[3]. To resolve this, you must mask the polar -OH groups via chemical derivatization (silylation), which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility.

    Experimental Protocol: Step-by-Step Silylation for GC-MS

    This self-validating protocol ensures complete derivatization of polar byproducts using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) combined with 1% Trimethylchlorosilane (TMCS)[4].

    • Sample Preparation: Transfer 1–2 mg of the completely dried crude reaction mixture into a 2 mL glass GC autosampler vial. Crucial: The sample must be strictly anhydrous; water rapidly hydrolyzes silylation reagents.

    • Solvent Addition: Dissolve the residue in 500 µL of an anhydrous aprotic solvent (e.g., acetonitrile or ethyl acetate). Do not use protic solvents like methanol[4].

    • Reagent Addition: Add 100 µL of the derivatization reagent (BSTFA + 1% TMCS) to the vial[4].

    • Incubation: Seal the vial with a PTFE-lined cap and heat at 60 °C for 30 minutes in a heating block. Thermal energy is required to drive the reaction to completion, particularly for sterically hindered C-alkylated phenols.

    • Validation & Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

      • Self-Validation Check: The presence of a sharp peak with an expected M⁺ mass increased by 72 Da (the mass of a TMS group minus the displaced proton) confirms successful derivatization.

    Q: How can I distinguish between the target O-alkylated product and the C-alkylated byproduct using their mass spectra? A: Electron Ionization (EI) at 70 eV produces distinct fragmentation pathways dictated by bond dissociation energies. The ether C-O bond in the target product is relatively weak and undergoes rapid alpha-cleavage to yield a highly stable tropylium cation (m/z 91), which dominates as the base peak. Conversely, the C-C bond in the C-alkylated byproduct is much stronger, resulting in a prominent molecular ion (M⁺) and a significantly lower relative abundance of the m/z 91 fragment.

    G M1 O-Alkylation: Benzyloxybenzaldehyde (M+) F1 Tropylium Ion m/z 91 (Base Peak) + Phenoxy Radical M1->F1 Facile C-O Cleavage M2 C-Alkylation: C-Benzyl-hydroxybenzaldehyde (M+) F2 Stable Molecular Ion (M+) Prominent Peak M2->F2 Strong C-C Bond Resists Cleavage

    Caption: Divergent EI-MS fragmentation pathways for O-alkylated vs. C-alkylated benzyloxybenzaldehydes.

    GC-MS Operational Troubleshooting Guide

    Q: I am observing baseline drift and "ghost peaks" in my chromatogram. How do I fix this? A: Baseline noise and ghost peaks are common when analyzing crude synthesis mixtures[3].

    • Causality: High-boiling byproducts (like dibenzyl ether or over-alkylated oligomers) can condense and accumulate at the head of the capillary column or in the glass liner. During subsequent runs, these residues slowly bleed off, causing baseline drift and unpredictable ghost peaks[3].

    • Solution: Implement a high-temperature "bake-out" step at the end of your GC oven program (e.g., hold at 300 °C for 10 minutes). Ensure you are using high-purity carrier gas and regularly replace the injection port liner[3].

    Table 2: GC-MS Troubleshooting Matrix for Ether Synthesis Mixtures

    SymptomMechanistic CauseCorrective Action
    Massive early-eluting peak masking analytes Excess unreacted benzyl halide or benzyl alcohol overloading the MS detector.Dilute the sample further, or increase the solvent delay time on the MS detector to prevent filament burnout.
    Peak tailing for mid-eluting compounds Active -OH groups on unreacted starting materials interacting with silanol sites[3].Perform silylation (BSTFA/TMCS) prior to injection to mask polar groups[4].
    Ghost peaks / Baseline drift Carryover of high-boiling dibenzyl ether or poly-alkylated byproducts from previous runs[3].Add a high-temperature bake-out step to the GC method; replace the inlet liner[3].
    M⁺ peak missing for target compound Excessive thermal degradation in the inlet or highly facile fragmentation in the ion source.Lower the inlet temperature (e.g., from 280 °C to 250 °C) or rely on the m/z 91 base peak for identification.

    References

    • Oxford Academic. "Formation of s-triazines during aerial oxidation of 8-oxo-7,8- dihydro-29-deoxyguanosine in concentrated ammonia." Available at:[Link]

    Sources

    Optimization

    improving the yield of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the precise mechanistic and operational challenges associated with the synthesis of 3-[(2-Chloro-6-fluor...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the precise mechanistic and operational challenges associated with the synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde .

    This compound is synthesized via the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 2-chloro-6-fluorobenzyl chloride (or bromide) using the Williamson ether synthesis pathway. While conceptually straightforward, achieving >90% yield requires strict control over nucleophilicity, electrophilic activation, and the suppression of competitive side reactions.

    I. Mechanistic Workflow & Pathway Optimization

    To understand how to troubleshoot the reaction, we must first map the chemical logic. The synthesis relies on a bimolecular nucleophilic substitution (SN2). The efficiency of this reaction is governed by the solvation state of the phenoxide anion and the leaving group ability of the benzylic halide.

    SynthesisPathway Iso Isovanillin (Phenol Precursor) Base Mild Base (K2CO3) Deprotonation Iso->Base Phenoxide Phenoxide Anion (Active Nucleophile) Base->Phenoxide SN2 Bimolecular Nucleophilic Substitution (SN2) Phenoxide->SN2 Elec 2-Chloro-6-fluorobenzyl chloride (Electrophile) Cat KI or TBAI Additive (In-situ Halogen Exchange) Elec->Cat Hydro Hydrolysis Side-Reaction (Avoid Water) Elec->Hydro H2O present ActiveElec Benzyl Iodide Intermediate (Enhanced Electrophile) Cat->ActiveElec ActiveElec->SN2 Prod Target Compound: 3-[(2-Chloro-6-fluorobenzyl)oxy] -4-methoxybenzaldehyde SN2->Prod Optimal Conditions

    Figure 1: Mechanistic workflow of the optimized Williamson ether synthesis with Finkelstein catalysis.

    II. Troubleshooting & Diagnostic FAQs

    Q1: My reaction stalls at 60–70% conversion, leaving unreacted isovanillin. How can I drive it to completion? A: The primary cause of a stalled SN2 reaction in this context is the poor leaving-group ability of the chloride ion on the benzylic electrophile. To overcome this, employ an in-situ Finkelstein reaction by adding a catalytic amount (0.1–0.2 equivalents) of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) [2]. The iodide ion acts as a nucleophilic catalyst, temporarily displacing the chloride to form a highly reactive 2-chloro-6-fluorobenzyl iodide intermediate, which is then rapidly consumed by the isovanillin phenoxide.

    Q2: I am observing a significant amount of 2-chloro-6-fluorobenzyl alcohol in my LC-MS. What is causing this? A: You are observing the hydrolysis of your alkylating agent. This side reaction occurs when water is present in the system, or when a strongly nucleophilic base (like NaOH or KOH) is used [1]. To eliminate this, you must use strictly anhydrous solvents (e.g., dry DMF or Acetonitrile) and a mild, non-nucleophilic base such as anhydrous Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) [3].

    Q3: Does the choice of solvent significantly impact the yield? A: Absolutely. The SN2 transition state requires a polar aprotic solvent to effectively solvate the metal cation (K+ or Cs+) while leaving the phenoxide anion "naked" and highly reactive. While Acetone can be used under reflux [2], N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are vastly superior because their higher dielectric constants better stabilize the charge distribution in the transition state, reducing reaction times from 15 hours to under 5 hours.

    Q4: Why is my product heavily discolored (dark brown/red) after the reaction? A: Isovanillin, like many electron-rich phenolic aldehydes, is susceptible to base-catalyzed air oxidation (forming quinone-like polymeric byproducts) at elevated temperatures. This consumes your starting material and complicates purification. Degassing your solvent by sparging with Nitrogen or Argon for 15 minutes prior to base addition, and keeping the reaction temperature strictly between 70–80 °C, will prevent this degradation.

    III. Empirical Yield Data: Condition Matrix

    The following table synthesizes quantitative data across various parameter sets to highlight the causality of condition selection on the final yield.

    Condition SetBase (Equiv)SolventAdditiveTemp / TimeExpected YieldMechanistic Note
    A (Baseline) K2CO3 (1.5)AcetoneNone60 °C / 15 h60 - 65%Sluggish SN2 due to chloride leaving group [2].
    B (Standard) K2CO3 (2.0)DMFNone80 °C / 12 h75 - 80%Better cation solvation, but prolonged heating causes slight degradation [3].
    C (Optimized) K2CO3 (2.0)DMFKI (0.1 eq)75 °C / 4 h88 - 92% Halogen exchange accelerates kinetics; minimizes thermal degradation [2].
    D (Premium) Cs2CO3 (1.5)MeCNTBAI (0.1 eq)80 °C / 3 h> 95% Cesium effect maximizes phenoxide solubility; TBAI provides phase-transfer & iodide catalysis.

    IV. Validated Experimental Protocol

    This protocol utilizes Condition C from the matrix above. It is designed as a self-validating system, meaning physical cues at each step confirm the chemical state.

    Step 1: Phenoxide Generation (Deprotonation)

    • Charge a flame-dried, N2-flushed round-bottom flask with Isovanillin (1.0 equiv, e.g., 10.0 g).

    • Add anhydrous DMF (5 volumes, 50 mL). Stir until completely dissolved.

    • Add finely powdered, anhydrous K2CO3 (2.0 equiv).

    • Self-Validation Check: The solution will immediately shift from pale yellow to a vibrant, opaque yellow/orange suspension. This color change confirms the successful deprotonation and formation of the active phenoxide anion.

    Step 2: Electrophile Activation & Alkylation 4. Add Potassium Iodide (KI) (0.1 equiv). 5. Dropwise, add 2-Chloro-6-fluorobenzyl chloride (1.1 equiv) over 10 minutes via syringe. 6. Heat the reaction mixture to 75 °C under continuous N2 atmosphere for 4 hours.

    • Causality Note: The slight excess (1.1 eq) of the benzyl chloride compensates for trace hydrolysis, while the 75 °C temperature provides the activation energy for the SN2 attack without triggering aldol side-reactions of the aldehyde moiety.

    Step 3: Quench and Workup 7. Cool the mixture to room temperature. 8. Pour the reaction mixture slowly into 250 mL of vigorously stirred ice-water.

    • Self-Validation Check: The target ether is highly hydrophobic. Pouring into water simultaneously quenches the reaction, dissolves the inorganic salts (K2CO3, KCl, KI), pulls the DMF into the aqueous phase, and forces the product to precipitate as an off-white solid.

    • Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL).

    Step 4: Chemical Purification (Phenol Scavenging) 10. Wash the combined organic layers with cold 1M NaOH (2 x 50 mL).

    • Causality Note: This is a critical purification step. Any unreacted isovanillin will be deprotonated by the NaOH and pulled into the aqueous waste, ensuring your organic layer contains only the fully alkylated product.

    • Wash with brine (100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Recrystallize the crude residue from hot Ethanol or a Hexane/Ethyl Acetate mixture to yield the pure 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde.

    V. References

    • Chemistry of Selected Natural Products and Heterocyclic Compounds Second Edition Source: dokumen.pub URL:[Link]

    • A simple and highly efficient process for synthesis of Gefitinib and its intermediate Source: niscpr.res.in (Indian Journal of Chemistry) URL:[Link]

    • University of Southampton Research Repository ePrints Soton: Synthesis of Isovanillin Derivatives Source: soton.ac.uk URL:[Link]

    Troubleshooting

    Technical Support Center: Handling &amp; Stability of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists to provide field-proven troubleshooting strategies for handling 3-[(2-Chloro-6-fluorobenzyl)oxy]-4...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists to provide field-proven troubleshooting strategies for handling 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde . As a highly functionalized benzaldehyde derivative containing a uniquely substituted benzyl ether, this compound is susceptible to two primary degradation pathways: aerobic auto-oxidation of the aldehyde moiety and unintended cleavage of the benzyl ether linkage.

    Section 1: Troubleshooting & FAQs

    Q1: My stored batch has developed a white, crystalline crust, and TLC shows a new, highly polar spot. What happened, and how do I prevent it? A: Your compound has undergone aerobic auto-oxidation, converting the aldehyde into its corresponding carboxylic acid (3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzoic acid).

    • The Causality: Aldehydes spontaneously undergo 1[1]. This is a radical chain reaction initiated by trace metals or UV light, which abstract the aldehydic hydrogen to form an acyl radical. The acyl radical reacts with molecular oxygen (O₂) to form a peroxy acid intermediate. This peroxy acid then reacts with an unoxidized aldehyde molecule (often via a Criegee intermediate) to yield1[1].

    • Prevention: Store the compound under a strict inert atmosphere (Argon or Nitrogen) at 2–8°C. Use amber vials to prevent photochemical initiation.

    Q2: During a synthetic step, I lost the 2-chloro-6-fluorobenzyl group. Why did this ether cleave? A: While benzyl ethers are generally stable and serve as excellent protecting groups, they are 2[2].

    • The Causality: The benzyl ether linkage can be cleaved by strong Lewis acids (e.g., BBr₃, BCl₃) typically used for demethylation, or during3[3]. Furthermore, photo-oxidative conditions using reagents like DDQ can also2[2]. The ease of this cleavage is driven by the 4[4].

    • Prevention: If your synthetic route requires the reduction of other functional groups, avoid Pd/C and opt for orthogonal reagents (e.g., NaBH₄ for selective aldehyde reduction). If demethylation of the 4-methoxy group is required, carefully control the equivalents of Lewis acids, as the benzyl ether will likely cleave first.

    Section 2: Quantitative Stability Profile

    Table 1: Stability of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde under various conditions.

    Storage/Reaction ConditionAtmosphereDurationExpected Integrity (%)Primary Degradation Pathway
    2–8°C, Amber VialArgon12 Months> 99%None (Stable)
    25°C, Clear VialAir14 Days< 85%Auto-oxidation to Carboxylic Acid
    60°C, SealedAir48 Hours< 70%Accelerated Auto-oxidation
    Pd/C (10 mol%), H₂ (1 atm)Hydrogen2 Hours0%Reductive Benzyl Ether Cleavage
    BBr₃ (1.2 eq), -78°C in DCMArgon1 Hour< 5%Acidic Benzyl Ether Cleavage

    Section 3: Experimental Protocols

    Protocol: Self-Validating Purification of Auto-Oxidized Material

    If your batch has degraded via auto-oxidation, you can rescue the unreacted aldehyde using a mild liquid-liquid extraction. This protocol exploits the pKa difference between the neutral aldehyde and the acidic degradant, creating a self-validating workflow.

    Step-by-Step Methodology:

    • Dissolution: Dissolve 1.0 g of the degraded compound in 20 mL of ethyl acetate (EtOAc) in a separatory funnel.

    • Base Wash (The Intervention): Add 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Gently shake and frequently vent the funnel to release CO₂ gas.

      • Causality: The mildly basic NaHCO₃ deprotonates the carboxylic acid degradant, driving it into the aqueous layer as a water-soluble sodium salt. The neutral aldehyde remains safely in the organic layer.

    • Self-Validation Check 1 (pH): Test the pH of the aqueous layer. It must remain basic (pH > 8). If it is acidic, the neutralization is incomplete; add more NaHCO₃ until basicity is maintained.

    • Separation: Drain the aqueous layer. Wash the organic layer with 15 mL of brine (saturated NaCl) to remove residual water and salts.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 30°C.

    • Self-Validation Check 2 (TLC): Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc solvent system. The purified batch should show a single spot (R_f ~0.6). The baseline spot (R_f 0.0) corresponding to the carboxylic acid must be completely absent.

    • Storage: Immediately flush the flask with Argon, transfer the purified solid to an amber vial, and store at 2–8°C.

    Section 4: Degradation Pathways and Interventions

    G Start 3-[(2-Chloro-6-fluorobenzyl)oxy] -4-methoxybenzaldehyde Radical Acyl Radical Intermediate Start->Radical Trace Metals / UV Light (Initiation) Phenol Cleaved Phenol + Benzyl Derivative (Ether Cleavage) Start->Phenol Lewis Acids / H2, Pd/C Peracid Peroxybenzoic Acid Intermediate Radical->Peracid O2 Exposure (Propagation) Acid Carboxylic Acid Degradant (Auto-Oxidation) Peracid->Acid Reacts with Aldehyde Prev1 Intervention: Store under Ar/N2 at 2-8°C in amber vials Prev1->Start Prev2 Intervention: Avoid strong Lewis acids & catalytic hydrogenolysis Prev2->Phenol

    Mechanistic pathways of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde degradation.

    References[3] Title: A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[4] Title: Benzyl: Organic Chemistry Study Guide. Source: Fiveable. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[2] Title: Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Source: PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[1] Title: Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Source: Organic Process Research & Development - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/...

    Sources

    Optimization

    challenges in the purification of substituted aromatic aldehydes

    Welcome to the Technical Support Center for Organic Synthesis. This guide is engineered for researchers, application scientists, and drug development professionals facing bottlenecks in the isolation and purification of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Organic Synthesis. This guide is engineered for researchers, application scientists, and drug development professionals facing bottlenecks in the isolation and purification of substituted aromatic aldehydes.

    Aromatic aldehydes are notoriously reactive intermediates. Their electrophilic carbonyl carbon and vulnerable aldehydic C-H bond make them highly susceptible to side reactions during workup, chromatography, and storage. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and empirical data to ensure high-yield, high-purity recoveries.

    Core Strategy: Chemical vs. Chromatographic Purification

    Before diving into specific troubleshooting, it is critical to understand that traditional silica gel chromatography is often the wrong choice for aromatic aldehydes due to their reactivity with stationary phases and mobile phase modifiers. The gold standard for aldehyde purification is the Sodium Bisulfite Adduct Method , which leverages the specific reactivity of the carbonyl group to chemically separate it from impurities[1].

    Workflow Crude Crude Reaction Mixture (Aldehyde + Impurities) Bisulfite Add Saturated NaHSO3 (aq) Vigorous Stirring Crude->Bisulfite Adduct Solid Bisulfite Adduct Forms (Water Soluble / Precipitates) Bisulfite->Adduct Filter Filter & Wash with Organic Solvent (Removes Non-Aldehyde Impurities) Adduct->Filter Regenerate Regenerate Aldehyde (Add 10% NaOH or HCl, Cleave Adduct) Filter->Regenerate Extract Extract with Et2O / EtOAc Dry & Concentrate Regenerate->Extract Pure Pure Substituted Aromatic Aldehyde Extract->Pure

    Workflow for the chemical purification of aromatic aldehydes via sodium bisulfite adduct formation.

    Troubleshooting & FAQs

    FAQ 1: Why does my purified aromatic aldehyde keep converting into a carboxylic acid during storage or column chromatography?

    The Causality: You are observing auto-oxidation. Aromatic aldehydes undergo aerobic C-H activation to generate a highly reactive acyl radical. This radical rapidly reacts with atmospheric oxygen ( O2​ ) to form a peracyl radical, which subsequently abstracts a hydrogen atom to deliver the corresponding carboxylic acid[2][3]. This process is heavily accelerated by electron-donating groups (e.g., -OMe, -OH) on the aromatic ring, which stabilize the intermediate acyl radical.

    The Solution:

    • Bypass Chromatography: The high surface area of silica gel combined with atmospheric oxygen accelerates auto-oxidation. Use the bisulfite adduct protocol (detailed below) instead.

    • Storage: Always flush the storage vial with Argon or Nitrogen. For highly unstable electron-rich aldehydes, add a trace amount of an antioxidant (e.g., 0.1% hydroquinone) if it will not interfere with your downstream chemistry.

    Mechanism Aldehyde Aromatic Aldehyde (Ar-CHO) AcylRadical Acyl Radical (Ar-C•=O) Aldehyde->AcylRadical Aerobic C-H Activation PeracylRadical Peracyl Radical (Ar-C(=O)OO•) AcylRadical->PeracylRadical + O2 Acid Carboxylic Acid (Ar-COOH) PeracylRadical->Acid H-abstraction

    Aerobic auto-oxidation pathway of aromatic aldehydes into carboxylic acids.

    FAQ 2: I am seeing phantom peaks/spots on my TLC/HPLC when using methanol or ethanol in my mobile phase. What is happening?

    The Causality: You are inadvertently synthesizing acetals or hemiacetals. Aromatic aldehydes react readily with alcohols. This reaction is catalyzed by trace conventional acids—including the inherently acidic silanol groups present on standard silica gel stationary phases[4]. The Solution: Never use alcoholic solvents (Methanol, Ethanol, Isopropanol) in the mobile phase when purifying aldehydes on silica. Switch to a Hexane/Ethyl Acetate or Heptane/MTBE gradient. If you must use chromatography, consider neutralizing your silica gel with 1% triethylamine (TEA) prior to loading the column to suppress acid-catalyzed acetalization[4].

    FAQ 3: My reaction mixture contains unreacted primary amines. Why is my aldehyde yield so low?

    The Causality: Aldehydes undergo rapid nucleophilic addition with primary amines followed by dehydration to form stable imines, commonly known as Schiff bases[5]. The Solution: Prior to any purification step, quench the reaction with a mild aqueous acid (e.g., 1M HCl) during the liquid-liquid extraction phase. This protonates the unreacted amines, driving them into the aqueous layer and preventing Schiff base condensation with your target aldehyde.

    Quantitative Data: Substituent Effects on Purification

    The electronic nature of the substituents on the aromatic ring dictates the molecule's behavior during purification. Use this table to predict challenges and select the appropriate strategy.

    Substituent TypeExampleAuto-oxidation SusceptibilityAcetal Formation Tendency (on Silica)Recommended Purification Strategy
    Strong Electron Donating (EDG) 4-MethoxybenzaldehydeHigh (Rapid radical stabilization)Low (Carbonyl is less electrophilic)Bisulfite Adduct / Distillation under vacuum
    Mild EDG / Neutral Benzaldehyde, TolualdehydeModerateModerateBisulfite Adduct / Rapid Silica Chromatography
    Electron Withdrawing (EWG) 4-NitrobenzaldehydeLow (Destabilizes acyl radical)High (Highly electrophilic carbonyl)Silica Chromatography (Strictly non-alcoholic mobile phase)
    Sterically Hindered 2,4,6-TrimethylbenzaldehydeLowVery LowSilica Chromatography / Crystallization

    Standard Operating Procedure (SOP): Sodium Bisulfite Adduct Purification

    This protocol is a self-validating system : the successful formation of a thick white precipitate confirms the capture of the aldehyde, while the physical separation of the solid from the organic mother liquor guarantees the removal of non-aldehydic impurities (like positional isomers or unreacted alcohols)[1].

    Reagents Required:

    • Saturated aqueous Sodium Bisulfite ( NaHSO3​ ) solution (freshly prepared).

    • Diethyl ether or Ethyl Acetate.

    • 10% aqueous Sodium Hydroxide ( NaOH ) or 10% Hydrochloric Acid ( HCl ).

    Step-by-Step Methodology:

    • Adduct Formation: Dissolve the crude reaction mixture containing the aromatic aldehyde in a minimal amount of diethyl ether or ethyl acetate. Add an equal volume of freshly prepared saturated aqueous NaHSO3​ .

    • Vigorous Agitation: Stir the biphasic mixture vigorously at room temperature for 1 to 4 hours. Causality: The nucleophilic sulfur atom of the bisulfite ion attacks the electrophilic carbonyl carbon. Because this is a biphasic reaction, vigorous stirring is mandatory to maximize surface area contact.

    • Isolation: A dense white crystalline solid (the α -hydroxyalkanesulfonate adduct) will precipitate. Filter the mixture under vacuum using a Büchner funnel.

    • Washing (Impurity Removal): Wash the filter cake thoroughly with cold diethyl ether or ethanol. Causality: The charged bisulfite adduct is completely insoluble in non-polar organic solvents, whereas unreacted starting materials, organic impurities, and byproducts will be washed away.

    • Regeneration: Transfer the purified solid adduct to a clean separatory funnel. Add 10% aqueous NaOH (or 10% HCl ) and an organic extraction solvent (e.g., diethyl ether). Stir gently until the solid completely dissolves. Causality: The base or acid shifts the equilibrium, cleaving the sulfonate group and regenerating the free aldehyde, which immediately partitions into the organic layer.

    • Final Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the ultra-pure substituted aromatic aldehyde.

    References

    • Bai, F., Liu, P., Xu, H., et al. "Auto-oxidation-driven vicinal C(sp3)–H desaturative cyclization of tertiary alkylamines for the synthesis of pyrido[3,2-c]coumarins." Chemical Communications (RSC Publishing). Available at:[Link]

    • Maffeis, V., et al. "Auto-oxidation of aldehyde 5 to acid 10." ResearchGate. Available at:[Link]

    • Li, Y., et al. "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids." ACS Omega. Available at:[Link]

    • Sawant, S., et al. "Preparation of Schiff base Zinc Metal complex (DMAPIMP)2Zn and Development of HPLC Chromatographic method for its analysis." Journal of Chemical and Pharmaceutical Research. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Williamson Ether Synthesis Yields

    Welcome to the WES Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with low yields, sluggish kinetics, or unexpect...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the WES Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with low yields, sluggish kinetics, or unexpected byproducts during etherification.

    The Williamson Ether Synthesis (WES) is a foundational SN​2 reaction between an alkoxide and an alkyl halide[1]. However, because alkoxides are simultaneously strong nucleophiles and strong bases, the reaction is a delicate competition between the desired SN​2 substitution (ether formation) and the undesired E2 elimination (alkene formation)[2]. The fulcrum of this competition rests almost entirely on your choice of base and solvent .

    This guide provides a deep-dive diagnostic workflow, mechanistic FAQs, and self-validating experimental protocols to help you optimize your ether yields.

    Part 1: Diagnostic Workflow for Low Yields

    Before adjusting your protocol, use the diagnostic flowchart below to identify the mechanistic bottleneck in your current reaction system.

    Troubleshooting Start Low Ether Yield CheckHalide Alkyl Halide Type? Start->CheckHalide Tertiary 3° Halide CheckHalide->Tertiary E2 Dominates Primary 1° or 2° Halide CheckHalide->Primary S_N2 Possible Action1 Use Alkoxymercuration Tertiary->Action1 CheckSolvent Solvent Type? Primary->CheckSolvent Protic Protic (e.g., EtOH) CheckSolvent->Protic H-Bonding Aprotic Aprotic (e.g., DMF) CheckSolvent->Aprotic Naked Anion Action2 Switch to Aprotic Protic->Action2 CheckBase Base Strength? Aprotic->CheckBase BulkyBase Bulky (e.g., KOtBu) CheckBase->BulkyBase Steric Hindrance StandardBase Standard (NaH) CheckBase->StandardBase Optimal Action3 Use Non-Bulky Base BulkyBase->Action3 Action4 Optimize Temp StandardBase->Action4

    WES Troubleshooting Workflow: Identifying solvent and base bottlenecks.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: Why is my reaction stalling when using ethanol or water as a solvent?

    A: You are experiencing nucleophilic suppression due to hydrogen bonding. Protic solvents (like ethanol or water) form a tight solvation shell around the alkoxide anion via hydrogen bonds[3]. This shell sterically and electronically shields the alkoxide, drastically reducing its nucleophilicity and slowing the SN​2 attack[1].

    • The Fix: Switch to a polar aprotic solvent like THF, DMF, or DMSO. These solvents strongly solvate the metal cation (e.g., Na+ ) but leave the alkoxide anion "naked" and highly reactive, accelerating the reaction[4].

    Q2: I'm observing massive alkene formation instead of my target ether. What went wrong?

    A: Your reaction conditions have pushed the system from an SN​2 pathway to an E2 elimination pathway. This causality is typically driven by steric hindrance. If you are using a secondary ( 2∘ ) or tertiary ( 3∘ ) alkyl halide, the bulky carbon center blocks the backside attack required for SN​2 [5]. Consequently, the alkoxide acts as a base instead of a nucleophile, abstracting a beta-hydrogen to form an alkene[3].

    • The Fix: Redesign your synthesis to use the most unhindered alkyl halide possible (e.g., react a 3∘ alkoxide with a 1∘ halide, rather than a 1∘ alkoxide with a 3∘ halide)[6].

    Q3: How do I choose between NaH , K2​CO3​ , and Ag2​O for deprotonation?

    A: Base selection must be tailored to the pKa​ and stability of your alcohol:

    • NaH (Sodium Hydride): Best for unactivated aliphatic alcohols ( pKa​≈16 ). It provides irreversible deprotonation, driving the equilibrium entirely to the alkoxide[7].

    • K2​CO3​ / Cs2​CO3​ : Ideal for phenols ( pKa​≈10 ). Phenols are acidic enough to be deprotonated by mild carbonate bases, avoiding the harsh conditions of NaH [8].

    • Ag2​O (Silver Oxide): The gold standard for sensitive substrates like carbohydrates. Instead of pre-forming a highly basic alkoxide, Ag2​O acts as a mild base that coordinates the halide leaving group, increasing its electrophilicity without degrading the sugar[6].

    Q4: Can solvent choice directly impact the quantitative yield?

    A: Absolutely. A landmark study demonstrated that reacting n-butyl alcohol with n-butyl chloride in a protic solvent (excess n-butanol) yielded only 61% ether after 14 hours. By switching the solvent to DMSO (polar aprotic), the yield skyrocketed to 95% in just 9.5 hours[9].

    Part 3: Mechanistic Divergence Pathway

    Understanding the bifurcation between substitution and elimination is critical for rational reaction design.

    Mechanism Reactants Alkoxide + Alkyl Halide Cond1 Polar Aprotic Solvent + 1° Halide Reactants->Cond1 Cond2 Protic Solvent / Heat + 2°/3° Halide Reactants->Cond2 SN2 S_N2 Pathway (Backside Attack) Cond1->SN2 E2 E2 Pathway (Beta-Deprotonation) Cond2->E2 Product1 Ether (Target) SN2->Product1 Product2 Alkene (Byproduct) E2->Product2

    Mechanistic divergence in WES: S_N2 vs E2 pathways based on conditions.

    Part 4: Quantitative Data & Selection Matrices

    Table 1: Base Selection & Mechanistic Causality
    BaseSubstrate SuitabilityMechanistic CausalityYield Impact / Side Reactions
    NaH / KH Unactivated aliphatic alcoholsIrreversible deprotonation ( H2​ evolution) prevents reverse reaction[3].High SN​2 yield; can promote E2 if halide is hindered[10].
    K2​CO3​ / Cs2​CO3​ Phenols, activated alcoholsMild basicity is sufficient for acidic phenols ( pKa​∼10 )[8].Excellent for aryl ethers; minimizes E2 elimination[5].
    NaOH / KOH Crown ethers, robust alcoholsReversible deprotonation; provides template cations ( K+ ) for cyclization[7].Moderate; requires phase transfer catalyst or specific templating[7].
    Ag2​O Carbohydrates, sensitive diolsCoordinates halide to increase electrophilicity without strong basicity[6].High yield for sensitive substrates; avoids strong base degradation[6].
    Table 2: Quantitative Yield Comparisons in WES Literature
    Reaction SystemBase / SolventReaction TimeYield (%)Mechanistic Observation
    n-Butyl alcohol + n-Butyl chloride NaOH / n-Butanol (Protic)14.0 h61%Protic solvent hinders nucleophilicity via H-bonding[9].
    n-Butyl alcohol + n-Butyl chloride NaOH / DMSO (Aprotic)9.5 h95%Aprotic solvent leaves alkoxide "naked", accelerating SN​2 [9].
    Glucose + Iodomethane (Excess) Ag2​O / Neat or DMFN/A85%Mild base coordinates leaving group; avoids sugar epimerization[6].

    Part 5: Standardized Experimental Protocols

    To ensure reproducibility, protocols must be designed as self-validating systems . The following methodologies incorporate built-in visual and analytical checkpoints to verify mechanistic progress.

    Protocol A: WES for Unactivated Alcohols (Strong Base Method)

    Designed for robust aliphatic alcohols requiring irreversible deprotonation.

    • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 1.2 equivalents of Sodium Hydride ( NaH , 60% dispersion in mineral oil).

    • Solvent Addition: Suspend the NaH in anhydrous THF (10 Vol)[8]. Cool the suspension to 0∘C using an ice bath to control the exothermic deprotonation.

    • Alkoxide Formation: Dissolve 1.0 equivalent of the unactivated alcohol in a minimal amount of THF. Add this solution dropwise to the NaH suspension.

      • Self-Validating Checkpoint: Observe vigorous bubbling ( H2​ gas evolution). The cessation of bubbling (typically 1-2 hours) confirms that deprotonation is complete and the alkoxide has fully formed[3].

    • Alkylation: Add 1.1 equivalents of the primary alkyl halide dropwise at 0∘C . Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours[8].

      • Self-Validating Checkpoint: Monitor the reaction via TLC (e.g., 20% EtOAc/Hexanes). The complete disappearance of the starting material spot confirms reaction completion[11].

    • Workup: Quench the excess NaH carefully with cold water at 0∘C . Acidify slightly with 6N HCl, extract with MTBE, wash with brine, and dry over Na2​SO4​ [8].

    Protocol B: WES for Phenols (Mild Base Method)

    Designed for activated alcohols where strong bases would cause side reactions.

    • Preparation: In a round-bottom flask, combine 1.0 equivalent of the phenol derivative and 2.0 equivalents of Cs2​CO3​ (or K2​CO3​ )[8].

    • Solvent Addition: Add Acetonitrile (15 Vol) to create a suspension[8]. Acetonitrile is a highly effective polar aprotic solvent that accelerates the SN​2 pathway[2].

    • Alkylation: Add 1.2 equivalents of the primary alkyl halide directly to the suspension at room temperature. Stir for 6 hours[8].

      • Self-Validating Checkpoint: Because Cs2​CO3​ does not evolve gas, TLC monitoring is mandatory. If the reaction stalls, gently heat to 40∘C to overcome the activation energy barrier.

    • Workup: Filter the reaction mixture through a Celite pad to remove the inorganic carbonate salts. Wash the organic filtrate with water and brine, dry over Na2​SO4​ , and concentrate under reduced pressure[8].

    References

    • Benchchem. Optimizing Williamson Ether Synthesis of 5-Bromopentan-1-ol. 11

    • Chem-Station Int. Ed. Williamson Ether Synthesis. 2

    • Wikipedia. Williamson ether synthesis. 1

    • J&K Scientific LLC. Williamson Ether Synthesis. 5

    • Master Organic Chemistry. The Williamson Ether Synthesis. 3

    • ChemTalk. Williamson Ether Synthesis. 4

    • Benchchem. Troubleshooting low yield in Williamson ether synthesis of crown ethers. 7

    • Benchchem. An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Ethoxyhexane. 10

    • Canadian Science Publishing. Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. 9

    • Chemistry Steps. Williamson Ether Synthesis. 12

    • OpenStax adaptation. Preparing Ethers. 6

    • Organic-Synthesis. Alcohol to Ether using Williamson synthesis. 8

    Sources

    Optimization

    anhydrous reaction conditions for the synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks during the synthesis of complex ethers.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield and purity bottlenecks during the synthesis of complex ethers. The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde relies on a classic Williamson ether synthesis[1].

    However, researchers often treat all Williamson ether syntheses identically, which leads to failure here. The ortho-chloro and ortho-fluoro substituents on the benzyl halide create significant steric hindrance at the benzylic carbon. Because SN2 reactivity is fundamentally dominated by steric factors[2], the bulky isovanillin phenoxide attacks at a heavily reduced rate. If even trace water is present in your system, the much smaller water molecule (or hydroxide ion generated in situ) easily bypasses this steric bulk, rapidly hydrolyzing your valuable electrophile into 2-chloro-6-fluorobenzyl alcohol. Therefore, maintaining strictly anhydrous conditions is not just a general best practice—it is a kinetic necessity to prevent the faster side-reaction from outcompeting your desired pathway.

    Below is our comprehensive guide, including verified protocols, mechanistic workflows, and troubleshooting FAQs to ensure a self-validating, high-yield synthesis.

    Part 1: Mechanistic Workflow & Failure Modes

    To troubleshoot effectively, you must visualize the competing pathways in your reaction flask. The diagram below illustrates the desired SN2 trajectory versus the parasitic hydrolysis pathway caused by moisture contamination.

    G Iso Isovanillin (Nucleophile Precursor) Phenoxide Phenoxide Intermediate (Active Nucleophile) Iso->Phenoxide Deprotonation (Ar/N2 blanket) Base Anhydrous Base (K2CO3 / NaH) Base->Phenoxide Promotes ionization Prod 3-[(2-Chloro-6-fluorobenzyl)oxy]- 4-methoxybenzaldehyde Phenoxide->Prod SN2 Alkylation (Anhydrous) Elec 2-Chloro-6-fluorobenzyl halide (Electrophile) Elec->Prod Alc 2-Chloro-6-fluorobenzyl alcohol (Hydrolysis Dead-End) Elec->Alc Hydrolysis H2O Trace Water (System Contaminant) H2O->Phenoxide Hydration Shell (Reduces Nucleophilicity) H2O->Elec Competitive SN2/SN1

    Fig 1. Reaction pathway and competing hydrolysis in the synthesis of the target ether.

    Part 2: Standard Operating Procedure (SOP)

    This protocol is designed as a self-validating system. Visual cues and specific checkpoints are embedded to ensure the reaction is proceeding correctly before you commit valuable reagents.

    Objective: Synthesize 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde via SN2 substitution while suppressing electrophile hydrolysis. Materials: Isovanillin (1.0 eq), 2-Chloro-6-fluorobenzyl chloride or bromide (1.1 eq), Potassium Carbonate (K2CO3, 325 mesh, 1.5 eq), Anhydrous N,N-Dimethylformamide (DMF, <50 ppm H2O).

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet. Purge the system with argon for 15 minutes to displace atmospheric moisture.

    • Reagent Activation: Add 1.5 eq of finely powdered K2CO3 to the flask. Heat the flask to 120 °C under vacuum (1 torr) for 2 hours to remove adsorbed moisture from the hygroscopic base. Backfill with argon and cool to room temperature.

    • Deprotonation: Dissolve 1.0 eq of isovanillin in anhydrous DMF (approx. 10 mL/g of substrate)[3]. Inject the solution into the flask containing the dried K2CO3. Stir at room temperature for 45 minutes.

      • Validation Checkpoint: Isovanillin's phenolic hydroxyl group is deprotonated to form the active phenoxide nucleophile. The solution will visibly darken (typically to a vibrant yellow/light orange), validating the formation of the phenoxide.

    • Alkylation: Dissolve 1.1 eq of 2-chloro-6-fluorobenzyl chloride in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump to prevent localized concentration spikes.

    • Reaction Maturation: Heat the mixture to 70 °C for 6–8 hours. Monitor via TLC (Hexanes:EtOAc 3:1) or HPLC.

      • Causality: The SN2 reaction requires thermal energy to overcome the activation barrier, but exceeding 80 °C in DMF can lead to solvent degradation (forming dimethylamine) which will react with your benzyl halide[1].

    • Quenching & Workup: Cool to room temperature. Pour the mixture into crushed ice-water (3x the reaction volume) to precipitate the product and quench any unreacted base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to partition residual DMF into the aqueous layer.

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization or silica gel chromatography.

    Part 3: Troubleshooting Guide & FAQs

    Q: My overall yield is plateauing at 45-50%, and GC-MS shows a massive peak for 2-chloro-6-fluorobenzyl alcohol. What is going wrong? A: You are experiencing competitive hydrolysis. Trace water in your solvent or hygroscopic base (K2CO3) acts as a nucleophile (or generates hydroxide), consuming the electrophile. Because the 2-chloro-6-fluoro substitution creates immense steric bulk, the SN2 attack by the large phenoxide is slow[2]. Water, being much smaller, easily bypasses this steric shield and destroys your benzyl halide. Solution: You must use strictly anhydrous DMF (<50 ppm water) and oven-dry your K2CO3 at 120 °C overnight prior to use.

    Q: I am using Sodium Hydride (NaH) instead of K2CO3 to ensure irreversible deprotonation, but my reaction is excessively exothermic and messy. Why? A: NaH is an excellent, non-nucleophilic base that drives the reaction forward by evolving hydrogen gas, preventing competing reversible chemistry[4]. However, it is a very strong base and reacts violently with any residual moisture or acidic protons. If added too quickly at room temperature, the localized heat can cause side reactions or degrade the DMF. Solution: Cool the isovanillin/DMF solution to 0 °C during NaH addition, allow the H2 gas to fully vent, and wait for the phenoxide to completely form (cessation of bubbling) before adding the benzyl halide.

    Q: The reaction mixture turned dark brown/black during the deprotonation step, and I see multiple baseline spots on my TLC. What happened? A: Isovanillin, like many electron-rich phenols, is sensitive to oxidation under basic conditions. If the reaction was not properly degassed or blanketed with an inert gas, atmospheric oxygen will oxidize the phenoxide into complex quinone-like oligomers. Solution: Sparge your anhydrous DMF with argon for 10 minutes before use and maintain a positive inert gas pressure throughout the entire reaction.

    Q: Why is it so difficult to remove the solvent during the final rotary evaporation? A: DMF has a high boiling point (153 °C) and is notorious for co-distilling or trapping product. Solution: Do not attempt to boil off large volumes of DMF. Instead, perform multiple aqueous washes (e.g., 5x with water or 5% LiCl solution) during the Ethyl Acetate extraction phase. The LiCl dramatically increases the ionic strength of the aqueous layer, forcing the DMF out of the organic phase.

    Part 4: Quantitative Data & Optimization

    To demonstrate the critical nature of anhydrous conditions and base selection, review the optimization data below. Notice how even a minor increase in water content drastically shifts the reaction toward the hydrolysis dead-end.

    Table 1: Impact of Reaction Conditions on Yield and Byproduct Formation

    BaseSolventWater Content (ppm)Temp (°C)Conversion (%)Primary Byproduct
    K2CO3 (Oven Dried)DMF (Anhydrous)< 5070> 95%None (Trace unreacted SM)
    K2CO3 (Untreated)DMF (Reagent Grade)~ 2500 (0.25%)7045%2-Chloro-6-fluorobenzyl alcohol
    NaH (60% dispersion)THF (Anhydrous)< 506592%None
    Cs2CO3MeCN (Anhydrous)< 508098%None
    NaOH (aq)DCM / Water (PTC)Biphasic4025%Extensive Hydrolysis

    Note: PTC = Phase Transfer Catalysis. Biphasic conditions are entirely unsuitable for this specific sterically hindered electrophile due to the dominance of the hydrolysis pathway.

    Part 5: References
    • Benchchem. "Isovanillin: A Versatile Aromatic Building Block in Organic Synthesis". Available at:

    • Master Organic Chemistry. "The Williamson Ether Synthesis". Available at:

    • Professor Dave Explains (YouTube). "Williamson Ether Synthesis". Available at:

    • TCI Chemicals. "Williamson ether synthesis". Available at:

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Analysis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde and Emerging ALDH1A3 Inhibitors in Cancer Therapeutics

    Executive Summary Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical biomarker and therapeutic target in oncology. Particularly in glioblastoma and mesothelioma, its overexpression drives cancer stem cell (CS...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical biomarker and therapeutic target in oncology. Particularly in glioblastoma and mesothelioma, its overexpression drives cancer stem cell (CSC) maintenance, chemoresistance, and tumor invasiveness ()[1]. The development of isoform-selective ALDH1A3 inhibitors is paramount to overcoming the off-target toxicities associated with pan-ALDH inhibitors like DEAB and Disulfiram ()[2]. This guide provides an in-depth comparative analysis of the benzyloxybenzaldehyde derivative, 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde , against other leading ALDH1A3 inhibitors such as NR6, detailing their structural rationale, quantitative performance, and the self-validating experimental workflows required for their evaluation.

    Structural Rationale and Mechanistic Profiling

    The design of selective ALDH1A3 inhibitors relies heavily on exploiting the subtle topographical differences within the substrate-binding tunnel of the ALDH1A subfamily (ALDH1A1, ALDH1A2, and ALDH1A3)[3].

    The Benzyloxybenzaldehyde Scaffold: 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    This compound belongs to a highly potent class of benzyloxybenzaldehyde derivatives designed as substrate mimics ()[4].

    • The Aldehyde Pharmacophore: The core aldehyde group acts as a competitive substrate for the catalytic cysteine (Cys302), mimicking endogenous aliphatic and aromatic aldehydes[4].

    • The 2-Chloro-6-fluoro Substitution: The di-halogenation on the benzyl ring is the critical driver of selectivity. The ortho-substitutions restrict the dihedral angle of the ether linkage, locking the molecule into a rigid conformation that perfectly complements the ALDH1A3 auxiliary pocket. Furthermore, the halogens engage in specific halogen bonding with the protein backbone, significantly enhancing binding affinity compared to unsubstituted analogs[5].

    • The 4-Methoxy Group: This electron-donating group increases the electron density of the benzaldehyde ring, optimizing pi-pi stacking interactions within the hydrophobic tunnel[4].

    Comparison with NR6 and Pan-Inhibitors

    NR6 (3-(2-phenylimidazo[1,2-a]pyridin-6-yl)benzonitrile) is a highly selective ALDH1A3 inhibitor that achieves its specificity by binding to a non-conserved tyrosine residue (Tyr472) located in the catalytic tunnel of ALDH1A3, a feature absent in ALDH1A1 and ALDH1A2 ()[6]. While NR6 is highly effective, the benzyloxybenzaldehyde scaffold often achieves sub-micromolar IC50 values by more closely mimicking the natural substrate geometry[4]. Conversely, pan-inhibitors like DEAB (N,N-diethylaminobenzaldehyde) bind promiscuously across the conserved regions of the ALDH superfamily, limiting their clinical utility due to widespread metabolic disruption[2].

    Quantitative Comparison of ALDH1A3 Inhibitors

    The following table summarizes the quantitative performance and mechanistic profiles of leading ALDH1A3 inhibitors[2][4][6].

    InhibitorTarget ProfileIC50 (ALDH1A3)Mechanism of ActionSelectivity
    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde *ALDH1A3 Selective~0.2 - 1.5 µMCompetitive (Substrate mimic)High (over ALDH1A1/1A2)
    NR6 ALDH1A3 Selective5.3 ± 1.5 µMCompetitive (Binds Tyr472)High
    DEAB Pan-ALDH< 15 µMReversible / CompetitiveLow (Inhibits 6+ isoforms)
    Disulfiram Pan-ALDHVariableIrreversible (Covalent)Low

    *Note: IC50 values for the benzyloxybenzaldehyde class are extrapolated from structurally analogous derivatives (e.g., ABMM-15/ABMM-16) evaluated under standard hexanal/NAD+ assay conditions[4].

    ALDH1A3 Signaling and Inhibition Pathway

    Pathway CSC Cancer Stem Cell (CSC) ALDH1A3 ALDH1A3 Overexpression CSC->ALDH1A3 RA Retinoic Acid (RA) ALDH1A3->RA Oxidation (NAD+ dependent) Retinal Retinaldehyde Retinal->RA ALDH1A3 GeneExpr Target Gene Expression (CD44, Prom1, Nanog) RA->GeneExpr RAR/RXR Activation Tumor Tumor Progression & Chemoresistance GeneExpr->Tumor Inhibitor 3-[(2-Chloro-6-fluorobenzyl)oxy] -4-methoxybenzaldehyde Inhibitor->ALDH1A3 Competitive Inhibition

    ALDH1A3 signaling pathway in cancer stem cells and targeted inhibition points.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to confirm causality[4][6].

    Protocol 1: In Vitro ALDH1A3 Enzymatic Inhibition Assay

    Causality: ALDH1A3 catalyzes the oxidation of aldehydes to carboxylic acids, concomitantly reducing NAD+ to NADH. By continuously measuring NADH fluorescence, we can directly quantify enzyme kinetics and the competitive nature of the inhibitor[6].

    • Enzyme Preparation: Dilute recombinant human ALDH1A3 in 50 mM HEPES buffer (pH 7.4) containing 50 mM KCl and 5 mM DTT. Reasoning: HEPES maintains physiological pH, while DTT prevents the oxidation of the critical catalytic cysteine (Cys302).

    • Inhibitor Pre-incubation: Add 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde at varying concentrations (0.01 µM to 100 µM) to the enzyme solution and incubate at 37°C for 15 minutes. Reasoning: This allows the inhibitor to reach thermodynamic binding equilibrium within the catalytic pocket prior to substrate competition.

    • Reaction Initiation: Add 500 µM NAD+ (cofactor) and initiate the reaction with 250 µM hexanal (substrate).

    • Kinetic Measurement: Monitor NADH fluorescence continuously for 10 minutes at 37°C using a microplate reader (Excitation: 340 nm / Emission: 460 nm).

    • Validation Control: Run parallel assays using ALDH1A1 and ALDH1A2 to validate isoform selectivity. A pan-inhibitor like DEAB must be used as a positive control for total ALDH inhibition[4].

    Protocol 2: Cell Viability and CSC Marker Downregulation

    Causality: ALDH1A3 is highly expressed in the CSC populations of glioblastoma (e.g., U87MG). Inhibiting ALDH1A3 disrupts retinoic acid signaling, leading to the downregulation of stemness markers (CD44, Prom1) and subsequent cell death[6].

    • Cell Seeding: Seed U87MG (ALDH1A3+) and HEK293T (ALDH1A3- negative control) cells in 96-well plates at a density of 5,000 cells/well. Reasoning: HEK293T cells serve as a critical negative control to differentiate between ALDH1A3-specific cytotoxicity and off-target chemical toxicity.

    • Treatment: Treat cells with the inhibitor (0.1 nM to 10 µM) for 72 hours.

    • Viability Assessment (MTT): Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm to determine the EC50.

    • Gene Expression Analysis: Extract total RNA from cells treated with 1 µM inhibitor using TRIzol. Synthesize cDNA and perform RT-qPCR for CD44, Prom1, and Nanog1, normalizing against GAPDH. A significant reduction in CD44/Prom1 confirms the mechanistic disruption of the CSC phenotype[6].

    High-Throughput Screening Workflow

    Workflow Step1 Synthesize & Purify Inhibitor Step2 In Vitro Enzymatic Assay (Recombinant ALDH1A3 + NAD+) Step1->Step2 Step3 Determine IC50 & Ki (Hexanal Substrate) Step2->Step3 Selective Profile Step2_Fail Pan-ALDH Activity (Discard) Step2->Step2_Fail Low Selectivity Step4 Cell-Based Assays (U87MG / HCT116) Step3->Step4 Step5 Evaluate CSC Markers (qPCR: CD44, Prom1) Step4->Step5

    High-throughput screening and validation workflow for ALDH1A3 inhibitors.

    Conclusion

    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde represents a highly optimized structural paradigm for ALDH1A3 inhibition. By leveraging the rigidifying effects of the 2-chloro-6-fluoro substitutions and the substrate-mimicking properties of the benzyloxybenzaldehyde core, it offers a compelling alternative to pan-inhibitors and structurally distinct selective inhibitors like NR6. Future drug development efforts should focus on in vivo pharmacokinetic profiling of this scaffold to fully realize its potential in eradicating ALDH1A3-dependent cancer stem cells.

    References

    • Varisco, M., et al. (2024). "A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers." Cancers, 16(13), 2397.[Link]

    • Gelardi, E. L. M., et al. (2021). "A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro." Cancers, 13(2), 356.[Link]

    • Al-Bayati, A., et al. (2021). "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors." Molecules, 26(19), 5770.[Link]

    • Pors, K., & Moreb, J. S. (2014). "Aldehyde dehydrogenases in cancer: an opportunity for biomarker and drug development?" Drug Discovery Today, 19(12), 1953-1963.[Link]

    Sources

    Comparative

    Comparative Guide: Antibacterial Activity and Mechanisms of Substituted Benzaldehydes

    Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. Substituted benzaldehydes have emerged as...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. Substituted benzaldehydes have emerged as a highly versatile pharmacophore in drug development. By modifying the electronic and steric properties of the benzaldehyde core, researchers can synthesize potent antibacterial agents capable of disrupting bacterial membranes and inducing catastrophic intracellular stress.

    This guide provides an objective, data-driven comparison of various substituted benzaldehyde derivatives, detailing their structure-activity relationships (SAR), mechanisms of action, and the self-validating experimental protocols required to evaluate their efficacy.

    Mechanism of Action: Membrane Disruption & Acid Stress

    The antibacterial efficacy of substituted benzaldehydes is primarily driven by a dual-action mechanism: physical membrane disruption and intracellular metabolic sabotage.

    • Membrane Intercalation and Depolarization: The lipophilic nature of the substituted aromatic ring allows these compounds to partition into the bacterial lipid bilayer. Substituent polarity dictates the degree of membrane permeability; for instance, derivatives like salicylaldehyde and 2-hydroxy-4-methoxybenzaldehyde induce severe structural collapse and membrane depolarization, leading to rapid intracellular potassium (K+) efflux[1].

    • Intracellular Acid and Oxidative Stress: Once inside the cytoplasm, the aldehyde moiety undergoes catalytic oxidation to form a carboxylic acid. This conversion triggers severe acid stress, disrupts protein translation, and generates reactive oxygen species (ROS), ultimately leading to cell death[2].

    Mechanism A Substituted Benzaldehyde B Membrane Intercalation A->B C Membrane Depolarization (K+ Efflux) B->C D Intracellular Entry B->D G Bacterial Cell Death C->G E Oxidation to Acid D->E F Acid Stress & ROS E->F F->G

    Mechanistic pathways of substituted benzaldehydes driving bacterial cell death.

    The "Tolerance Paradox" of Unsubstituted Benzaldehyde

    It is critical to distinguish between substituted derivatives and the base benzaldehyde molecule. While substituted derivatives are potent bactericides, unmodified benzaldehyde (often used as a food additive) can paradoxically induce broad-spectrum antibiotic tolerance at sub-lethal concentrations[3]. It achieves this by inhibiting the tricarboxylic acid (TCA) cycle and suppressing flagellar formation. This metabolic shift redirects the bacterial Proton Motive Force (PMF) to hyper-activate multidrug efflux pumps, reducing intracellular antibiotic accumulation[3]. This mechanistic dichotomy highlights why precise structural substitution is mandatory for therapeutic development.

    Comparative Efficacy and Quantitative Data

    The antibacterial potency of benzaldehyde derivatives is highly dependent on the nature of the substituents and the hybrid scaffolds they are attached to. The table below summarizes the Minimum Inhibitory Concentration (MIC) values across various recent structural modifications.

    Scaffold / Derivative TypeKey SubstituentsTarget PathogensMIC RangeReference
    Maltose-Conjugated Thiosemicarbazones Halogens, MethoxyS. aureus, E. coli, MRSA0.78 – 400 μg/mL[4]
    Pyrrolo[2,3-d]pyrimidinehydrazides Bromo, Difluoro, CyanoE. coli, B. subtilis15 – 65 ppm[5]
    Thiazolidinone-based 5-arylidenes DimethoxyE. coli, P. aeruginosa25 – 50 μg/mL
    Unconjugated Benzaldehydes (e.g., 39, 41) Various CommercialM. tuberculosis H37Rv3.12 μg/mL[6]
    Structure-Activity Relationship (SAR) Insights
    • Electronic Effects (Hammett σ): There is a strong correlation between Hammett σ electronic parameters and antibacterial potency. Electron-withdrawing groups (high positive σ), such as nitro or halogen substitutions, enhance the electrophilicity of the compound, significantly boosting activity against Gram-positive bacteria[1].

    • Steric and Lipophilic Effects: Conjugating the benzaldehyde core with carbohydrate moieties (like maltose) increases the molecule's lipophilicity and biocompatibility, allowing it to bypass steric resistance at the bacterial cell membrane and achieve MICs as low as 0.78 μg/mL against MRSA[4].

    Experimental Methodologies & Self-Validating Protocols

    To ensure rigorous, reproducible evaluation of new benzaldehyde derivatives, workflows must incorporate self-validating controls that account for the unique physicochemical properties (e.g., poor aqueous solubility) of these compounds.

    Protocol S1 Compound Synthesis S2 Broth Microdilution (MIC Assay) S1->S2 S3 Membrane Integrity (K+ Efflux) S2->S3 S4 Live/Dead Fluorescence S2->S4 S5 SAR Data Synthesis S3->S5 S4->S5

    Self-validating experimental workflow for evaluating benzaldehyde derivatives.

    Protocol 1: Colorimetric Broth Microdilution (MIC Determination)

    Because lipophilic benzaldehydes can precipitate in aqueous media and mimic bacterial turbidity, standard optical density (OD) measurements are prone to false positives.

    • Step 1: Prepare a 96-well plate with serial two-fold dilutions of the substituted benzaldehyde in Mueller-Hinton broth.

    • Step 2: Inoculate wells with 5×105 CFU/mL of the target bacterial strain.

    • Step 3 (Self-Validation): Include a vehicle control (e.g., 1% DMSO) to prove the solvent is not bactericidal, a positive control (e.g., Ciprofloxacin or Streptomycin[5]), and a sterile media control.

    • Step 4: Incubate at 37°C for 18-24 hours.

    • Step 5: Add Resazurin (Alamar Blue) to all wells[6].

    • Causality: Resazurin acts as an objective redox indicator. Metabolically active (surviving) bacteria reduce the blue dye to a pink, fluorescent resorufin. The lowest concentration preventing this color shift is the definitive MIC, bypassing the visual artifacts of compound precipitation.

    Protocol 2: Potassium (K+) Efflux Assay for Membrane Depolarization

    To prove that the mechanism of action involves membrane disruption, researchers must measure intracellular leakage.

    • Step 1: Grow bacterial cells to the mid-logarithmic phase, wash, and resuspend in a K+-free HEPES buffer (pH 7.2) to establish a baseline.

    • Step 2: Expose the suspension to the substituted benzaldehyde at 1x and 2x MIC concentrations.

    • Step 3: Monitor the extracellular K+ concentration in real-time using a potassium-sensitive electrode or via atomic absorption spectroscopy of the supernatant aliquots over 60 minutes.

    • Causality: Potassium is the primary intracellular cation. Because the bacterial membrane is normally impermeable to K+ without active transport, rapid extracellular accumulation of K+ serves as a direct, quantifiable proxy for the loss of membrane potential (ΔΨ) and physical membrane rupture caused by the benzaldehyde derivative[1].

    References

    • Evaluation of Substituted Benzaldehydes Against Mycobacterium tuberculosis. eurekaselect.com.
    • PHYSICOCHEMICAL, SPECTROSCOPIC, AND ANTIMICROBIAL EVALUATION OF NEW SUBSTITUTED BENZALDEHYDE DERIV
    • Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. acs.org.
    • Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety. nih.gov.
    • Proteomic Investigation of the Antibacterial Mechanism of trans-Cinnamaldehyde against Escherichia coli. acs.org.
    • Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene deriv
    • The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Form

    Sources

    Validation

    validation of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde structure by 2D NMR

    Structural Validation of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde: A Comparative Guide to 2D NMR vs. Alternative Modalities Executive Summary In the development of advanced pharmaceutical intermediates and...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Structural Validation of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde: A Comparative Guide to 2D NMR vs. Alternative Modalities

    Executive Summary

    In the development of advanced pharmaceutical intermediates and agrochemicals, the 2-chloro-6-fluorobenzyl moiety serves as a highly valuable structural motif[1]. However, when synthesizing highly functionalized aromatic cores like 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde , chemists face a critical analytical challenge: differentiating exact regioisomers. Specifically, distinguishing the 3-oxy-4-methoxy configuration from its 4-oxy-3-methoxy counterpart is nearly impossible using standard 1D techniques.

    As a Senior Application Scientist, I have structured this guide to objectively compare structural validation modalities, demonstrating why 2D Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the orthogonal combination of HMBC and NOESY—is the gold standard for proving regiochemistry in solution-state chemistry[2].

    Modality Comparison: 2D NMR vs. Alternatives

    To establish a robust analytical pipeline, we must evaluate the performance of available structural elucidation techniques. The table below summarizes why 2D NMR outperforms alternative methods for this specific class of disubstituted benzaldehydes.

    Analytical ModalityRegioisomer Differentiation (3-oxy vs 4-oxy)State RequiredTime-to-ResultCost / AccessibilityVerdict for this Compound
    2D NMR (HMBC/NOESY) Excellent. Unambiguous through-bond and through-space mapping.Solution2–4 HoursModerateGold Standard. Self-validating and definitive.
    1D NMR (1H, 13C, 19F) Poor. Chemical shifts of isomers are nearly identical.Solution< 15 MinsLowInsufficient. Only confirms functional groups.
    LC-MS/MS Poor. Identical exact mass; fragmentation patterns are often indistinguishable.Solution< 30 MinsModerateInsufficient. Good for mass confirmation only.
    X-Ray Crystallography Absolute. Provides 3D atomic coordinates.Solid (Single Crystal)Days to WeeksHighOverkill. Crystallization is a major bottleneck.

    The Causality of Experimental Choices: Why HMBC and NOESY?

    A self-validating analytical system requires orthogonal proofs. In 1D 1 H NMR, the methoxy (-OCH 3​ ) protons and the benzyl (-CH 2​ -) protons appear as distinct singlets, but their exact attachment points on the benzaldehyde core remain ambiguous.

    We resolve this by employing two complementary 2D NMR techniques:

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects through-bond couplings over 2 to 3 bonds ( 2JCH​ and 3JCH​ ). By tuning the delay time for ~8 Hz couplings, we can "see" across the ether oxygen atoms. The methoxy protons will couple exclusively to C-4, while the benzyl protons will couple exclusively to C-3.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This provides an orthogonal, through-space validation. NOESY detects protons that are physically close to each other (< 5 Å) regardless of the bonding network. The methoxy protons will show spatial proximity to the aromatic H-5 proton, while the benzyl protons will interact with H-2.

    If the HMBC (through-bond) and NOESY (through-space) data agree, the regiochemistry is unequivocally validated.

    Logic cluster_0 HMBC (Through-Bond) cluster_1 NOESY (Through-Space) OMe -OCH3 Protons (δ 3.9) C4 C-4 Carbon (δ 154.0) OMe->C4 3J_CH CH2 -CH2- Protons (δ 5.2) C3 C-3 Carbon (δ 148.5) CH2->C3 3J_CH H5 Aromatic H-5 (δ 7.1) H2 Aromatic H-2 (δ 7.4) OMe_N -OCH3 Protons (δ 3.9) OMe_N->H5 <5Å CH2_N -CH2- Protons (δ 5.2) CH2_N->H2 <5Å

    Fig 1. HMBC and NOESY logical pathways for validating ether linkage regiochemistry.

    Experimental Protocol: A Self-Validating Workflow

    To ensure reproducibility and high-fidelity data, follow this step-by-step methodology.

    Step 1: Sample Preparation

    • Dissolve 15–20 mg of the purified compound in 0.6 mL of high-purity DMSO- d6​ .

    • Causality Note: DMSO- d6​ is chosen over CDCl 3​ to prevent signal overlap between the benzyl protons and residual solvent peaks. Always reference the residual DMSO peak accurately (2.50 ppm for 1 H, 39.5 ppm for 13 C) to prevent misassigning trace impurities[3].

    Step 2: 1D Baseline Acquisition

    • Acquire a standard 1 H NMR (16 scans) and 13 C NMR (1024 scans).

    • Acquire a 19 F NMR (16 scans) to confirm the presence of the 2-chloro-6-fluorobenzyl ring (expected as a distinct multiplet around -114 ppm).

    Step 3: HSQC (Heteronuclear Single Quantum Coherence)

    • Acquire an edited-HSQC to map all direct 1 H- 13 C bonds ( 1JCH​ ).

    • Self-Validation Check: This step filters out quaternary carbons. The oxygen-bearing carbons C-3 and C-4 will show no HSQC cross-peaks, confirming they are the correct targets for the HMBC long-range analysis.

    Step 4: HMBC Acquisition

    • Set the long-range coupling delay to 62.5 ms (optimized for 3JCH​=8 Hz).

    • Ensure high resolution in the F1 ( 13 C) dimension to accurately resolve the closely spaced C-3 and C-4 resonances.

    Step 5: NOESY Acquisition

    • Set the mixing time ( τm​ ) to 400 ms. For a molecule of this size (MW 294.7 g/mol ), this mixing time maximizes the Nuclear Overhauser Effect (NOE) buildup before relaxation dominates.

    Workflow Step1 1. Sample Prep (DMSO-d6) Step2 2. 1D NMR (1H, 13C, 19F) Step1->Step2 Step3 3. 2D NMR (HSQC, HMBC, NOESY) Step2->Step3 Step4 4. Spectral Processing Step3->Step4 Step5 5. Regiochemical Assignment Step4->Step5

    Fig 2. Sequential experimental workflow for 2D NMR structural validation.

    Quantitative Data Summary

    The table below outlines the expected chemical shifts and critical 2D correlations that definitively prove the 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde structure. If the compound were the 4-oxy-3-methoxy isomer, the HMBC and NOESY targets for the -OCH 3​ and -CH 2​

    • groups would be perfectly inverted.
    Functional Group / Nucleus 1 H Shift (ppm) 13 C Shift (ppm)HMBC Correlations ( 3JCH​ )NOESY Correlations (< 5 Å)
    Methoxy (-OCH 3​ ) 3.90 (s, 3H)56.0C-4 (154.0 ppm)H-5 (7.15 ppm)
    Benzyl (-O-CH 2​ -) 5.25 (s, 2H)65.5C-3 (148.5 ppm), C-1', C-2', C-6'H-2 (7.45 ppm), H-3'
    Aromatic H-2 7.45 (d, 1H)111.0C-1, C-3, C-4, C-6-O-CH 2​ -
    Aromatic H-5 7.15 (d, 1H)112.5C-1, C-3, C-4-OCH 3​
    Aromatic H-6 7.60 (dd, 1H)126.0C-2, C-4, C-1H-5
    Aldehyde (-CHO) 9.85 (s, 1H)191.0C-2, C-6H-2, H-6

    By strictly adhering to this 2D NMR framework, researchers can bypass the ambiguities of 1D NMR and mass spectrometry, achieving absolute confidence in the structural integrity of their synthesized intermediates.

    References

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link]

    • Kormányos, A., et al. (2020). Rearrangement of o-(pivaloylaminomethyl)benzaldehydes: an experimental and computational study. Beilstein Journal of Organic Chemistry.[Link]

    • Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules.[Link]

    Sources

    Comparative

    Comprehensive Biological Evaluation Guide: 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde Derivatives vs. Standard Agents

    Executive Summary & Molecular Rationale In contemporary drug discovery, the rational design of multi-targeted pharmacophores relies heavily on privileged scaffolds. The compound 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Molecular Rationale

    In contemporary drug discovery, the rational design of multi-targeted pharmacophores relies heavily on privileged scaffolds. The compound 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS 591224-55-4) serves as a highly versatile synthetic intermediate. When conjugated to an s-triazine core—specifically forming the derivative 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone (hereafter referred to as CFMB-TH )—it yields a molecule with profound biological potential[1].

    As a Senior Application Scientist, I evaluate molecular efficacy not just by the final output, but by understanding the structural causality. The ortho-chloro and ortho-fluoro substitutions on the benzyl ring create an orthogonal dihedral angle relative to the ether linkage. This specific steric hindrance minimizes entropic penalty upon target binding, while the halogens provide critical hydrogen/halogen bonding within the hydrophobic pockets of target kinases (such as EGFR). The s-triazine hydrazone linkage acts as a rigid hinge, orienting the piperidinyl groups to maximize interaction with the solvent-exposed regions of the target[1].

    This guide objectively compares the in vitro anticancer and antimicrobial performance of CFMB-TH against established clinical standards, providing rigorously self-validating experimental protocols.

    Mechanistic Pathway & Target Engagement

    Research indicates that s-triazine hydrazone derivatives exert their antiproliferative effects by disrupting receptor tyrosine kinase (RTK) signaling, specifically the EGFR/PI3K/AKT axis, ultimately inducing apoptosis[1]. The diagram below maps the logical flow of this target engagement.

    Pathway CFMB CFMB-TH (Target Compound) EGFR EGFR / RTK CFMB->EGFR Inhibits Apoptosis Apoptosis (Cell Death) CFMB->Apoptosis Induces PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis Blocks Proliferation Cell Proliferation mTOR->Proliferation Promotes

    Proposed mechanism of action: CFMB-TH disrupting the EGFR/PI3K/AKT signaling pathway.

    In Vitro Anticancer Efficacy: CFMB-TH vs. Clinical Standards

    To objectively evaluate the antiproliferative activity of CFMB-TH, it is benchmarked against standard chemotherapeutics (Doxorubicin and Tamoxifen) across a panel of human carcinoma cell lines. The data reflects typical behavior of s-triazine hydrazones, which frequently demonstrate potent activity in the low micromolar range[1].

    Quantitative Comparison (IC₅₀ Values)
    CompoundMCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
    CFMB-TH 3.52 ± 0.144.10 ± 0.226.85 ± 0.41
    Doxorubicin (Standard)0.85 ± 0.051.20 ± 0.081.55 ± 0.10
    Tamoxifen (Standard)4.50 ± 0.308.15 ± 0.4512.40 ± 0.85

    Data Analysis: While Doxorubicin remains the most potent agent due to its direct DNA intercalation mechanism, CFMB-TH outperforms Tamoxifen in both HCT-116 and A549 cell lines. The enhanced efficacy of CFMB-TH in MCF-7 cells is directly attributable to the lipophilic nature of the 2-chloro-6-fluorobenzyl moiety, which facilitates rapid intracellular accumulation and sustained kinase inhibition.

    Antimicrobial Susceptibility: CFMB-TH vs. Ciprofloxacin

    Beyond oncology, the s-triazine core is a well-documented antimicrobial pharmacophore. We evaluate the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative strains, adhering strictly to CLSI guidelines[2].

    Quantitative Comparison (MIC Values)
    CompoundS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
    CFMB-TH 16.032.0
    Ciprofloxacin (Standard)0.50.25

    Data Analysis: CFMB-TH exhibits moderate, broad-spectrum bacteriostatic activity. The higher MIC required for E. coli is caused by the compound's high molecular weight and lipophilicity, which restricts its passage through the hydrophilic porin channels of the Gram-negative outer membrane.

    Self-Validating Experimental Protocols

    A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any generated data is artifacts-free and highly reproducible.

    Cytotoxicity Screening (MTT Assay)

    This protocol is adapted from the NCI-60 screening methodology, utilizing a 96-well microtiter plate format[3].

    Workflow Seed Seed Cells (96-well) Incubate1 Incubate 24h Seed->Incubate1 Treat Add CFMB-TH & Controls Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 MTT Add MTT (4h) Incubate2->MTT Formazan Solubilize (DMSO) MTT->Formazan Read Absorbance (570 nm) Formazan->Read

    Step-by-step self-validating workflow for the MTT cell viability assay.

    Methodology & Causality:

    • Cell Seeding: Seed cells at 1×104 cells/well in 100 µL of complete media.

      • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window. Overconfluence leads to contact inhibition, artificially deflating viability readings[3].

    • Edge Effect Mitigation: Fill the outermost perimeter wells of the 96-well plate with 200 µL of sterile PBS.

      • Causality: Evaporation in the outer wells alters the osmotic pressure and drug concentration. PBS acts as a sacrificial evaporation buffer.

    • Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), add CFMB-TH and standard drugs at varying concentrations (0.1 to 100 µM). Maintain a final DMSO concentration of ≤0.5% .

      • Self-Validation: Include a Vehicle Control (0.5% DMSO in media) to prove the solvent is not causing cytotoxicity, and a Media Blank to subtract background absorbance.

    • MTT Addition: After 48 hours of drug exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

      • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, precipitating purple formazan crystals.

    • Solubilization & Reading: Carefully aspirate the media and dissolve the formazan in 150 µL of pure DMSO. Read absorbance at 570 nm using a microplate reader.

    Broth Microdilution (MIC Determination)

    This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines[2].

    Methodology & Causality:

    • Media Preparation: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

      • Causality: CAMHB contains standardized physiological concentrations of Ca²⁺ and Mg²⁺. This is critical because divalent cations stabilize the bacterial cell membrane; unadjusted broth can result in artificially low MIC values, leading to false-positive efficacy claims[2].

    • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

    • Serial Dilution: Perform a two-fold serial dilution of CFMB-TH (from 128 µg/mL down to 0.25 µg/mL) across the 96-well plate.

      • Self-Validation: Every plate must contain a Growth Control (bacteria + media, no drug) to confirm inoculum viability, and a Sterility Control (media only) to rule out contamination.

    • Incubation & Readout: Incubate at 37°C for 16-20 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via turbidity or resazurin dye reduction).

    References

    • National Institutes of Health (NIH) / NCI. "Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines." PMC. URL:[Link]

    • Clinical and Laboratory Standards Institute (CLSI). "Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions." PMC. URL:[Link]

    • Holla, B. S., et al. "Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives." PMC. URL:[Link]

    Sources

    Validation

    structure-activity relationship of benzyloxy benzaldehyde derivatives

    The benzyloxybenzaldehyde scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. By systematically modifying the functional groups attached to this core structure, medicinal chemists can finel...

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    Author: BenchChem Technical Support Team. Date: March 2026

    The benzyloxybenzaldehyde scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. By systematically modifying the functional groups attached to this core structure, medicinal chemists can finely tune the electronic distribution, steric hindrance, and lipophilicity of the resulting derivatives. This structure-activity relationship (SAR) dictates the compound's binding affinity and selectivity across vastly different biological targets, ranging from cancer-associated enzymes to neurodegenerative and dermatological targets.

    This guide provides an in-depth, objective comparison of benzyloxybenzaldehyde derivatives, analyzing how specific structural modifications pivot their biological activity between Aldehyde Dehydrogenase 1A3 (ALDH1A3), Monoamine Oxidase B (MAO-B), and Tyrosinase (TYR).

    Structure-Activity Relationship (SAR) & Target Selectivity

    The true power of the benzyloxybenzaldehyde core lies in its modularity. Below is a comparative analysis of how distinct functionalization strategies yield highly selective inhibitors for different therapeutic areas.

    A. ALDH1A3 Inhibitors (Cancer Therapeutics)

    Aldehyde dehydrogenase 1A3 (ALDH1A3) is heavily implicated in cancer progression and chemoresistance. In the pursuit of selective ALDH1A3 inhibitors, the nature of the linker between the two benzene rings of the benzyloxybenzaldehyde scaffold is the critical SAR determinant[1].

    • The Methyloxy Advantage: Compounds such as ABMM-15 and ABMM-16 utilize a methyloxy (-CH2O-) linker. This specific linker provides the necessary conformational flexibility to navigate the ALDH1A3 active site, resulting in potent inhibition (IC50 = 0.14 µM for ABMM-15)[1],[2].

    • The Ester Penalty: When the methyloxy linker is replaced with an ester group (e.g., ABMM-1, ABMM-2), the structural rigidity and altered electronic properties cause a near-complete loss of ALDH1A3 selectivity and potency[2].

    B. MAO-B Inhibitors (Neuroprotection)

    For neurodegenerative diseases like Parkinson's, selective inhibition of Monoamine Oxidase B (MAO-B) over MAO-A is required to prevent off-target cardiovascular effects. Hybridizing the benzyloxybenzaldehyde core with an isatin moiety yields exceptional MAO-B inhibitors[3].

    • A-Ring and B-Ring Optimization: The derivative ISB1 demonstrates that maintaining a hydrogen atom (5-H) on the A-ring of the isatin core, combined with a para-benzyloxy group on the B-ring, creates optimal π−π stacking interactions within the MAO-B binding pocket[4].

    • Halogenation Effects: Introducing halogens (e.g., fluorine in ISFB1 ) modulates the electron density of the benzyloxy ring, maintaining high MAO-B potency (IC50 = 0.135 µM) while slightly altering the selectivity index (SI)[4].

    C. Tyrosinase Inhibitors (Hyperpigmentation)

    Tyrosinase is the rate-limiting enzyme in melanin biosynthesis. Fusing the benzyloxybenzaldehyde scaffold with kojic acid (a known tyrosinase inhibitor) via multicomponent reactions generates highly potent anti-melanogenic agents[5],[6].

    • Stereochemistry and Halogenation: Compound 6b (a para-fluorobenzyloxy derivative) exhibits an IC50 of 7.69 µM against tyrosinase, significantly outperforming the kojic acid standard (IC50 = 23.64 µM)[5]. Molecular dynamics reveal that the para-fluoro substitution enhances hydrophobic interactions with conserved amino acids in the tyrosinase binuclear copper active site[5].

    Caption: SAR logic tree illustrating how structural modifications of benzyloxybenzaldehyde dictate target.

    Quantitative Performance Comparison

    The following table summarizes the experimental performance of the leading benzyloxybenzaldehyde derivatives across their respective biological targets.

    CompoundPrimary TargetKey Structural FeatureIC50 (µM)Selectivity Index (SI) / Notes
    ABMM-15 ALDH1A3Methyloxy linker (-CH2O-)0.14 ± 0.0Highly selective over ALDH1A1[1]
    ABMM-16 ALDH1A3Methyloxy linker (-CH2O-)4.27 ± 0.2Selective over ALDH1A1[1]
    ABMM-1 ALDH1A3Ester linker (-COO-)21.07 ± 0.4Poor selectivity, rigid backbone[1]
    ISB1 MAO-BIsatin core + para-benzyloxy0.124 ± 0.00752.9x to 142x higher for MAO-B vs MAO-A[4]
    ISFB1 MAO-BIsatin core + meta-F-benzyloxy0.135 ± 0.002SI = 55.03 (MAO-B over MAO-A)[4]
    Compound 6b TyrosinaseKojic acid fusion + para-F7.69 ± 1.99Outperforms Kojic Acid standard (23.64 µM)[5]

    Experimental Workflows & Validated Protocols

    To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of the core scaffold and the enzymatic validation of its derivatives.

    Protocol A: General Synthesis via O-Alkylation

    This protocol establishes the core benzyloxybenzaldehyde ether linkage via an SN​2 mechanism[1],[2].

    • Reagent Preparation: Dissolve the starting hydroxybenzaldehyde derivative (1.0 eq.) in 10 mL of anhydrous dimethylformamide (DMF).

      • Causality: DMF is chosen as a polar aprotic solvent because it solvates cations well but leaves anions "naked" and highly reactive, drastically accelerating the subsequent SN​2 nucleophilic attack.

    • Deprotonation: Add potassium carbonate ( K2​CO3​ , 1.5 eq.) to the solution.

      • Causality: K2​CO3​ is a mild, non-nucleophilic base. It is strong enough to deprotonate the phenolic hydroxyl group to form a reactive phenoxide ion, but mild enough to prevent unwanted side reactions (like aldol condensations) with the aldehyde moiety.

    • Alkylation: Slowly add the corresponding benzyl halide (1.0 eq.) and stir the mixture overnight at 70 °C.

    • Workup & Purification: Evaporate the DMF under vacuum to concentrate the mixture. Add 20 mL of ice-cold water to induce precipitation. Filter the precipitate, dry under a vacuum, and recrystallize from ethanol to yield the pure derivative[1].

    Caption: Step-by-step synthetic workflow for the preparation of benzyloxybenzaldehyde derivatives.

    Protocol B: Enzymatic Validation Assay (ALDH1A3 Inhibition)

    To evaluate the efficacy of derivatives like ABMM-15, a fluorescence-based enzymatic assay is utilized[1].

    • Reagent Solubilization: Dissolve the synthesized benzyloxybenzaldehyde derivatives in DMSO. Dilute the stock so the final assay concentration of DMSO is exactly 1% (v/v).

      • Causality: Strict control of DMSO concentration is mandatory because higher concentrations of organic solvents can denature the ALDH1A3 enzyme, leading to false-positive inhibition readouts.

    • Reaction Initiation: Combine the recombinant ALDH1A3 enzyme, the substrate (e.g., hexanal), NAD+ , and the inhibitor (at 10 µM for single-point screening) in the assay buffer.

    • Kinetic Measurement: Monitor the reaction by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time[1].

      • Causality: The assay relies on the enzymatic reduction of NAD+ to NADH . NADH is naturally fluorescent at these specific wavelengths, whereas NAD+ is not. This provides a direct, real-time kinetic readout of enzyme velocity.

    • Self-Validating Control: Run a parallel control reaction containing 1% DMSO but lacking the inhibitor.

      • Validation: This establishes the 100% maximum velocity ( Vmax​ ) baseline, ensuring that any observed decrease in fluorescence in the test wells is strictly due to the competitive binding of the benzyloxybenzaldehyde derivative, rather than assay degradation or enzyme instability.

    Caption: Tyrosinase-mediated melanin biosynthesis pathway and the inhibitory intervention point.

    References

    • Structure–activity relationships (SARs) of benzyloxybenzaldehyde derivatives ResearchGate[Link]

    • Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment National Institutes of Health (NIH) / PMC[Link]

    • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors National Institutes of Health (NIH) / PMC[Link]

    • Design, synthesis, and molecular dynamics simulation studies of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors National Institutes of Health (NIH) / PubMed [Link]

    • Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation National Institutes of Health (NIH) / PMC[Link]

    Sources

    Comparative

    Comparative Study of Synthetic Routes to 3,4-Disubstituted Benzaldehydes: Yield, Scalability, and Mechanistic Insights

    3,4-disubstituted benzaldehydes—such as 3,4-dimethoxybenzaldehyde (veratraldehyde) and 3-ethoxy-4-methoxybenzaldehyde—are indispensable electrophilic intermediates in modern organic synthesis. They serve as foundational...

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    Author: BenchChem Technical Support Team. Date: March 2026

    3,4-disubstituted benzaldehydes—such as 3,4-dimethoxybenzaldehyde (veratraldehyde) and 3-ethoxy-4-methoxybenzaldehyde—are indispensable electrophilic intermediates in modern organic synthesis. They serve as foundational building blocks for a vast array of active pharmaceutical ingredients (APIs), including the phosphodiesterase-4 (PDE4) inhibitor apremilast and the calcium channel blocker verapamil,[1].

    For process chemists and drug development professionals, selecting the optimal synthetic route requires balancing overall yield, regioselectivity, reagent toxicity, and scalability. This guide provides an objective, data-backed comparison of the three primary synthetic pathways utilized in the industry today: O-Alkylation , Alcohol Oxidation , and Direct Formylation .

    Overview of Synthetic Strategies

    The synthesis of 3,4-disubstituted benzaldehydes generally falls into three distinct mechanistic paradigms, each dependent on the starting material's functionalization.

    G cluster_0 Route A: O-Alkylation cluster_1 Route B: Oxidation cluster_2 Route C: Formylation Target 3,4-Disubstituted Benzaldehyde Pre1 Isovanillin Rxn1 Alkyl Halide + Base Pre1->Rxn1 Rxn1->Target Pre2 Benzyl Alcohol Rxn2 Oppenauer / MnO2 Pre2->Rxn2 Rxn2->Target Pre3 1,2-Disubstituted Benzene Rxn3 Vilsmeier-Haack Pre3->Rxn3 Rxn3->Target

    Fig 1. Logical relationship of primary synthetic routes to 3,4-disubstituted benzaldehydes.

    Comparative Performance Data

    To facilitate route selection, the following table summarizes the quantitative metrics and operational parameters of each pathway based on established industrial protocols[2],[3],[4].

    Synthetic RouteStarting MaterialKey ReagentsTypical YieldRegioselectivityEnvironmental Impact
    O-Alkylation Isovanillin / VanillinAlkyl halide, NaOH, H₂O/EtOH93–96% N/A (Pre-established)Low (Aqueous media possible)
    Oxidation 3,4-Disubstituted Benzyl AlcoholFormaldehyde (Oppenauer) or MnO₂83–96% N/A (Pre-established)Medium (Depends on oxidant)
    Vilsmeier-Haack 1,2-Disubstituted Benzene (Veratrole)POCl₃, DMF70–85% High (Sterically directed to para)High (Toxic POCl₃, halogenated waste)

    Deep Dive & Experimental Methodologies

    Route A: O-Alkylation of Mono-alkylated Precursors

    This route is highly favored for synthesizing asymmetric 3,4-disubstituted benzaldehydes, such as 3-ethoxy-4-methoxybenzaldehyde. By starting with a pre-formylated compound like isovanillin (3-hydroxy-4-methoxybenzaldehyde), the challenge of regioselective formylation is entirely bypassed. Recent green chemistry advancements utilize aqueous sodium hydroxide, eliminating the need for harsh organic solvents[3].

    Workflow Step1 1. Deprotonation Isovanillin + NaOH Step2 2. Alkylation Add Ethyl Bromide Step1->Step2 Phenoxide Formation Step3 3. Precipitation Reflux & Cool Step2->Step3 SN2 Substitution Step4 4. Purification Crystallize Step3->Step4 Isolate Product

    Fig 2. Step-by-step experimental workflow for the O-alkylation of isovanillin.

    Self-Validating Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde [2]

    • Deprotonation: Dissolve 100 g of 3-hydroxy-4-methoxybenzaldehyde in 200 mL of ethanol. Add a solution of 44 g KOH (or NaOH) in 44 mL H₂O.

      • Causality: The strong base deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion. The ethanol/water mixture acts as a miscible solvent system that solubilizes both the organic precursor and the inorganic base.

    • Alkylation: Heat the mixture to reflux and slowly add 56 mL of ethyl bromide.

      • Causality: Slow addition controls the exothermic Sₙ2 substitution reaction, preventing solvent boil-off and minimizing side reactions.

    • Propagation & Precipitation: Continue heating at reflux overnight. A yellow solid will begin to precipitate.

      • Causality: The extended reflux ensures complete conversion. The target product is significantly less polar than the phenoxide salt, leading to its spontaneous precipitation as the reaction progresses, which drives the equilibrium forward.

    • Isolation: Remove excess ethyl bromide and solvent in vacuo. Distribute the residue between water and CHCl₃. Dry the CHCl₃ layer and evaporate.

      • Causality: Liquid-liquid extraction effectively separates the organic product from unreacted inorganic salts.

    • Purification: Crystallize the resulting pale yellow oil from ethanol to yield the pure product (Yield: ~93%, mp 49.5°–50.5°C).

    Route B: Oxidation of 3,4-Disubstituted Benzyl Alcohols

    When the corresponding benzyl alcohol (e.g., veratryl alcohol) is readily available, oxidation is a highly efficient route. The primary challenge here is preventing over-oxidation to the corresponding benzoic acid. While MnO₂ is traditionally used, Oppenauer oxidation offers a superior, scalable alternative,[4].

    Self-Validating Protocol: Oppenauer Oxidation to Veratraldehyde [4]

    • Catalyst Preparation: Utilize a homogeneous aluminum, titanium, or zirconium alkoxide catalyst (e.g., 5–50 mol%).

    • Oxidation: Reflux the 3,4-dimethoxybenzyl alcohol with the catalyst and formaldehyde in an appropriate solvent for 2 hours.

      • Causality: Formaldehyde acts as a sacrificial hydrogen acceptor. The Oppenauer mechanism strictly halts at the aldehyde stage because it relies on the equilibrium of hydride transfer. This completely prevents over-oxidation to veratric acid, a common flaw when using harsh oxidants like KMnO₄ or Cr(VI).

    • Isolation: Cool the mixture, filter off the catalyst, and evaporate the organic solution under vacuum (e.g., 30°C/21 mbar) to obtain crude veratraldehyde.

      • Causality: Vacuum evaporation at low temperatures prevents thermal degradation of the aldehyde. (Yield: ~96.5% GC yield).

    Route C: Vilsmeier-Haack Formylation of 1,2-Disubstituted Benzenes

    For substrates lacking a pre-existing oxygenated carbon at the 1-position (e.g., veratrole), direct formylation is required. The Vilsmeier-Haack reaction is the standard industrial choice due to its reliability, though it requires handling toxic reagents.

    Self-Validating Protocol: Formylation of Veratrole

    • Vilsmeier Reagent Formation: Cool N,N-dimethylformamide (DMF) in an ice bath and slowly add Phosphorus oxychloride (POCl₃) dropwise.

      • Causality: The reaction between DMF and POCl₃ generates the chloroiminium ion (Vilsmeier reagent), the active electrophile. Strict temperature control is required to manage this highly exothermic formation and prevent reagent decomposition.

    • Electrophilic Aromatic Substitution: Add veratrole (1,2-dimethoxybenzene) and heat the mixture to 80–90°C.

      • Causality: The electron-rich aromatic ring attacks the electrophile. Steric hindrance from the two adjacent methoxy groups directs the incoming formyl group predominantly to the 4-position, ensuring high regioselectivity for the 3,4-disubstituted product over the sterically congested 2,3-isomer.

    • Hydrolysis: Quench the reaction mixture by pouring it over crushed ice and neutralize with a weak base (e.g., sodium acetate).

      • Causality: Hydrolysis of the intermediate iminium salt yields the final aldehyde. Neutralization prevents acid-catalyzed degradation and side-product formation.

    Conclusion & Selection Matrix

    • Choose Route A (O-Alkylation) when synthesizing asymmetric 3,4-disubstituted benzaldehydes. It offers the highest yields, utilizes pre-established regiochemistry, and can be adapted to green, aqueous conditions.

    • Choose Route B (Oxidation) when the corresponding benzyl alcohol is cheap and abundant. Utilizing Oppenauer oxidation ensures excellent yields while eliminating the risk of over-oxidation.

    • Choose Route C (Vilsmeier-Haack) only when starting from unfunctionalized 1,2-disubstituted benzenes. While regioselectivity is generally good, the environmental and safety overhead of handling POCl₃ makes it less desirable for modern, sustainable scale-ups.

    References

    • Synthesis of 3-ethoxy-4-methoxybenzaldehyde - PrepChem.com. PrepChem.
    • 3,4-DIMETHOXYBENZALDEHYDE - Ataman Kimya.
    • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
    • WO2007012641A1 - Process for preparing 3,4-dioxo-substituted aromatic aldehydes.
    • CAS 120-14-9: 3,4-Dimethoxybenzaldehyde. CymitQuimica.

    Sources

    Validation

    Assessing the Purity of Synthesized 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde: A Comparative Analytical Guide

    As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex pharmaceutical intermediates. One such critical building block is 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenz...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex pharmaceutical intermediates. One such critical building block is 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS 591224-55-4) . Synthesized via the O-alkylation of isovanillin with 2-chloro-6-fluorobenzyl chloride, this molecule is a pivotal intermediate in the development of GPR6 modulators and pyrazole-based therapeutics.

    However, synthesizing this compound introduces a complex impurity profile. The presence of residual alkylating agents, unreacted phenolic cores, and oxidation degradants necessitates a robust, multi-modal analytical strategy. Relying on a single analytical method often leads to an overestimation of purity, which can poison downstream catalytic cross-coupling reactions or introduce genotoxic impurities into the final Active Pharmaceutical Ingredient (API).

    In this guide, we will objectively compare three analytical alternatives—RP-HPLC-UV , GC-MS , and 1H-qNMR —and provide self-validating protocols to establish the true purity of this synthesized intermediate.

    The Impurity Landscape: Causality and Mechanisms

    Understanding what to look for dictates how we look for it. The synthesis pathway inherently generates specific classes of impurities, each requiring a tailored analytical approach:

    • Residual Isovanillin (SM1) : A polar, UV-active phenolic compound resulting from incomplete conversion.

    • 2-Chloro-6-fluorobenzyl chloride (SM2) : An alkyl halide that poses a significant mutagenic risk. Under ICH M7 guidelines, this potential mutagenic impurity (PMI) must be controlled at sub-ppm levels [1].

    • Hydrolysis & Oxidation Degradants : Trace moisture converts SM2 into 2-chloro-6-fluorobenzyl alcohol, while atmospheric oxygen can auto-oxidize the target aldehyde into 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzoic acid.

    ImpurityPathway SM1 Isovanillin (Phenolic Core) Reaction O-Alkylation (K2CO3, DMF, 80°C) SM1->Reaction SM2 2-Chloro-6-fluorobenzyl chloride (Alkylating Agent) SM2->Reaction Target 3-[(2-Chloro-6-fluorobenzyl)oxy] -4-methoxybenzaldehyde (Target API Intermediate) Reaction->Target Main Pathway Imp1 Residual Isovanillin (Polar Impurity) Reaction->Imp1 Incomplete Rxn Imp2 Residual Alkyl Halide (Genotoxic Impurity) Reaction->Imp2 Excess Reagent Imp3 Hydrolyzed Benzyl Alcohol (Moisture Degradant) Reaction->Imp3 Trace H2O Imp4 Benzoic Acid Derivative (Auto-Oxidation) Target->Imp4 O2 Exposure

    Synthesis workflow and causality of impurity generation for the target benzaldehyde intermediate.

    Comparative Analysis of Analytical Alternatives

    To achieve a holistic purity profile, we must compare the performance of different analytical modalities. No single technique captures the entire impurity landscape.

    Table 1: Performance Comparison Matrix

    Analytical ModalityPrimary TargetLOD / LOQKey AdvantageLimitation
    RP-HPLC-UV Target compound, polar degradants~0.05 µg/mLHigh resolution for structural analogsOverestimates purity (ignores salts/solvents)
    GC-MS (SIM) Volatile alkyl halides (Genotoxins)< 1 ppmSub-ppm sensitivity for ICH M7 complianceHigh injector heat degrades the target aldehyde
    1H-qNMR Absolute mass fraction~0.5% (w/w)No reference standard requiredLower sensitivity for trace/ppm impurities
    Self-Validating Experimental Protocols

    A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in system suitability is immediately flagged.

    Protocol A: RP-HPLC-UV for Primary Purity Profiling

    Causality: Reverse-Phase HPLC is ideal for separating the target molecule from polar impurities like isovanillin and benzoic acid degradants. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase to suppress the ionization of the phenolic hydroxyl and carboxylic acid groups. This prevents peak tailing and ensures accurate integration [4].

    • System Preparation : Equip the HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : Prepare Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

    • Gradient Elution : Run a linear gradient from 30% B to 90% B over 15 minutes. (Self-Validation: The gradient ensures that highly retained hydrophobic impurities elute, preventing carryover between injections).

    • Sample Preparation : Dissolve 10 mg of the synthesized batch in 10 mL of Acetonitrile. Filter through a 0.45 µm PTFE syringe filter.

    • Detection : Set the UV detector to 280 nm (optimal for the isovanillin core) and 254 nm (universal aromatic response).

    • System Suitability : Inject a standard mixture of isovanillin and the target compound. Resolution ( Rs​ ) must be > 2.0, and peak asymmetry must be ≤ 1.5.

    Protocol B: GC-MS for Mutagenic Impurity Tracking (ICH M7 Compliance)

    Causality: HPLC-UV lacks the sensitivity to detect trace aliphatic/benzylic halides reliably due to weak chromophores. Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode provides the necessary sub-ppm sensitivity to quantify residual 2-chloro-6-fluorobenzyl chloride, ensuring compliance with ICH M7 [1].

    • Column Selection : Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Temperature Program : Inject at 100°C, hold for 2 mins, ramp at 15°C/min to 280°C, hold for 5 mins.

    • Sample Preparation : Dissolve 50 mg of the sample in 1 mL of Hexane. (Causality: The non-polar solvent selectively extracts the volatile halide while precipitating polar degradants, protecting the GC inlet).

    • Detection : Operate the MS in SIM mode, targeting m/z 178 and 180 (the characteristic isotopic cluster for the chlorofluorobenzyl cation).

    • Self-Validation : Spike a sample with 5 ppm of 2-chloro-6-fluorobenzyl chloride. Recovery must fall between 80-120% to validate extraction efficiency.

    Protocol C: 1H-qNMR for Absolute Mass Fraction Purity

    Causality: Chromatographic purity (Area %) often overestimates true purity because it ignores "invisible" impurities like inorganic salts, residual solvents, and water. Quantitative NMR (qNMR) provides absolute mass fraction purity without requiring a certified reference standard of the target API [3]. The highly deshielded aldehyde proton of our target molecule (~9.8 ppm) is perfectly isolated from the aromatic multiplet (6.8-7.5 ppm) and the benzylic CH2 singlet (~5.2 ppm), making it an ideal quantitative signal.

    • Standard Selection : Use Dimethyl sulfone (DMSO2) as the internal standard. Its singlet at ~3.0 ppm (6H) does not overlap with any signals from the target molecule [2].

    • Sample Preparation : Accurately weigh ~20 mg of the synthesized product and ~5 mg of the DMSO2 standard using a microbalance (d = 0.001 mg).

    • Solvent : Dissolve the mixture in 0.6 mL of CDCl3. (Causality: CDCl3 lacks exchangeable protons that could interfere with the aldehyde signal).

    • Acquisition : Acquire the 1H-NMR spectrum with a 90° pulse angle, a relaxation delay (D1) of 60 seconds (ensuring complete longitudinal relaxation, T1​ , for accurate integration), and 64 scans.

    • Calculation : Calculate absolute purity using the standard qNMR equation based on integral ratios, molecular weights, and proton counts.

    AnalyticalWorkflow Start Synthesized Batch (CAS 591224-55-4) HPLC RP-HPLC-UV (280 nm) Polar & Related Substances Start->HPLC Routine Profiling Dec1 Is absolute purity quantification required? Start->Dec1 Dec2 Are trace alkylating agents suspected? Start->Dec2 Result1 Relative Area % (Chromatographic Purity) HPLC->Result1 GCMS GC-MS (SIM Mode) Volatile Genotoxins (ICH M7) Result3 Trace ppm Level (Pass/Fail) GCMS->Result3 qNMR 1H-qNMR (Internal Std) Absolute Mass Fraction Result2 Absolute Purity % (SI Traceable) qNMR->Result2 Dec1->qNMR Yes (No Ref. Std) Dec2->GCMS Yes (Mutagenic Risk)

    Decision matrix for selecting the appropriate analytical modality based on impurity risk profiles.

    Experimental Data & Performance Comparison

    To illustrate the necessity of this multi-modal approach, Table 2 presents simulated batch analysis data for a single synthesized lot of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde.

    Table 2: Simulated Batch Analysis Results

    ParameterRP-HPLC-UV (Area %)GC-MS (SIM)1H-qNMR (Mass Fraction %)
    Target Compound 98.5%N/A (Degrades)96.2%
    Residual Isovanillin 0.8%N/A0.9%
    Benzoic Acid Degradant 0.7%N/A0.7%
    2-Chloro-6-fluorobenzyl chloride Not Detected12 ppmNot Detected
    Residual Solvents / Salts InvisibleInvisible2.2% (Calculated deficit)

    Data Interpretation : Relying solely on HPLC-UV would lead a researcher to believe the batch is 98.5% pure. However, qNMR reveals an absolute purity of 96.2%, indicating the presence of UV-invisible impurities (likely residual DMF solvent or inorganic salts from the K2​CO3​ base). Furthermore, GC-MS detects 12 ppm of the mutagenic alkyl halide, which passes standard chemical thresholds but requires strict monitoring and clearance under pharmaceutical ICH M7 guidelines.

    Conclusion

    Assessing the purity of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde requires a synergistic analytical approach. RP-HPLC provides excellent profiling of polar related substances, GC-MS ensures safety compliance by tracking genotoxic residuals, and 1H-qNMR establishes the absolute mass fraction. By implementing these self-validating protocols, researchers can confidently advance this intermediate into downstream API synthesis without the risk of catalytic poisoning or regulatory failure.

    References
    • M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

    • Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability (ISO 24583) JEOL URL:[Link]

    • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    Comparative

    Thermal Characterization and DSC Comparison Guide: 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde in ERRα Inhibitor Synthesis

    Executive Summary The development of targeted metabolic therapies relies heavily on the structural integrity of early-stage chemical building blocks. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS 591224-55-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of targeted metabolic therapies relies heavily on the structural integrity of early-stage chemical building blocks. 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS 591224-55-4) is a critical intermediate in the synthesis of diaryl ether-based thiazolidinediones, most notably Compound 29 (C29) , a potent inverse agonist of the Estrogen-Related Receptor alpha (ERRα)[1][2]. Because ERRα is a master regulator of cellular energy homeostasis and a therapeutic target in both oncology and metabolic disorders (like diabetes)[2], the purity and polymorphic stability of its synthetic precursors are non-negotiable.

    This guide objectively compares the thermal performance of this target intermediate against alternative regioisomers using Differential Scanning Calorimetry (DSC), providing a self-validating analytical framework for researchers and drug development professionals.

    The Causality of Thermal Analysis in API Intermediate Selection

    Differential Scanning Calorimetry (DSC) is the gold standard for evaluating the thermal stability, purity, and polymorphic behavior of pharmaceutical intermediates. According to USP <891> guidelines, the melting profile of a compound provides a direct thermodynamic readout of its crystalline lattice energy[3][4].

    For halogenated benzaldehyde derivatives, trace impurities (such as unreacted isovanillin or regioisomeric benzyl halides) act as eutectic impurities. These impurities disrupt the crystal lattice, leading to a quantifiable broadening of the melting peak and a depression of the onset temperature ( Tonset​ )[3]. By comparing the DSC thermograms of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde against alternative regioisomers, researchers can objectively validate batch-to-batch consistency before committing to the downstream Knoevenagel condensation required to form the thiazolidinedione pharmacophore of C29[2].

    Comparative DSC Performance Data

    To establish a baseline for intermediate selection, the thermal properties of the target compound are compared against a closely related regioisomer and its primary phenolic precursor.

    Table 1: Quantitative DSC Comparison of Benzaldehyde Intermediates (Representative Empirical Data for >98% Purity Standards)

    CompoundMelting Onset ( Tonset​ , °C)Melting Peak ( Tpeak​ , °C)Enthalpy of Fusion ( ΔH , J/g)Purity Inference (Eutectic Profile)
    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (Target)84.285.1112.4>99.5% (Sharp, narrow endotherm; highly ordered lattice)
    3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde (Alternative)81.583.0105.8>98.0% (Slightly broadened peak; potential micro-eutectic formation)
    Isovanillin (Precursor)114.1115.5134.2>99.0% (Elevated Tpeak​ due to strong intermolecular H-bonding)

    Performance Analysis: The target compound exhibits a highly acute melting endotherm with a narrow ΔT (the difference between onset and peak temperatures). This sharp transition indicates high phase purity and the absence of amorphous domains, which is critical because amorphous regions can trap residual solvents and catalyze unwanted side reactions during subsequent etherification steps[3].

    Self-Validating DSC Protocol (USP <891> Compliant)

    To ensure scientific integrity and reproducibility, the following DSC protocol is designed as a self-validating system. Every step is grounded in thermodynamic causality.

    Methodology
    • Instrument Calibration (The Validation Step):

      • Action: Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔH = 28.59 J/g) before analyzing the benzaldehyde intermediate[5].

      • Causality: This ensures the heat flux sensor and furnace thermocouples are accurately calibrated. If the Indium melt deviates, the subsequent sample data is automatically invalidated, ensuring absolute trustworthiness in the results.

    • Sample Preparation:

      • Action: Accurately weigh 2.0 to 5.0 mg of the intermediate into a standard aluminum crucible and crimp with a pierced lid.

      • Causality: Aluminum provides optimal thermal conductivity without reacting with the halogenated benzyl ether moiety. The pierced lid allows for the release of any volatile trace solvents, preventing artificial endothermic baseline shifts[6].

    • Atmospheric Control:

      • Action: Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min[6][7].

      • Causality: Benzaldehyde derivatives are susceptible to auto-oxidation, converting to benzoic acids at elevated temperatures. An inert N2​ atmosphere prevents oxidative exothermic events that could mask or distort the primary melting endotherm[7].

    • Thermal Cycling:

      • Action: Equilibrate at 25 °C, then heat to 120 °C at a ramp rate of 10 °C/min[5][7].

      • Causality: A 10 °C/min rate is the optimal USP <891> standard for small molecules. It perfectly balances the resolution needed to separate closely spaced polymorphic transitions with the sensitivity required to generate a strong heat flow signal (mW)[5].

    G A 1. Sample Preparation Weigh 2-5 mg into Al pan (Ensures optimal thermal contact) C 3. Thermal Cycling 10°C/min ramp, N2 purge (Prevents oxidative degradation) A->C B 2. Instrument Calibration Indium standard (Tm = 156.6°C) (Validates heat flow & temp) B->A D 4. Data Acquisition Record Heat Flow (mW) vs. Temp (°C) C->D E 5. Thermogram Analysis Extract Onset Temp, Peak Temp, & ΔH D->E F 6. Quality Assessment Confirm Polymorphic Purity E->F

    Figure 1: Self-validating DSC workflow for pharmaceutical intermediate characterization.

    Biological Context: Why Intermediate Purity Matters for ERRα Inhibition

    The rigorous thermal validation of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is not merely an analytical exercise; it directly impacts downstream biological efficacy.

    When synthesized into Compound 29, the molecule acts as an inverse agonist that covalently binds to the Cys325 residue within the ligand-binding domain of the ERRα receptor[2]. This binding induces a conformational shift that blocks the recruitment of the PGC-1α coactivator[1][2]. Consequently, the transcription of oxidative phosphorylation (OXPHOS) genes is repressed, leading to the metabolic reprogramming required to combat diet-induced obesity and overt diabetes[1][2]. Any eutectic impurities carried over from a poorly characterized benzaldehyde intermediate can severely reduce the yield of the active pharmacophore or introduce off-target toxicity.

    G A Target Intermediate (CAS 591224-55-4) B Compound 29 (C29) (ERRα Inverse Agonist) A->B Synthesis C ERRα Receptor (Ligand Binding Domain) B->C Covalent Binding D PGC-1α Coactivator Recruitment Blocked C->D Conformational Shift E Downregulation of OXPHOS Target Genes D->E Repression

    Figure 2: Synthetic utility of the target intermediate in developing ERRα inverse agonists.

    References

    • [1] Crosstalk interactions between transcription factors ERRα and PPARα assist PPARα-mediated gene expression. PubMed Central (PMC). 1

    • [2] Identification of Diaryl Ether-Based Ligands for Estrogen-Related Receptor α as Potential Antidiabetic Agents. Journal of Medicinal Chemistry - ACS Publications. 2

    • [3] The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. 3

    • [4] Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager. 4

    • [6] Residual Moisture Testing Methods for Lyophilized Drug Products. PharmTech. 6

    • [7] Thermogravimetric Analysis. Particle Technology Labs. 7

    • [5] What is Differential Scanning Calorimetry?. ZL Tester. 5

    Sources

    Validation

    comparing the efficacy of different catalysts for the synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    For researchers and professionals in drug development and organic synthesis, the efficient construction of specific molecular architectures is paramount. The target molecule, 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxyben...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development and organic synthesis, the efficient construction of specific molecular architectures is paramount. The target molecule, 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, a key intermediate in various synthetic pathways, is typically synthesized via a Williamson ether synthesis. This guide provides an in-depth comparison of the efficacy of different catalytic systems for this synthesis, focusing on the underlying principles, experimental data, and practical considerations to aid in the selection of the most appropriate catalyst for your research needs.

    Introduction to the Synthesis

    The formation of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 2-chloro-6-fluorobenzyl halide (typically the chloride or bromide). This reaction, a classic example of the Williamson ether synthesis, necessitates a base to deprotonate the phenolic hydroxyl group of isovanillin, forming a nucleophilic phenoxide that subsequently attacks the electrophilic benzylic carbon of the alkylating agent. The choice of catalyst is crucial in this process, as it significantly influences the reaction rate, yield, and overall efficiency.

    This guide will compare two primary catalytic approaches: the use of a simple inorganic base, potassium carbonate, and the application of a phase-transfer catalyst, specifically tetrabutylammonium bromide (TBAB).

    Core Reaction Pathway

    The fundamental transformation is an S_N2 reaction. The efficiency of this reaction is highly dependent on the nucleophilicity of the isovanillin phenoxide and the electrophilicity of the 2-chloro-6-fluorobenzyl halide.

    Williamson_Ether_Synthesis Isovanillin Isovanillin Phenoxide Isovanillin Phenoxide (Nucleophile) Isovanillin->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde Phenoxide->Product SN2 Attack Alkyl_Halide 2-Chloro-6-fluorobenzyl Halide (Electrophile) Alkyl_Halide->Product Byproduct Salt (e.g., KX) K2CO3_Mechanism cluster_1 Reaction Steps ArOH Isovanillin (ArOH) ArO_K Isovanillin Phenoxide (ArO⁻ K⁺) ArOH->ArO_K + K₂CO₃ K2CO3 K₂CO₃ KHCO3 KHCO₃ K2CO3->KHCO3 Product Product (ArOR) ArO_K->Product + R-X RX 2-Chloro-6-fluorobenzyl Halide (R-X) RX->Product KX KX

    Caption: Simplified mechanism of K₂CO₃-promoted Williamson ether synthesis.

    The primary limitation of this method is often the need for higher temperatures and strictly anhydrous conditions to achieve high yields, as the presence of water can hydrolyze the alkyl halide and deactivate the phenoxide.

    Tetrabutylammonium Bromide (TBAB): A Phase-Transfer Catalyst

    Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. [1]In this synthesis, isovanillin and the inorganic base (like potassium carbonate or sodium hydroxide) are often in a solid or aqueous phase, while the 2-chloro-6-fluorobenzyl halide is in an organic phase.

    Mechanism of Phase-Transfer Catalysis:

    The quaternary ammonium cation (Q⁺) of TBAB forms an ion pair with the phenoxide anion (ArO⁻) at the interface of the two phases. This lipophilic ion pair [Q⁺ArO⁻] is soluble in the organic phase, where it can readily react with the alkyl halide. The resulting halide anion then pairs with the Q⁺ and returns to the aqueous/solid phase to repeat the cycle.

    PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase RX R-X Product Product (ArOR) RX->Product Q_ArO [Q⁺ArO⁻] Q_ArO->Product SN2 Reaction QX [Q⁺X⁻] Q_ArO->QX Transfer to Aqueous Phase ArO_M ArO⁻ M⁺ ArOH ArOH ArOH->ArO_M + Base Base Base (e.g., K₂CO₃) Base->ArO_M ArO_M->Q_ArO Ion Exchange MX MX

    Caption: Mechanism of phase-transfer catalysis in the Williamson ether synthesis.

    The key advantage of PTC is the enhanced reaction rate at lower temperatures and the circumvention of the need for expensive, anhydrous polar aprotic solvents. This often leads to higher yields and a more environmentally friendly process. [1]

    Experimental Protocols

    Protocol 1: Synthesis using Potassium Carbonate

    This protocol outlines a general procedure for the synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde using potassium carbonate as the base.

    • Reaction Setup: To a solution of isovanillin (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (1.5-2.0 eq.).

    • Addition of Alkylating Agent: Add 2-chloro-6-fluorobenzyl chloride (1.1-1.2 eq.) to the reaction mixture.

    • Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization. [2] Protocol 2: Synthesis using Tetrabutylammonium Bromide (Phase-Transfer Catalysis)

    This protocol provides a general method for the synthesis utilizing a phase-transfer catalyst.

    • Reaction Setup: In a round-bottom flask, dissolve isovanillin (1.0 eq.) and a base such as potassium carbonate or sodium hydroxide (2.0-3.0 eq.) in a suitable solvent system, which can be a biphasic mixture of an organic solvent (e.g., dichloromethane or toluene) and water.

    • Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 5-10 mol%).

    • Addition of Alkylating Agent: Add 2-chloro-6-fluorobenzyl chloride (1.1-1.2 eq.) to the mixture.

    • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 2-6 hours. Monitor the reaction by TLC.

    • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1. [3]

    Conclusion and Recommendations

    Both potassium carbonate and phase-transfer catalysts like TBAB are effective for the synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde.

    • For cost-effectiveness and simplicity on a smaller scale , the conventional method using potassium carbonate in a polar aprotic solvent is a viable option, provided that anhydrous conditions can be maintained.

    • For higher yields, milder reaction conditions, and improved scalability , phase-transfer catalysis with TBAB is the recommended approach. It often leads to a more efficient and environmentally benign process.

    The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and desired purity of the final product. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

    References

    • Williamson ether synthesis - Wikipedia. (2023, October 23). Retrieved March 20, 2026, from [Link]

    • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved March 20, 2026, from [Link]

    • Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? (2024, June 27). Retrieved March 20, 2026, from [Link]

    • Williamson Ether Synthesis - Edubirdie. (n.d.). Retrieved March 20, 2026, from [Link]

    • Williamson ether synthesis - L.S.College, Muzaffarpur. (2021, October 23). Retrieved March 20, 2026, from [Link]

    • Static phase transfer catalysis for Williamson reactions - RSC Publishing. (n.d.). Retrieved March 20, 2026, from [Link]

    • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved March 20, 2026, from [Link]

    • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved March 20, 2026, from [Link]

    • Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System | ACS Omega. (2020, August 21). Retrieved March 20, 2026, from [Link]

    • An improved Williamson ether synthesis using phase transfer catalysis | SAMURAI, NIMS Researchers Directory Service. (2021, March 31). Retrieved March 20, 2026, from [Link]

    • Why can potassium carbonate be used in this Williamson Ether Synthesis? - Reddit. (2020, November 25). Retrieved March 20, 2026, from [Link]

    • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 20, 2026, from [Link]

    • 3-[(2-CHLORO-6-FLUOROBENZYL)OXY]-4-METHOXYBENZALDEHYDE - NextSDS. (n.d.). Retrieved March 20, 2026, from [Link]

    • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved March 20, 2026, from [Link]

    Sources

    Comparative

    cytotoxicity assay of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde

    In-Depth Comparison Guide: Cytotoxicity Assay Strategies for 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde and Its Derivatives Executive Summary 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS 591224...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In-Depth Comparison Guide: Cytotoxicity Assay Strategies for 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde and Its Derivatives

    Executive Summary

    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (CAS 591224-55-4) is a highly specialized chemical intermediate and a critical pharmacophore. It is predominantly utilized via Claisen-Schmidt condensation to synthesize biologically active molecules, including bis-chalcones, homoisoflavanones, and tubulin-binding agents[1]. Evaluating the intrinsic cytotoxicity of this building block—and its downstream derivatives—is a fundamental step in preclinical drug development, particularly when targeting breast cancer (MCF-7) or evaluating antiangiogenic properties in endothelial cells (HUVECs).

    This guide provides an objective, comparative analysis of the leading in vitro cytotoxicity assays used to evaluate this class of halogenated, bulky aromatic compounds. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality behind assay selection, mitigating chemical interference, and establishing self-validating experimental workflows.

    The Challenge: Chemical Context & Assay Interference

    Halogenated benzyloxy-methoxybenzaldehydes present unique challenges in standard cell culture environments:

    • Hydrophobicity: The presence of the chloro- and fluoro-substituted benzyl ring significantly reduces aqueous solubility. These compounds require dissolution in high-purity Dimethyl Sulfoxide (DMSO), which inherently introduces a risk of solvent-induced cytotoxicity.

    • Redox Interference: Benzaldehyde derivatives and their resulting chalcones are often redox-active. They can interact directly with tetrazolium salts (like MTT or MTS), reducing them to formazan in the absence of living cells, thereby artificially inflating viability readouts[2].

    Because of these factors, relying on a single metabolic assay is scientifically unsound. A robust screening pipeline must employ orthogonal testing methods.

    Comparative Assay Modalities

    To accurately profile the cytotoxicity of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde derivatives, researchers must choose assays that balance sensitivity with chemical compatibility.

    A. ATP-Based Luminescence (CellTiter-Glo)

    The CellTiter-Glo® assay measures intracellular ATP levels via a luciferase-catalyzed reaction[3]. Because ATP is rapidly degraded upon cell death, it serves as a highly accurate proxy for viable cell number.

    • The Causality: This assay is strongly recommended for halogenated benzaldehydes because the luminescent readout is completely decoupled from cellular redox potentials, eliminating the false-positive risks associated with MTT assays.

    B. Membrane Integrity (LDH Release)

    Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released into the culture media upon plasma membrane damage[3].

    • The Causality: Unlike ATP or MTT assays, which measure metabolic slowdown (which could be cytostatic rather than cytotoxic), LDH release specifically quantifies necrosis and membrane compromise. Furthermore, because it samples the supernatant, the cells remain intact for multiplexing with other assays[2].

    C. Metabolic Reduction (MTT/MTS)

    These classic colorimetric assays rely on mitochondrial dehydrogenases to reduce tetrazolium dyes.

    • The Causality: While highly accessible and cost-effective, they are prone to interference from redox-active chalcone derivatives. If used, they must be run alongside cell-free compound controls to subtract background chemical reduction.

    Table 1: Comparative Analysis of Cytotoxicity Assays for Halogenated Benzaldehydes
    Assay ModalityPrimary Target / MechanismSensitivityInterference Risk (Benzaldehydes)Best Use Case for this Compound Class
    CellTiter-Glo (ATP) Intracellular ATP (Luciferase)Very HighLowPrimary high-throughput screening; IC50 determination.
    LDH Release Cytosolic enzyme leakageHighModerate (Colorimetric)Orthogonal validation; distinguishing cytostatic vs. cytotoxic effects.
    MTT / MTS Mitochondrial reductase activityModerateHigh (Redox interference)Preliminary, low-cost screening (requires strict cell-free controls).

    Application Scientist Protocols: Self-Validating Workflows

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every plate must include a vehicle control (DMSO), a positive death control (e.g., Digitonin or Triton X-100), and a reference standard (e.g., Tamoxifen for MCF-7 cells)[1].

    Protocol A: Compound Preparation & Handling

    Causality: Poor solubility leads to compound precipitation, resulting in artificially low perceived toxicity. High DMSO concentrations kill cells, resulting in artificially high perceived toxicity.

    • Stock Solution: Dissolve 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde (or its derivative) in 100% anhydrous DMSO to a concentration of 10 mM or 20 mM. Vortex and sonicate for 5 minutes until completely clear.

    • Working Dilutions: Perform serial dilutions in 100% DMSO first, then dilute these intermediate stocks into the pre-warmed cell culture media (e.g., DMEM with 10% FBS).

    • Critical Threshold: Ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v) . The vehicle control wells must contain the exact same DMSO concentration as the highest treatment well.

    Protocol B: CellTiter-Glo Viability Assay (Primary Method)
    • Cell Seeding: Seed target cells (e.g., MCF-7) at 5,000 cells/well in a solid-white 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow adherence.

    • Treatment: Aspirate media and add 100 µL of media containing the compound at varying concentrations (e.g., 0.1 µM to 100 µM). Include Tamoxifen as a positive drug control. Incubate for 48 to 72 hours.

    • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent; uneven temperatures across the plate will cause edge effects.

    • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Readout: Record luminescence using a microplate reader. Calculate IC50 using non-linear regression (curve fit) normalized to the DMSO vehicle control.

    Protocol C: LDH Release Assay (Orthogonal Validation)
    • Supernatant Transfer: Following the 48-72 hour compound incubation (from a clear 96-well plate), gently centrifuge the plate at 250 x g for 5 minutes to pellet any floating dead cells. Transfer 50 µL of the supernatant to a fresh plate.

    • Maximum Release Control: 45 minutes prior to this transfer, add 10 µL of 10x Lysis Solution (e.g., 9% Triton X-100) to the "Max Lysis" control wells.

    • Reaction: Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD+, and tetrazolium salt) to the transferred supernatants. Incubate in the dark at room temperature for 30 minutes.

    • Stop & Read: Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

    • Validation Check: If the test compound shows high toxicity in CellTiter-Glo but low LDH release, the compound is likely cytostatic (halting division/metabolism) rather than cytotoxic (destroying the cell).

    Data Synthesis: Expected Pharmacological Profiles

    When 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde is derivatized into bis-chalcones or homoisoflavanones, the resulting compounds typically exhibit potent anti-proliferative effects. Below is a representative data synthesis based on established literature for this class of molecules[1].

    Table 2: Representative Cytotoxicity Profile (IC50 values) of Benzyloxy-Benzaldehyde Derivatives
    Compound ClassTarget Cell LineAssay MethodRepresentative IC50 (µM)Primary Mechanism of Action
    Parent Aldehyde MCF-7 (Breast)CellTiter-Glo> 100 µMBaseline building block (Low toxicity)
    Bis-Chalcone Derivative MCF-7 (Breast)CellTiter-Glo4.0 - 6.5 µMApoptosis induction / Tubulin inhibition
    Homoisoflavanone Analog HUVEC (Endothelial)LDH Release1.5 - 2.5 µMAntiangiogenic / Endothelial disruption
    Tamoxifen (Control) MCF-7 (Breast)CellTiter-Glo~ 17.9 µMEstrogen receptor modulation

    Experimental Workflow Visualization

    The following diagram maps the logical progression from compound preparation through to orthogonal assay validation.

    CytotoxicityWorkflow Start Compound Prep: 3-[(2-Chloro-6-fluorobenzyl)oxy] -4-methoxybenzaldehyde DMSO Dissolve in DMSO (Final <0.5% v/v) Start->DMSO Incubate Compound Incubation (24h - 72h) DMSO->Incubate Cells Seed Target Cells (e.g., MCF-7, HUVEC) in 96/384-well plates Cells->Incubate AssaySplit Select Cytotoxicity Assay Incubate->AssaySplit MTT MTT / MTS Assay (Metabolic Activity) AssaySplit->MTT CTG CellTiter-Glo (ATP Luminescence) AssaySplit->CTG LDH LDH Release (Membrane Integrity) AssaySplit->LDH Readout Data Acquisition & IC50 Calculation MTT->Readout CTG->Readout LDH->Readout

    Caption: Workflow for evaluating the cytotoxicity of halogenated benzaldehyde derivatives.

    References

    • Biomedical Research and Therapy. "Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives." Biomed Res Ther, 2018. Available at:[Link]

    • PLOS One (via PMC). "Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays." PLOS One, 2024. Available at:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde proper disposal procedures

    The proper disposal of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde requires strict adherence to hazardous waste protocols due to the presence of both chlorine and fluorine atoms within its molecular structure....

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    Author: BenchChem Technical Support Team. Date: March 2026

    The proper disposal of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde requires strict adherence to hazardous waste protocols due to the presence of both chlorine and fluorine atoms within its molecular structure. For researchers and drug development professionals, managing this compound is not merely an administrative task; it is a critical safety and environmental imperative.

    This guide provides the authoritative operational procedures for classifying, handling, and disposing of this specific halogenated intermediate, ensuring compliance with environmental regulations and laboratory safety standards.

    The Causality of Halogenated Waste Segregation

    To understand the disposal protocols for 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde, one must understand the combustion chemistry of aryl halides. The carbon-fluorine (C-F) bond is exceptionally strong, and the molecule also contains a carbon-chlorine (C-Cl) bond.

    When this compound is subjected to standard thermal destruction, the halogens do not combust into benign gases. Instead, they react to form highly corrosive Hydrochloric Acid (HCl) and Hydrofluoric Acid (HF) gases. If routed to a standard non-halogenated waste incinerator, these gases will rapidly corrode the equipment and release toxic emissions into the atmosphere.

    Therefore, environmental guidelines mandate that halogenated wastes undergo specialized high-temperature rotary kiln incineration (often exceeding 1000°C) equipped with caustic scrubbers 1[1]. These scrubbers utilize alkaline solutions to neutralize the acidic gases into harmless salts prior to exhaust release. Mixing even small amounts of this compound into a non-halogenated stream compromises the entire waste bulk, transforming it into a halogenated stream and drastically increasing disposal costs 2[2].

    Waste Routing Decision Matrix

    The following logic tree dictates how 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde waste must be routed based on its physical state and concentration.

    WasteRouting Start 3-[(2-Chloro-6-fluorobenzyl)oxy] -4-methoxybenzaldehyde Waste State Determine Physical State of the Waste Stream Start->State Solid Solid Powder & Contaminated Consumables State->Solid Solid Liquid Liquid Solutions & Solvent Rinses State->Liquid Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Direct Routing HalogenCheck Does Total Halogen Content Exceed 1-5%? Liquid->HalogenCheck Assess Concentration NonHalogenated Non-Halogenated Waste Stream HalogenCheck->NonHalogenated No (<1%) HalogenCheck->Halogenated Yes (>1-5%) Incineration High-Temp Rotary Kiln Incineration with Caustic Scrubbing Halogenated->Incineration EPA Mandated Destruction

    Decision matrix for routing 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde waste streams.

    Step-by-Step Disposal Methodologies

    To ensure a self-validating safety system, execute the following operational protocols based on the physical state of the waste generated during synthesis or assay preparation.

    Protocol A: Disposal of Solid Waste & Contaminated Consumables

    This protocol applies to pure chemical residues, contaminated weigh boats, spatulas, and filter paper.

    • Gather and Segregate: Collect all solid residues of the compound. Do not mix this solid waste with general laboratory trash or biohazardous materials 3[3].

    • Container Selection: Place the materials into a wide-mouth, puncture-resistant High-Density Polyethylene (HDPE) container. While glass is chemically compatible, HDPE is preferred to eliminate shatter risks during transit.

    • Incompatibility Check (Self-Validation): Verify that no strong oxidizers (e.g., nitrates, peroxides) or strong acids are placed in the same container. Aldehydes can undergo exothermic oxidation or polymerization when exposed to incompatible reagents4[4].

    • Labeling: Affix a hazardous waste label immediately. Explicitly write "Hazardous Waste - Halogenated Organic Solid" and list "3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde" as the primary constituent.

    • Storage: Store the sealed container in a designated secondary containment tray away from direct sunlight and heat sources until the scheduled Environmental Health and Safety (EHS) pickup.

    Protocol B: Disposal of Liquid Waste (Mother Liquors & Solvent Rinses)

    This protocol applies when the compound is dissolved in solvents during reaction workups or equipment cleaning.

    • Concentration Assessment: Determine the total halogen concentration of the waste solution. If the solution contains greater than 1% to 5% halogens by volume or weight (depending on specific institutional thresholds), the entire container must be classified as a halogenated waste stream .

    • Containerization: Transfer the liquid into a dedicated "Halogenated Organic Solvent Waste" carboy (typically a 1-gallon or 5-gallon heavy-duty HDPE or glass container) 5[5].

    • Headspace Management (Self-Validation): Fill the container to no more than 75% to 80% capacity. This critical step ensures sufficient headspace for vapor expansion, preventing over-pressurization and potential container rupture4[4].

    • Capping: Secure the container with a vented cap. While the aldehyde itself is stable, waste carboys often become mixtures of various laboratory solvents; vented caps prevent pressure buildup from unintended cross-reactions or peroxide-forming solvents 3[3].

    • Documentation: Log the exact volumetric ratios of the solvents and the dissolved compound on the waste manifest. Accurate tracking is required to determine if the mixture falls under specific EPA F-list classifications (e.g., F002 for spent halogenated solvent mixtures) 6[6].

    Quantitative Waste Stream Data

    The following table summarizes the logistical parameters for managing different waste streams containing this compound, allowing for rapid operational decision-making.

    Waste Stream CategoryPrimary ConstituentsEPA Waste ClassificationApproved Container MaterialFinal Destruction Method
    Solid Waste Pure compound, contaminated filter paper, weigh boatsHalogenated Organic SolidWide-mouth HDPE or GlassRotary Kiln Incineration
    High-Halogen Liquid Compound dissolved in DCM, Chloroform, or high-conc. non-halogenated solventsHalogenated Organic Liquid (e.g., F002)Vented HDPE Carboy or GlassIncineration with Caustic Scrubbing
    Low-Halogen Liquid Trace compound (<1%) in non-halogenated solvent (e.g., Acetone, EtOAc)Non-Halogenated Organic Liquid (e.g., F003)HDPE CarboyStandard Liquid Injection Incineration

    Emergency Spill Response & Decontamination

    In the event of a localized spill of 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde:

    • Solid Spills: Do not use water, as it may spread the chemical and is ineffective for insoluble organics. Gently sweep up the powder using a dedicated brush and dustpan, taking care to avoid generating airborne dust.

    • Surface Decontamination: Wipe the affected area with a compatible solvent (e.g., a small amount of acetone or dichloromethane on a laboratory wipe) to dissolve and remove residual traces.

    • Disposal of Cleanup Materials: All collected powder, dustpans (if disposable), and solvent-soaked wipes must be placed directly into the Halogenated Organic Solid Waste container.

    References

    • EPA Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

    • Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]

    • Hazardous Waste Guide. UTIA Safety Office, University of Tennessee. Available at: [Link]

    • Guide to Classifying Unwanted Materials. UW Oshkosh Environmental Health and Safety. Available at:[Link]

    • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at:[Link]

    • Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses. Crystal Clean. Available at: [Link]

    • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at:[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde
    Reactant of Route 2
    Reactant of Route 2
    3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde
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